molecular formula C8H16O6 B6279035 Glycerol formal CAS No. 1246647-95-9

Glycerol formal

Cat. No.: B6279035
CAS No.: 1246647-95-9
M. Wt: 208.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycerol Formal (CAS 4740-78-7) is a clear, colorless, and hygroscopic liquid produced by the reaction of glycerol and formaldehyde . It is a mixture of two primary isomers: approximately 60% 5-hydroxy-1,3-dioxane and 40% 4-hydroxymethyl-1,3-dioxolane . With a molecular formula of C4H8O3 and a molecular weight of 104.1 g/mol, it is characterized by a high boiling point (192-195°C), moderate viscosity, and miscibility with both water and a wide range of organic solvents . In pharmaceutical research, this compound serves as a critical non-aqueous cosolvent, particularly for enhancing the solubility and delivery of poorly water-soluble active pharmaceutical ingredients (APIs) . Its application is well-established in the formulation of injectable solutions for veterinary medicine, such as ivermectin and doramectin, where it acts as a carrier that can enable sustained release and improve absorption . Its utility extends to the development of controlled-release systems, where it can function as a plasticizer in polymer-based matrices for implants or microspheres . Furthermore, its role as a versatile intermediate in organic synthesis makes it a valuable building block for the creation of more complex molecules, including potential antiviral and antifungal agents . Beyond pharmaceuticals, this compound's properties make it a valuable solvent and additive in other research and industrial applications. It is employed as a dye emulsifier in textiles, a coalescence improver in water-based paints and acrylic dispersions, a binder solvent in casting, and a component in the formulation of water-based inks and adhesives . As a solvent, it is recognized for its low odor, low acute toxicity, and biodegradability, aligning with the principles of green chemistry . This product is presented for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. A comprehensive safety data sheet should be consulted prior to use.

Properties

CAS No.

1246647-95-9

Molecular Formula

C8H16O6

Molecular Weight

208.2

Purity

95

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Glycerol Formal: Chemical Properties, Structure, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) formal, a versatile and biocompatible solvent, has garnered significant attention in the pharmaceutical and veterinary fields.[1][2] It serves as a valuable excipient, particularly as a solubilizing agent for poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.[3] This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and analytical methods pertaining to glycerol formal, with a focus on its application in drug development.

Chemical Structure and Isomerism

This compound is not a single compound but a mixture of two principal isomers: the five-membered ring 4-hydroxymethyl-1,3-dioxolane (the α-isomer) and the six-membered ring 5-hydroxy-1,3-dioxane (the β-isomer). The typical composition is approximately 40% of the α-isomer and 60% of the β-isomer.[4]

G Chemical Structures of this compound Isomers cluster_alpha 4-hydroxymethyl-1,3-dioxolane (α-isomer) cluster_beta 5-hydroxy-1,3-dioxane (β-isomer) C1_a C O1_a O C1_a->O1_a C2_a C O1_a->C2_a O2_a O C2_a->O2_a C3_a CH O2_a->C3_a C3_a->C1_a C4_a CH2 C3_a->C4_a O3_a OH C4_a->O3_a C1_b C O1_b O C1_b->O1_b C2_b C O1_b->C2_b C4_b CH2 C2_b->C4_b O2_b O O2_b->C1_b C3_b CH C5_b CH2 C3_b->C5_b O3_b OH C3_b->O3_b C4_b->C3_b C5_b->O2_b

Figure 1: Chemical structures of the two primary isomers of this compound.

Physicochemical Properties

This compound is a clear, colorless, and nearly odorless viscous liquid. Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
IUPAC Name Mixture of 1,3-dioxan-5-ol (B53867) and (1,3-dioxolan-4-yl)methanol[5]
CAS Number 4740-78-7 (for 1,3-dioxan-5-ol); 5464-28-8 (for 1,3-dioxolan-4-yl)methanol[5]
Molecular Formula C₄H₈O₃[6]
Molecular Weight 104.11 g/mol [6]
Appearance Clear, colorless liquid[5]
Boiling Point 192-195 °C[7]
Melting Point < -50 °C[5]
Density 1.210 - 1.220 g/mL at 20 °C[5]
Refractive Index 1.445 - 1.455 at 20 °C[5]
Flash Point 97 °C[8]
Viscosity 16 mPa·s at 20 °C[7]
Table 2: Solubility of this compound
SolventSolubilityReferences
Water Miscible[1][9]
Ethanol (96%) Miscible[10]
Acetone Miscible[1]
Chloroform Soluble[11]
Essential Oils Miscible[11]
Fatty Oils Miscible[11]

Synthesis and Purification

This compound is synthesized through the acid-catalyzed reaction of glycerol with formaldehyde (B43269) (or its polymer, paraformaldehyde).

Experimental Protocol: Synthesis of this compound

Materials:

  • Glycerol (184 g, 2.0 mol)

  • Paraformaldehyde (60 g, 2.0 mol)

  • Sulfuric acid (concentrated, ~0.5 mL)

  • Sodium hydroxide (B78521) solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glycerol and paraformaldehyde.

  • Slowly add the concentrated sulfuric acid to the mixture while stirring.

  • Heat the reaction mixture to approximately 100 °C.

  • Maintain this temperature and continue stirring until all the paraformaldehyde has dissolved.

  • Allow the reaction to proceed for an additional 2 hours at 100 °C.

  • Cool the mixture to room temperature.

  • Neutralize the mixture by the dropwise addition of a sodium hydroxide solution until a neutral pH is achieved.

  • Dry the crude product over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • The resulting crude this compound can be purified by fractional distillation under reduced pressure.

G Synthesis and Purification Workflow of this compound cluster_synthesis Synthesis cluster_purification Purification Reactants Glycerol + Paraformaldehyde Catalyst Sulfuric Acid Reaction Heating at 100°C Catalyst->Reaction Acid-catalyzed condensation Neutralization Neutralization with NaOH Reaction->Neutralization Crude Product Drying Drying with Na2SO4 Neutralization->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Purified_Product Purified_Product Distillation->Purified_Product Purified this compound

Figure 2: A simplified workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • 5-hydroxy-1,3-dioxane (β-isomer): The spectrum is expected to show signals for the methylene (B1212753) protons of the dioxane ring, the methine proton at the 5-position, and the hydroxyl proton. The chemical shifts are influenced by the electronegative oxygen atoms.

  • 4-hydroxymethyl-1,3-dioxolane (α-isomer): This isomer will exhibit signals for the methylene protons of the dioxolane ring, the methine proton at the 4-position, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.

¹³C NMR:

  • 5-hydroxy-1,3-dioxane (β-isomer): The spectrum will show distinct signals for the acetal (B89532) carbon (O-C-O), the methylene carbons adjacent to the oxygen atoms, and the carbon bearing the hydroxyl group.

  • 4-hydroxymethyl-1,3-dioxolane (α-isomer): Key signals will correspond to the acetal carbon, the carbons of the dioxolane ring, and the carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorptions:

  • A broad band in the region of 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

  • C-H stretching vibrations in the range of 2850-3000 cm⁻¹.

  • Strong C-O stretching bands, characteristic of the ether linkages in the cyclic acetal structure, typically observed between 1000 and 1200 cm⁻¹.

Analytical Methods

Gas Chromatography (GC)

GC is a suitable method for the analysis and purity assessment of this compound.

Experimental Protocol: GC Analysis of this compound

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-WAX), is recommended.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 270 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp rate: 10 °C/minute.

    • Final temperature: 220 °C, hold for 5 minutes.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as methanol (B129727) or ethanol.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the quantification of this compound, particularly in pharmaceutical formulations.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Column: A column suitable for the analysis of polar compounds, such as an amino or a diol column.

  • Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water is commonly used. The exact ratio may need to be optimized depending on the column and specific isomers being separated.

  • Flow Rate: 1.0 mL/minute.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase.

Applications in Drug Development

This compound's primary role in drug development is as a non-aqueous solvent for parenteral (injectable), oral, and topical formulations.[12] Its ability to dissolve a wide range of APIs, coupled with its low toxicity and biocompatibility, makes it an attractive choice for challenging formulations.[13]

Workflow for Parenteral Formulation Development using this compound

G Workflow for Parenteral Formulation Development with this compound API_Selection API with Poor Aqueous Solubility Solubility_Screening Solubility Screening in this compound API_Selection->Solubility_Screening Formulation_Development Formulation Development (Co-solvents, Surfactants) Solubility_Screening->Formulation_Development Stability_Studies Physical and Chemical Stability Studies Formulation_Development->Stability_Studies Preclinical_Evaluation In vitro/In vivo Preclinical Evaluation Stability_Studies->Preclinical_Evaluation Scale_Up Scale-up and Manufacturing Preclinical_Evaluation->Scale_Up Final_Product Final Parenteral Drug Product Scale_Up->Final_Product

Figure 3: A logical workflow illustrating the use of this compound in developing parenteral drug formulations.

This compound is particularly valuable in veterinary medicine for the formulation of injectable solutions of antiparasitic agents like ivermectin and moxidectin.[12] Its use allows for the administration of a concentrated dose in a small volume, improving animal compliance and therapeutic efficacy.

Conclusion

This compound is a well-characterized and versatile excipient with a favorable safety profile. Its unique properties as a solvent make it an invaluable tool for formulation scientists and drug development professionals, particularly in overcoming the challenges associated with poorly water-soluble drugs. This guide provides a foundational understanding of its chemical and physical characteristics, synthesis, and analytical methodologies, which are essential for its effective application in the development of safe and effective pharmaceutical products.

References

Synthesis of Glycerol Formal from Glycerol and Formaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of glycerol (B35011) formal, a versatile and biocompatible solvent, from the reaction of glycerol and formaldehyde (B43269). This document details the underlying reaction mechanism, various catalytic systems, experimental protocols, and methods for purification and analysis, with a focus on providing actionable data and methodologies for laboratory and process development applications.

Introduction

Glycerol formal, a mixture of 5-hydroxy-1,3-dioxane (a six-membered ring) and 4-hydroxymethyl-1,3-dioxolane (a five-membered ring), is a valuable chemical intermediate and solvent.[1] Its utility is prominent in the pharmaceutical industry, particularly in veterinary formulations, as well as in cosmetics, printing inks, and as a binder in foundry processes.[2][3] The synthesis is primarily achieved through the acid-catalyzed acetalization of glycerol with formaldehyde.[1] This reaction is of significant interest due to the availability of glycerol as a byproduct of biodiesel production, positioning this compound as a sustainable, bio-based chemical.[4]

The reaction is an equilibrium process, and the ratio of the six-membered to five-membered ring isomers can be influenced by the choice of catalyst and reaction conditions.[5] This guide will explore these parameters to enable researchers to tailor the synthesis to specific desired outcomes.

Reaction Mechanism and Stoichiometry

The synthesis of this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The overall reaction is as follows:

C₃H₈O₃ (Glycerol) + CH₂O (Formaldehyde) ⇌ C₄H₈O₃ (this compound) + H₂O

The reaction proceeds through the protonation of the formaldehyde carbonyl group by an acid catalyst, which increases its electrophilicity. Glycerol, acting as a nucleophile, then attacks the protonated carbonyl carbon. A series of proton transfer and water elimination steps lead to the formation of a carbocation, which is then attacked intramolecularly by another hydroxyl group of the glycerol backbone to form the cyclic acetal. The formation of either the five-membered or six-membered ring is dependent on which hydroxyl groups of the glycerol molecule participate in the cyclization.

ReactionMechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_products Products Glycerol Glycerol Nucleophilic_Attack Nucleophilic Attack by Glycerol Glycerol->Nucleophilic_Attack Formaldehyde Formaldehyde Protonation Protonation of Formaldehyde Formaldehyde->Protonation Acid_Catalyst Acid Catalyst (H⁺) Acid_Catalyst->Protonation H⁺ Protonation->Nucleophilic_Attack Intermediate Hemiacetal Intermediate Nucleophilic_Attack->Intermediate Dehydration Dehydration Intermediate->Dehydration Cyclization Intramolecular Cyclization Dehydration->Cyclization Water Water Dehydration->Water Five_Membered 4-hydroxymethyl-1,3-dioxolane Cyclization->Five_Membered 1,2-hydroxyls Six_Membered 5-hydroxy-1,3-dioxane Cyclization->Six_Membered 1,3-hydroxyls

Catalytic Systems

A variety of catalysts can be employed for the synthesis of this compound. The choice of catalyst significantly impacts reaction rate, yield, and the isomeric ratio of the product.

Homogeneous Catalysts

Homogeneous acid catalysts are effective but can present challenges in terms of separation and corrosion.

  • Sulfuric Acid (H₂SO₄): A strong and inexpensive acid catalyst.

  • p-Toluenesulfonic Acid (p-TSA): A solid organic acid that is often used in acetalization reactions.

Heterogeneous Catalysts

Heterogeneous catalysts offer the advantages of easy separation and recyclability.

  • Acidic Ion-Exchange Resins: Materials like Amberlyst-15, Amberlyst-36, and Nafion-H are widely used and show good activity and selectivity.[6]

  • Zeolites: Microporous aluminosilicates such as H-BEA can be effective catalysts.[6]

  • Clays: Montmorillonite K-10 is an acidic clay that can catalyze the reaction.[6]

  • Supported Heteropolyacids: Phosphotungstic acid supported on silica (B1680970) has been shown to be an active catalyst.[7]

Ionic Liquids

Functionalized ionic liquids have been explored as reusable catalysts that can lead to high product yields and favorable isomer ratios under mild conditions.[5]

Experimental Protocols

The following protocols are provided as examples and may require optimization based on specific laboratory conditions and desired outcomes.

General Experimental Workflow

ExperimentalWorkflow Reactants Charge Reactants (Glycerol, Formaldehyde/Paraformaldehyde) Catalyst Add Catalyst Reactants->Catalyst Reaction Heat and Stir (e.g., 70-100°C) Catalyst->Reaction Monitoring Monitor Reaction Progress (e.g., GC, TLC) Reaction->Monitoring Workup Reaction Workup Monitoring->Workup Purification Purification Workup->Purification Analysis Product Analysis (GC, NMR, etc.) Purification->Analysis Final_Product This compound Analysis->Final_Product

Protocol 1: Synthesis using a Homogeneous Catalyst (Sulfuric Acid)

This protocol is adapted from a patented procedure for the synthesis of this compound from crude glycerin and paraformaldehyde.[1]

  • Reactant Charging: In a 500-mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 270.5 g of crude glycerin (approximately 85% purity).[1]

  • Catalyst Addition: Carefully add 0.5 mL of concentrated sulfuric acid to the flask.[1]

  • Formaldehyde Addition: Add 60 g of paraformaldehyde to the reaction mixture.[1]

  • Reaction: Heat the mixture to 100°C with continuous stirring. Maintain this temperature until all the paraformaldehyde has dissolved, and then continue the reaction for an additional 2 hours.[8]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture by the slow addition of a base (e.g., 50% NaOH solution) until the pH is approximately 7.

  • Purification:

    • Attach a fractional distillation apparatus to the flask.

    • Reduce the pressure and heat to remove water.

    • Further reduce the pressure and increase the temperature to distill the this compound product.[8]

Protocol 2: Synthesis using a Heterogeneous Catalyst (Amberlyst-15)

This protocol is based on studies using solid acid catalysts.[9]

  • Reactant and Catalyst Charging: In a batch reactor, combine 54.3 mmol of glycerol and 65.5 mmol of formaldehyde (as an aqueous solution). Add Amberlyst-15 catalyst in an amount corresponding to 1.5 mmol of acid sites.[9]

  • Reaction: Heat the reaction mixture to 70°C with vigorous stirring.[9]

  • Reaction Monitoring: Withdraw samples at regular intervals to monitor the conversion of glycerol by gas chromatography (GC).[9]

  • Workup:

    • After the desired conversion is reached, cool the mixture to room temperature.

    • Separate the catalyst by filtration. The catalyst can be washed with a suitable solvent, dried, and reused.

  • Purification: The filtrate can be purified by vacuum distillation to remove water and unreacted starting materials, yielding the this compound product.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound.

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystGlycerol SourceFormaldehyde SourceTemperature (°C)Time (h)Glycerol Conversion (%)Yield (%)Isomer Ratio (6-ring:5-ring)Reference
Amberlyst-36GlycerolParaformaldehyde806>95~94~70:30[6] (adapted)
Nafion-H NR-50GlycerolParaformaldehyde806>95~94~65:35[6] (adapted)
H-BEAGlycerolParaformaldehyde806>95~94~60:40[6] (adapted)
Montmorillonite K-10GlycerolParaformaldehyde806>95~94~55:45[6] (adapted)
Functionalized Ionic LiquidGlycerolFormaldehyde (aq)1004-9880:20[5]
Amberlyst 47GlycerolFormaldehyde80-~50--[10]
Macroporous Ion-Exchange ResinGlycerolMethylal100-1101.5-5694% 6-ring[11]

Table 2: Example Experimental Parameters from a Patented Protocol[1]

ParameterValue
Glycerin (crude, ~85%)270.5 g
Paraformaldehyde60 g
Sulfuric Acid0.5 mL
Reaction Temperature100°C
Reaction Time~2 hours after dissolution

Purification and Analysis

Purification of Crude Glycerol

For syntheses utilizing crude glycerol from biodiesel production, a pre-purification step is often necessary to remove impurities such as methanol (B129727), water, salts, and free fatty acids. A common procedure involves:

  • Acidification: Adjusting the pH to convert soaps to free fatty acids.

  • Phase Separation: Allowing the mixture to separate into layers of fatty acids, glycerol, and salts.

  • Neutralization: Neutralizing the glycerol layer.

  • Distillation/Evaporation: Removing methanol and water.[3][12]

PurificationWorkflow Crude_Glycerol Crude Glycerol Acidification Acidification Crude_Glycerol->Acidification Phase_Separation Phase Separation Acidification->Phase_Separation Neutralization Neutralization Phase_Separation->Neutralization Distillation Distillation/Evaporation Neutralization->Distillation Purified_Glycerol Purified Glycerol Distillation->Purified_Glycerol

Analysis of this compound

The analysis of the reaction mixture and the final product is crucial for determining the conversion, yield, and isomer ratio.

  • Gas Chromatography (GC): GC is a primary method for quantifying the reactants and products. A capillary column suitable for polar compounds (e.g., a wax column) is typically used. An internal standard can be employed for accurate quantification.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify the products and any byproducts by comparing their mass spectra to known databases.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structures of the two isomers of this compound.

Conclusion

The synthesis of this compound from glycerol and formaldehyde is a well-established and versatile reaction that offers a sustainable route to a valuable solvent and chemical intermediate. The choice of catalyst is a critical parameter that can be tailored to achieve high yields and desired isomer ratios. The use of heterogeneous catalysts is particularly advantageous for process intensification due to their ease of separation and recyclability. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this compound for a variety of applications.

References

Physicochemical properties of glycerol formal for research applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Glycerol (B35011) Formal for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Glycerol formal (CAS 4740-78-7) is a versatile and increasingly significant solvent and excipient in the pharmaceutical sciences.[1] A clear, colorless, and hygroscopic liquid, it is produced from the reaction of glycerol and formaldehyde.[2] It exists as a mixture of two isomers: 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane, typically in a 60:40 ratio.[1][3] Its favorable safety profile, high solvent power, and biocompatibility make it a subject of great interest, particularly in the development of formulations for poorly water-soluble active pharmaceutical ingredients (APIs).[4][5] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their evaluation, and its applications in a research context.

Core Physicochemical Properties

The utility of this compound in research and drug development is defined by its unique physical and chemical characteristics. These properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₈O₃[2][6][7]
Molecular Weight 104.1 g/mol [2][7][8]
Appearance Clear, colorless to light yellow, slightly viscous liquid[9][10][11]
Odor Very little odor[10][12]
Boiling Point 192-195 °C[6][9][13][14]
Freezing/Melting Point < -50 °C[12][15]
Density / Specific Gravity ~1.203 - 1.23 g/mL at 20-25 °C[6][9][14][15]
Refractive Index (n20/D) 1.445 - 1.455[6][9][11][14]
Flash Point 93 - 99 °C (Closed Cup)[6][8][9][14][15]
Viscosity (Kinematic at 20°C) 11.7 mm²/s[15][16]
Surface Tension (at 25°C) 44.49 mN/m[15]
pH (10% aqueous solution) 4.0 - 6.5[11][13]
Vapor Pressure (at 20°C) 0.03 kPa[15]
pKa 13.68 ± 0.20 (Predicted)[7]
Water Solubility Fully miscible[2][6][15][17]
Other Solubilities Miscible with ethanol, acetone, ether, chloroform, and essential oils.[6][10][12]

Detailed Analysis of Key Properties for Research Applications

Solubility and Solvent Power

This compound's most valuable characteristic is its exceptional solvent power. It is fully miscible with water and a wide range of polar organic solvents like alcohols and ketones.[2][10][12] Its intermediate polarity allows it to effectively solubilize both polar and non-polar drug molecules.[2] This makes it an ideal vehicle for APIs with poor water solubility, enhancing their bioavailability.[4][5] It is widely used in veterinary medicine as a carrier for lipophilic drugs such as ivermectin, doramectin, and nimesulide (B1678887) in injectable formulations.[2][12]

Stability and Storage

This compound is chemically stable across a wide range of pH and temperature conditions, which is advantageous for protecting formulations during processing and storage.[2] However, it is hygroscopic, meaning it tends to absorb moisture from the air, which can potentially affect the stability of moisture-sensitive APIs.[2]

For optimal stability, it should be stored under an inert atmosphere (like nitrogen) in a tightly sealed container, protected from heat and direct sunlight.[9][11][16] Recommended storage temperatures are typically refrigerated (2-8°C or 0-10°C).[6][9][18] It is considered a combustible liquid and should be kept away from open flames and strong oxidizing agents.[18][19]

Toxicity and Biocompatibility

This compound exhibits low acute toxicity.[2][20] Oral LD50 in rats is reported as 8 ml/kg, and it is considered innocuous when applied dermally or subcutaneously.[20][21] It is not classified as GRAS (Generally Recognized As Safe) by the FDA for human pharmaceutical use and its application in human medicine is restricted.[2] However, it is widely accepted as a vehicle in injectable veterinary pharmaceuticals.[2] Some studies have noted potential for injection site reactions and teratogenic effects in rats at high doses (300 mg/kg and above).[2][20]

Viscosity

It possesses a moderate viscosity, which is a beneficial property for injectable formulations.[2] This viscosity allows for ease of administration via syringe while potentially enabling sustained release of the dissolved drug from the injection site.[2]

Applications in Drug Development

  • Parenteral Formulations : Its primary application is as a non-aqueous solvent in injectable drug products, especially for intramuscular or subcutaneous administration in veterinary medicine.[2][12][22] It helps create stable, effective solutions for drugs that would otherwise be difficult to formulate.[5]

  • Topical Formulations : It has been explored as a penetration enhancer and solvent for lipophilic actives in topical preparations, helping to improve dermal drug absorption.[2]

  • Controlled-Release Systems : this compound can act as a plasticizer in polymer-based drug delivery systems like depot injections or bioerodible implants.[2] By modifying the mechanical properties of the polymer matrix, it can help regulate drug release kinetics.[2]

  • Other Industrial Uses : Beyond pharmaceuticals, it is used as a dye emulsifier, a binder solvent in casting, and as an additive in water-based inks.[1][12][23]

Experimental Protocols

Determination of API Solubility in this compound

This protocol outlines a standard method for determining the saturation solubility of a solid API in this compound.

Methodology:

  • Preparation : Add an excess amount of the API to a known volume or weight of this compound in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration : Place the container in a constant temperature environment (e.g., a shaker bath at 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining solid particles.

  • Quantification : Accurately dilute a sample of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Calculation : Calculate the original concentration of the API in the undissolved this compound to determine the saturation solubility, typically expressed in mg/mL or g/100g .

Viscosity Measurement using a Capillary Viscometer

This protocol describes the measurement of kinematic viscosity using an Ostwald or similar glass capillary viscometer.

Methodology:

  • Apparatus Preparation : Thoroughly clean and dry the viscometer. Ensure the viscometer is vertically aligned in a constant temperature water bath set to the desired temperature (e.g., 20°C). Allow sufficient time for the viscometer to reach thermal equilibrium.

  • Sample Loading : Introduce a precise volume of this compound into the larger bulb of the viscometer.

  • Flow Initiation : Using a pipette bulb or vacuum, draw the liquid up through the capillary tube until it is above the upper timing mark.

  • Time Measurement : Release the suction and allow the liquid to flow freely down the capillary. Using a stopwatch, accurately measure the time it takes for the liquid meniscus to pass from the upper timing mark to the lower timing mark.

  • Replicates : Repeat the measurement at least three times to ensure reproducibility. The flow times should be consistent.

  • Calculation : Calculate the kinematic viscosity (ν) using the equation: ν = C * t , where 't' is the average flow time in seconds, and 'C' is the calibration constant of the viscometer (determined by measuring the flow time of a standard liquid with a known viscosity). The result is typically expressed in mm²/s or centistokes (cSt).

Visualizations

experimental_workflow_solubility cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Add excess API to this compound prep2 Seal container prep1->prep2 equil1 Agitate at constant temp (24-72h) prep2->equil1 Transfer sep1 Centrifuge sample equil1->sep1 Transfer sep2 Filter supernatant (e.g., 0.22 µm filter) sep1->sep2 ana1 Dilute filtrate sep2->ana1 Transfer ana2 Quantify API (e.g., HPLC) ana1->ana2

Caption: Workflow for API Solubility Determination.

experimental_workflow_viscosity start Prepare Viscometer (Clean, Dry, Thermally Equilibrate) load Load this compound Sample start->load draw Draw liquid above upper timing mark load->draw measure Measure flow time between upper and lower marks draw->measure repeat Repeat 3x? measure->repeat repeat->draw No calculate Calculate Kinematic Viscosity ν = C * t repeat->calculate Yes

Caption: Workflow for Viscosity Measurement.

logical_relationships GF This compound prop_solv High Solvent Power (Miscible H₂O & Organics) GF->prop_solv prop_bio Low Acute Toxicity & Biocompatibility GF->prop_bio prop_stab High Chemical Stability GF->prop_stab prop_visc Moderate Viscosity GF->prop_visc prop_hygro Hygroscopic Nature (Limitation) GF->prop_hygro app_inject Parenteral Formulations (Veterinary) prop_solv->app_inject app_topic Topical Delivery prop_solv->app_topic prop_bio->app_inject prop_bio->app_topic prop_stab->app_inject prop_visc->app_inject app_control Controlled-Release (Plasticizer) prop_visc->app_control

Caption: Properties to Applications Relationship.

References

An In-depth Technical Guide to the Isomers of Glycerol Formal: 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) formal, a versatile solvent and chemical intermediate, is a mixture of two principal isomers: the six-membered ring, 5-hydroxy-1,3-dioxane, and the five-membered ring, 4-hydroxymethyl-1,3-dioxolane. The ratio of these isomers is a critical determinant of the mixture's physicochemical properties and, consequently, its suitability for various applications, particularly in pharmaceutical formulations. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and relevant workflows for these two isomers, with a focus on quantitative data and detailed experimental protocols to support research and development activities.

Introduction

Glycerol formal is synthesized through the acid-catalyzed reaction of glycerol with formaldehyde (B43269). This reaction yields a mixture of the six-membered cyclic acetal, 5-hydroxy-1,3-dioxane, and the five-membered cyclic acetal, 4-hydroxymethyl-1,3-dioxolane. The formation of these isomers is governed by kinetic and thermodynamic factors, with the five-membered ring being the kinetically favored product and the six-membered ring being the thermodynamically more stable isomer. The typical commercial product consists of a mixture of these two in varying ratios, often around 60:40 to 70:30 of 5-hydroxy-1,3-dioxane to 4-hydroxymethyl-1,3-dioxolane.

The distinct structural differences between the two isomers influence their physical and chemical properties, including boiling point, density, and solvency. In the pharmaceutical industry, this compound is valued as a non-aqueous solvent for parenteral, oral, and topical drug formulations, owing to its low toxicity and good solubilizing power for a range of active pharmaceutical ingredients (APIs). Understanding the individual characteristics of each isomer is crucial for optimizing formulation development and ensuring product stability and efficacy.

Synthesis of this compound Isomers

The industrial production of this compound involves the condensation reaction of glycerol with formaldehyde (or its polymer, paraformaldehyde) in the presence of an acid catalyst.

General Reaction Scheme

G cluster_reactants Reactants Glycerol Glycerol Intermediate Hemiacetal Intermediate Glycerol->Intermediate + Formaldehyde Formaldehyde Formaldehyde->Intermediate + Acid_Catalyst Acid Catalyst (e.g., H₂SO₄, p-TsOH) Acid_Catalyst->Intermediate Isomer_Mix This compound (Isomer Mixture) Intermediate->Isomer_Mix - H₂O Dioxane 5-hydroxy-1,3-dioxane (Six-membered ring) Isomer_Mix->Dioxane Dioxolane 4-hydroxymethyl-1,3-dioxolane (Five-membered ring) Isomer_Mix->Dioxolane

Caption: General synthesis of this compound isomers.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glycerol (920 g)

  • Paraformaldehyde (990 g)

  • Supported solid super acid catalyst (e.g., sulfated zirconia, 20 g)[1]

  • Reaction vessel with a fractionation device

Procedure:

  • Charge the glycerol, paraformaldehyde, and the solid acid catalyst into the reaction vessel.[1]

  • Heat the mixture to 80°C with stirring.[1]

  • During the reaction, water and any formed trioxane (B8601419) are removed via the fractionation device, with the trioxane being returned to the reaction vessel.[1]

  • Continue the reaction for approximately 5 hours.[1]

  • After completion, the crude product is purified by distillation.

Quantitative Data:

  • Yield: Up to 95.6% of this compound has been reported.[1]

  • Isomer Ratio: A typical ratio of 5-hydroxy-1,3-dioxane to 4-hydroxymethyl-1,3-dioxolane is approximately 70:25.[1] Another patented method reports a total yield of 10-98% with an isomer ratio ranging from 80:20 to 20:80, depending on the specific ionic liquid catalyst used.[2]

Physicochemical Properties

The physical and chemical properties of the individual isomers are crucial for their application. While often used as a mixture, understanding the properties of the pure components allows for better control and prediction of the mixture's behavior.

Property5-hydroxy-1,3-dioxane4-hydroxymethyl-1,3-dioxolaneReference
Molecular Formula C₄H₈O₃C₄H₈O₃
Molecular Weight 104.10 g/mol 104.10 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point ~193-195 °C~192-193 °C[1]
Density ~1.203 g/mL at 25 °C~1.203 g/mL at 25 °C
Solubility in Water MiscibleMiscible[3]
Solubility in Ethanol MiscibleMiscible
Solubility in Acetone SolubleSoluble

Analytical Characterization

The separation and quantification of the two isomers are typically achieved using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common methods. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.

Chromatographic Separation

Experimental Protocol: HPLC Separation of this compound Isomers

This protocol is a representative method based on common practices for separating similar isomers.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or Refractive Index (RI) detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Acetic acid or Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Sample Preparation: Dilute the this compound sample in the mobile phase to an appropriate concentration.

  • Mobile Phase: A mixture of acetonitrile and water. A common starting point is a 50:50 (v/v) mixture. The ratio can be optimized to achieve better separation. The addition of a small amount of acid (e.g., 0.1% acetic acid) can sometimes improve peak shape.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25-30 °C

    • Injection Volume: 10-20 µL

    • Detection: UV at a low wavelength (e.g., 210 nm) if no chromophore is present, or RI detection.

  • Analysis: The two isomers will elute at different retention times, allowing for their quantification based on peak area.

G cluster_workflow HPLC Analysis Workflow Sample This compound Sample Dilution Dilution with Mobile Phase Sample->Dilution Injection HPLC Injection Dilution->Injection Column C18 Reverse-Phase Column Injection->Column Separation Isomer Separation Column->Separation Detection UV or RI Detector Separation->Detection Chromatogram Chromatogram (Peak for each isomer) Detection->Chromatogram Quantification Quantification (Peak Area) Chromatogram->Quantification

Caption: Workflow for HPLC analysis of this compound isomers.

Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Chemical Shifts (ppm):

Protons5-hydroxy-1,3-dioxane (Predicted)4-hydroxymethyl-1,3-dioxolane (Predicted)
-CH₂-O- (ring) 3.5 - 4.23.6 - 4.3
-CH-OH (ring) 3.8 - 4.0-
-CH- (ring) -4.0 - 4.5
-CH₂-OH -3.5 - 3.8
-O-CH₂-O- ~4.8 (axial), ~5.1 (equatorial)~4.9, ~5.0
-OH VariableVariable

Expected ¹³C NMR Chemical Shifts (ppm):

Carbon5-hydroxy-1,3-dioxane (Predicted)4-hydroxymethyl-1,3-dioxolane (Predicted)
-CH₂-O- (ring) 65 - 7568 - 78
-CH-OH (ring) 60 - 70-
-CH- (ring) -75 - 85
-CH₂-OH -60 - 65
-O-CH₂-O- 90 - 9592 - 98

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Characteristic FTIR Peaks (cm⁻¹):

Vibrational Mode5-hydroxy-1,3-dioxane (Predicted)4-hydroxymethyl-1,3-dioxolane (Predicted)
O-H Stretch (alcohol) 3200 - 3600 (broad)3200 - 3600 (broad)
C-H Stretch (aliphatic) 2850 - 30002850 - 3000
C-O Stretch (ether) 1000 - 1200 (multiple bands)1000 - 1200 (multiple bands)
C-O Stretch (alcohol) ~1050~1040

Applications in Drug Development

This compound is primarily used as a solvent and co-solvent in various pharmaceutical dosage forms. Its favorable safety profile and ability to dissolve a wide range of APIs make it a valuable excipient.

  • Parenteral Formulations: It is widely used in veterinary injectable products and is being explored for human parenteral formulations, especially for poorly water-soluble drugs.

  • Oral Liquids: Its miscibility with water and other organic solvents makes it suitable for oral solutions and syrups.

  • Topical Preparations: It can act as a solvent and penetration enhancer in creams, gels, and ointments.

Conclusion

The two isomers of this compound, 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane, exhibit distinct properties that influence the characteristics of their mixture. A thorough understanding of their synthesis, physicochemical properties, and analytical characterization is essential for researchers and professionals in drug development and other chemical industries. This guide provides a foundational overview with key quantitative data and experimental protocols to aid in the effective utilization and analysis of these important chemical entities. Further research to isolate and fully characterize the pure isomers would be of significant value to the scientific community.

References

The Genesis of a Green Solvent: Unearthing the Early Studies of Glycerol Formal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical archives of chemical literature reveals the foundational studies that introduced glycerol (B35011) formal to the scientific community. This in-depth technical guide illuminates the initial discovery, synthesis, and early characterization of glycerol formal, a solvent that has garnered significant interest in modern green chemistry and pharmaceutical applications. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive look at the pioneering work that paved the way for its current uses.

From Serendipity to Synthesis: The Discovery and First Preparation

The journey of this compound begins in the late 19th century. The first documented synthesis is attributed to the German chemists M. Schultz and B. Tollens in 1895. Their work, published in the esteemed journal Annalen der Chemie, described the reaction of glycerol with formaldehyde, leading to the formation of a mixture of cyclic acetals. This initial preparation, a condensation reaction, laid the groundwork for all subsequent research into this versatile compound.

The early 20th century saw further exploration of this compound's composition. Seminal work by Hibbert and Carter in 1928, followed by van Roon in 1929, focused on the challenging task of separating the isomeric forms of this compound: the five-membered ring (4-hydroxymethyl-1,3-dioxolane) and the six-membered ring (5-hydroxy-1,3-dioxane). Their research provided a deeper understanding of the physical and chemical properties of the individual isomers.

A pivotal moment in the history of this compound as a solvent came in 1959 with a publication by D. M. Sanderson in the Journal of Pharmacy and Pharmacology. This paper was one of the first to specifically investigate its potential as a solvent for toxicity testing, a critical step towards its eventual use in pharmaceutical formulations. This study marked a shift in the perception of this compound from a chemical curiosity to a potentially valuable tool in drug development.

Quantitative Data from Early Investigations

The initial studies on this compound provided key physicochemical data that are summarized below. It is important to note that the analytical techniques of the era were not as precise as modern methods.

PropertyReported Value (Schultz & Tollens, 1895)Reported Value (Hibbert & Carter, 1928) - 5-membered isomerReported Value (Hibbert & Carter, 1928) - 6-membered isomer
Boiling Point (°C) Not specified192 - 193199 - 200
Density (g/mL at 20°C) 1.2191.2031.222
Refractive Index (nD) Not specified1.4485 (at 25°C)1.4545 (at 25°C)

Experimental Protocols of Foundational Studies

To provide a clear understanding of the pioneering work, the following sections detail the methodologies employed in these key early studies.

Synthesis of this compound Mixture (Schultz and Tollens, 1895)

Objective: To prepare the condensation product of glycerol and formaldehyde.

Methodology:

  • Glycerol was mixed with a 40% aqueous solution of formaldehyde.

  • A small amount of a dehydrating agent, such as anhydrous copper (II) sulfate, was added as a catalyst.

  • The mixture was heated under reflux for several hours.

  • The reaction mixture was then subjected to fractional distillation to isolate the product.

Separation of this compound Isomers (Hibbert and Carter, 1928)

Objective: To separate the five-membered and six-membered ring isomers of this compound.

Methodology:

  • The isomeric mixture of this compound was reacted with benzaldehyde (B42025) to form the corresponding benzylidene derivatives.

  • The resulting derivatives of the two isomers exhibited different physical properties, allowing for their separation by fractional crystallization.

  • The separated benzylidene derivatives were then hydrolyzed to yield the individual, purified isomers of this compound.

Toxicological Evaluation of this compound as a Solvent (Sanderson, 1959)

Objective: To assess the acute toxicity of this compound to determine its suitability as a solvent in toxicity testing of other substances.

Methodology:

  • Albino rats of both sexes were used for the study.

  • This compound was administered to different groups of rats via various routes: oral, intraperitoneal, and subcutaneous.

  • A range of doses was administered to determine the median lethal dose (LD50).

  • The animals were observed for signs of toxicity and mortality over a period of 14 days.

  • Post-mortem examinations were conducted on the animals that died and on a selection of survivors at the end of the observation period.

Logical Relationships and Workflows

The progression from the initial synthesis to the evaluation of this compound as a solvent can be visualized as a logical workflow.

Early_Studies_of_Glycerol_Formal cluster_Discovery Discovery and Synthesis cluster_Characterization Characterization and Separation cluster_Application Early Application Studies A Reaction of Glycerol and Formaldehyde (Schultz & Tollens, 1895) B Formation of Isomeric Mixture (5- and 6-membered rings) A->B C Separation of Isomers (Hibbert & Carter, 1928; van Roon, 1929) B->C D Determination of Physicochemical Properties of Individual Isomers C->D E Toxicological Evaluation as a Solvent (Sanderson, 1959) D->E F Establishment as a Potential Pharmaceutical Solvent E->F

Caption: Workflow of the early discovery and characterization of this compound.

This foundational research, conducted over half a century, was instrumental in establishing this compound as a viable and safe solvent, paving the way for its extensive use in modern pharmaceutical and industrial applications, where its low toxicity and high solvency power are highly valued.

Glycerol Formal: A Comprehensive Safety and Toxicity Profile for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) formal, a versatile solvent synthesized from the reaction of glycerol and formaldehyde, is increasingly utilized in pharmaceutical and laboratory settings.[1][2] Its utility as a solvent for poorly water-soluble compounds, particularly in veterinary formulations, is well-documented.[2] This technical guide provides an in-depth analysis of the safety and toxicity profile of glycerol formal, offering critical data and procedural insights for its safe handling and application in a laboratory environment.

This compound is a mixture of two isomers: 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane.[1] This composition underpins its unique physicochemical properties, including its miscibility with a wide range of polar and non-polar solvents.[2] While it shares a structural heritage with glycerol, its toxicological profile is distinct and warrants careful consideration.

Acute Toxicity

This compound exhibits low acute toxicity following oral, dermal, and inhalation exposure. The following table summarizes the available quantitative data on its acute toxicity.

Endpoint Species Route Value Reference
LD50RatOral8 ml/kg[1]
LD50MouseIntravenous~4 ml/kg[1]

Irritation and Sensitization

Studies on the irritant and sensitizing properties of this compound indicate a potential for mild to moderate effects, particularly with eye exposure.

Endpoint Species Result Classification Reference
Skin IrritationRabbitNot classified as a skin irritantNon-irritant[3]
Eye IrritationRabbitCauses serious eye irritationIrritant[4]
Skin Sensitization-Not classified as a skin sensitizerNon-sensitizer[4]

Repeated Dose Toxicity

Sub-chronic toxicity studies have been conducted to evaluate the effects of repeated exposure to this compound. A 90-day oral gavage study in rats, conducted in compliance with Good Laboratory Practice (GLP), showed no treatment-related adverse effects at doses up to 25 mg/kg.[1] However, older studies indicated evidence of testicular atrophy in rats at higher dose levels (≥122 mg/kg orally and ≥293 mg/kg subcutaneously).[1]

Genetic Toxicology

A battery of mutagenicity studies has been conducted to assess the genotoxic potential of this compound. The available data suggest that this compound is not mutagenic.

Assay System Result Reference
Ames TestSalmonella typhimuriumNegative[1]
In vitro Gene MutationChinese Hamster Lung CellsNegative[1]
Unscheduled DNA SynthesisHuman Embryonic Lung FibroblastsNegative[1]
In vivo Micronucleus AssayMouseNegative[1][5]

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of this compound has been a key area of investigation. While it does not appear to impair fertility in swine or cattle at tested doses, studies in rats have demonstrated embryotoxic and teratogenic effects at higher concentrations.[1][6][7]

Endpoint Species Dose Effects Reference
TeratogenicityRat300 and 600 mg/kg bwAnal atresia, tail malformations, anasarca[1]
FetotoxicityRat75 mg/kg bw/dayIncreased incidence of delayed ossification[1]
No Observed Effect Level (NOEL)Rat10 mg/kg bw/dayNo teratogenic or fetotoxic effects[1]
Embryotoxicity & TeratogenicityRat0.50 and 1.00 ml/kg (im, sc, po)Cardiovascular defects (ventricular septal defects), wavy ribs[6]

The mechanism of this compound's teratogenicity is not fully understood. It has been hypothesized that it may not be related to the release of formaldehyde.[5] Its structural similarity to the known rodent teratogen, ethyleneglycol monomethylether (EGME), may provide a clue to its mechanism of action.[5]

Carcinogenicity

This compound is not classified as a carcinogen.[4]

Toxicokinetics

In vitro metabolism studies using rat and bovine liver homogenates indicate that this compound is not extensively metabolized.[1]

Occupational Exposure Limits

Currently, there are no established occupational exposure limits for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are often proprietary. However, the methodologies generally adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the typical experimental workflows for key toxicity studies, based on these guidelines.

Acute Oral Toxicity (Fixed Dose Procedure - OECD 420)

This method is designed to assess the acute toxic effects of a substance when administered orally at fixed dose levels.

OECD_420_Acute_Oral_Toxicity start Sighting Study (Single animal per dose step) main_study Main Study (Group of animals, typically 5, at selected dose) start->main_study Select starting dose dosing Oral Gavage Administration (Fasted animals) main_study->dosing observation Observation Period (Typically 14 days) dosing->observation clinical_signs Record Clinical Signs (e.g., changes in skin, fur, eyes, respiration, behavior) observation->clinical_signs body_weight Record Body Weight (At least weekly) observation->body_weight necropsy Gross Necropsy (At the end of the study) observation->necropsy data_analysis Data Analysis and Classification (According to GHS) clinical_signs->data_analysis body_weight->data_analysis necropsy->data_analysis

Figure 1: Workflow for Acute Oral Toxicity Testing (OECD 420).

Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion after a single application.

OECD_404_Dermal_Irritation start Animal Selection (Typically albino rabbits) application Application of Test Substance (0.5g or 0.5mL to a small area of skin) start->application exposure Semi-occlusive Dressing (4-hour exposure) application->exposure removal Removal of Dressing and Test Substance exposure->removal observation Observation Period (Up to 14 days) removal->observation scoring Scoring of Skin Reactions (Erythema and Edema at 1, 24, 48, 72 hours) observation->scoring evaluation Evaluation of Irritation/Corrosion (Based on severity and reversibility of lesions) scoring->evaluation

Figure 2: Workflow for Dermal Irritation/Corrosion Testing (OECD 404).

Eye Irritation/Corrosion (OECD 405)

This test assesses the potential of a substance to cause eye irritation or corrosion upon instillation into the eye.

OECD_405_Eye_Irritation start Animal Selection (Typically albino rabbits) instillation Instillation of Test Substance (Single dose into the conjunctival sac of one eye) start->instillation observation Observation Period (Up to 21 days) instillation->observation scoring Scoring of Ocular Lesions (Cornea, iris, conjunctiva at 1, 24, 48, 72 hours) observation->scoring evaluation Evaluation of Irritation/Corrosion (Based on severity and reversibility of lesions) scoring->evaluation OECD_474_Micronucleus_Assay start Animal Dosing (Appropriate route, typically 2 doses 24h apart) sampling Bone Marrow or Peripheral Blood Sampling (At appropriate time points after last dose) start->sampling slide_prep Slide Preparation and Staining sampling->slide_prep microscopic_analysis Microscopic Analysis (Scoring of micronucleated polychromatic erythrocytes) slide_prep->microscopic_analysis data_analysis Statistical Analysis of Results microscopic_analysis->data_analysis OECD_414_Developmental_Toxicity start Mated Female Animals (e.g., Rats) dosing Daily Dosing During Gestation (From implantation to day before caesarean section) start->dosing maternal_observation Maternal Observations (Clinical signs, body weight, food consumption) dosing->maternal_observation caesarean_section Caesarean Section (Day before expected delivery) dosing->caesarean_section data_analysis Data Analysis and Interpretation maternal_observation->data_analysis uterine_examination Examination of Uterine Contents (Corpora lutea, implantation sites, resorptions) caesarean_section->uterine_examination fetal_examination Fetal Examinations (Weight, sex, external, visceral, and skeletal abnormalities) caesarean_section->fetal_examination uterine_examination->data_analysis fetal_examination->data_analysis Hypothesized_Toxicity_Pathway GF This compound Metabolism Metabolic Activation? GF->Metabolism EGME Ethyleneglycol Monomethylether (EGME) (Structural Analogue) EGME->Metabolism Similar Pathway? Target Interaction with Developmental Signaling Pathways? Metabolism->Target Toxicity Developmental Toxicity (e.g., Teratogenicity) Target->Toxicity

References

Glycerol Formal: A Comprehensive Technical Guide to a Green and Bio-genic Solvent in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol (B35011) formal, a derivative of the renewable resource glycerol, is emerging as a versatile and environmentally benign solvent with significant potential across the chemical and pharmaceutical industries. This technical guide provides an in-depth analysis of glycerol formal, covering its synthesis, physicochemical properties, and diverse applications. Detailed experimental protocols for its synthesis and use in key chemical transformations are provided, alongside a comparative analysis of its properties against conventional organic solvents. Furthermore, this guide illustrates key processes involving this compound through workflow diagrams, offering a comprehensive resource for researchers and professionals seeking to leverage this green and bio-genic solvent in their work.

Introduction to this compound: A Green Chemistry Perspective

This compound, a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane (typically in a 60:40 ratio), is a colorless and nearly odorless liquid.[1][2] Its synthesis from glycerol, a byproduct of biodiesel production, and formaldehyde (B43269) positions it as a bio-genic and sustainable alternative to petroleum-derived solvents.[3][4][5] The principles of green chemistry, which advocate for the use of renewable feedstocks and the reduction of hazardous waste, are central to the growing interest in this compound.[4] Its favorable toxicological profile, biodegradability, and high solvency for a wide range of polar and non-polar compounds make it an attractive option for various applications, including pharmaceutical formulations, organic synthesis, and the production of coatings and cleaning agents.[1][4][6]

Physicochemical Properties of this compound

The utility of a solvent is largely determined by its physical and chemical properties. This compound exhibits a unique combination of characteristics that make it a versatile medium for a variety of chemical processes.

Key Physical and Chemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₈O₃[4]
Molecular Weight 104.1 g/mol [4]
Appearance Colorless to light yellow liquid[2]
Boiling Point 192-210 °C[4]
Density ~1.203 g/mL at 25 °C[7]
Flash Point 97 °C[7]
Solubility in Water Miscible[4]
Solubility in Organic Solvents Miscible with a wide range of organic solvents[4]
log P -0.53[8]
Comparative Analysis with Common Solvents

To better understand the unique position of this compound as a solvent, the following table compares its key properties with those of several conventional organic solvents.

SolventBoiling Point (°C)Density (g/mL)Flash Point (°C)Dielectric ConstantlogP
This compound 192-2101.20397--0.53
Dimethyl Sulfoxide (DMSO) 1891.1008747.2-1.35
N,N-Dimethylformamide (DMF) 1530.9445836.7-1.01
Ethanol 780.7891324.5-0.31
Acetone 560.784-2020.7-0.24
N-Methyl-2-pyrrolidone (NMP) 2021.0289132.2-0.38
Acetonitrile 820.786237.5-0.34

Synthesis of this compound

This compound is synthesized through the acid-catalyzed acetalization of glycerol with formaldehyde.[9][10] This condensation reaction is a straightforward and efficient method for converting renewable glycerol into a value-added chemical.[11][12]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions Glycerol Glycerol ReactionVessel Reaction Vessel Glycerol->ReactionVessel Formaldehyde Formaldehyde Formaldehyde->ReactionVessel Catalyst Acid Catalyst (e.g., Sulfuric Acid) Catalyst->ReactionVessel Heat Heating (e.g., 100°C) Heat->ReactionVessel Neutralization Neutralization ReactionVessel->Neutralization Crude Product Purification Purification (Distillation) Neutralization->Purification GlycerolFormal This compound Purification->GlycerolFormal Final Product IvermectinFormulation cluster_ingredients Ingredients Ivermectin Ivermectin MixingTank Mixing Tank Ivermectin->MixingTank GlycerolFormal This compound GlycerolFormal->MixingTank PropyleneGlycol Propylene Glycol PropyleneGlycol->MixingTank Dissolution Complete Dissolution MixingTank->Dissolution Mixing Sterilization Sterile Filtration Dissolution->Sterilization Packaging Aseptic Packaging Sterilization->Packaging FinalProduct Ivermectin Injectable Solution Packaging->FinalProduct NanoparticleSynthesis cluster_precursors Precursors MetalSalt Metal Salt (e.g., HAuCl₄) Reaction Reaction (Heating/Stirring) MetalSalt->Reaction Solvent This compound (Solvent/Reducing Agent) Solvent->Reaction Nucleation Nucleation Reaction->Nucleation Growth Particle Growth Nucleation->Growth Stabilization Stabilization Growth->Stabilization Nanoparticles Metal Nanoparticles Stabilization->Nanoparticles

References

CAS number and molecular formula of glycerol formal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Glycerol (B35011) Formal for Researchers and Drug Development Professionals

Introduction

Glycerol formal, also known as 2,2-dimethyl-1,3-dioxolane-4-methanol, is a clear, colorless, and hygroscopic liquid. It is synthesized through the reaction of glycerol and formaldehyde (B43269) under acidic conditions.[1] This compound has garnered significant attention in the pharmaceutical and veterinary sectors due to its favorable physicochemical properties, relatively low toxicity, and versatility as a solvent and excipient.[2]

This compound exists as a mixture of two primary isomers: 5-hydroxymethyl-1,3-dioxolane and 4-hydroxymethyl-1,3-dioxolane, typically in a 60:40 ratio.[1][2] Its unique structure, combining both ether and alcohol functionalities, contributes to its utility in a wide range of applications, from a solvent in injectable drug formulations to a component in controlled-release systems.[3]

Chemical and Physical Properties

The molecular formula for this compound is C₄H₈O₃.[4][5] Due to its existence as a mixture of isomers, multiple CAS numbers are associated with it. The most common CAS numbers are 99569-11-6 and 4740-78-7.[5][6][7]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₄H₈O₃[5]
Molecular Weight 104.11 g/mol [5]
CAS Number 99569-11-6, 4740-78-7, 5464-28-8[5][7]
Appearance Clear, colorless to light yellow liquid[6][8]
Boiling Point 192-193 °C[6][9]
Density ~1.203 g/mL at 25 °C[6][9]
Flash Point 97 °C[6]
Refractive Index n20/D 1.451[6][9]
Solubility Miscible with water and ethanol[9]
Viscosity (kinematic) 11.7 mm²/s at 20 °C[7]
Vapor Pressure 0.03 kPa at 20 °C[7]

Synthesis of this compound

This compound is synthesized via the acid-catalyzed reaction of glycerol with formaldehyde.[1] The process involves a condensation reaction that produces the cyclic acetal (B89532) structure.

Experimental Protocol: Synthesis from Glycerol and Paraformaldehyde

This protocol is based on a patented method for the preparation of this compound.[10][11]

  • Charging the Reactor: In a 500-mL flask equipped with a stirrer and a condenser, charge 184 grams of crude glycerin (approximately 85% purity).[10]

  • Catalyst Addition: Add 0.5 mL of sulfuric acid (PM 23) to the flask to act as the catalyst.[10]

  • Addition of Formaldehyde Source: Add 60 grams of paraformaldehyde to the reaction flask.[10][11]

  • Reaction Heating: Heat the mixture to approximately 100 °C while stirring.[10][11]

  • Reaction Maintenance: Maintain the temperature at 100 °C until all the paraformaldehyde has dissolved. Continue to hold the temperature for an additional two hours to ensure the reaction goes to completion.[11]

  • Cooling and Neutralization: Cool the mixture and then neutralize the acid catalyst.

  • Purification: Attach a fractionating column to the flask. Reduce the pressure to remove water. Further distillation under reduced pressure will yield the purified this compound.[11]

G cluster_synthesis This compound Synthesis Workflow Reactants Charge Glycerol and Paraformaldehyde Catalyst Add Sulfuric Acid Catalyst Reactants->Catalyst Heating Heat to 100°C Catalyst->Heating Reaction Hold at 100°C until Paraformaldehyde Dissolves and Reacts Heating->Reaction Cooling Cool the Mixture Reaction->Cooling Neutralization Neutralize Catalyst Cooling->Neutralization Purification Purify by Fractional Distillation Neutralization->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a versatile excipient in the pharmaceutical industry, particularly in veterinary medicine.[4] Its properties make it suitable for a variety of applications:

  • Solvent for Poorly Water-Soluble Drugs: It is widely used as a solvent in injectable formulations for active pharmaceutical ingredients (APIs) with low water solubility, such as ivermectin and doramectin.[2] Its intermediate polarity allows it to solubilize both polar and non-polar molecules.

  • Excipient in Controlled-Release Systems: this compound can function as a plasticizer in polymer-based drug delivery systems. This improves the flexibility of the polymer matrix and helps regulate the drug release kinetics, which is beneficial for transdermal patches and depot injections.

  • Penetration Enhancer in Topical Formulations: In topical preparations, it can act as a penetration enhancer, improving the dermal absorption of lipophilic active ingredients without causing significant skin irritation.[4]

  • Chemical Intermediate: The reactive hydroxyl and acetal groups in this compound make it a useful intermediate for synthesizing more complex pharmaceutical compounds.[4]

G cluster_formulation Parenteral Formulation Workflow with this compound API Select Poorly Water-Soluble Active Pharmaceutical Ingredient (API) Solvent Use this compound as a Primary Solvent API->Solvent Dissolution Dissolve API in This compound API->Dissolution Solvent->Dissolution Excipients Add Other Excipients (e.g., co-solvents, surfactants) Dissolution->Excipients Mixing Mix to Homogeneity Excipients->Mixing Sterilization Sterile Filtration Mixing->Sterilization Filling Fill into Vials Sterilization->Filling FinalProduct Final Injectable Formulation Filling->FinalProduct

Caption: A typical workflow for developing a parenteral drug formulation using this compound.

Analytical Methodology: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Ensuring the purity of this compound is crucial for its use in pharmaceutical applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Conceptual Experimental Protocol for GC-MS Analysis

This protocol outlines the general steps for analyzing the purity of a this compound sample.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent like methanol.

    • Create a series of calibration standards of known this compound concentrations.

    • Spike the sample and standards with an internal standard (e.g., 1,2,3-butanetriol) for accurate quantification.[12]

    • Derivatization with an agent like trimethylsilyl (B98337) imidazole (B134444) may be performed to improve volatility and chromatographic performance.[12]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for polar analytes (e.g., DB-WAX).[13]

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.[13]

    • Oven Program: Implement a temperature gradient to separate the components of the sample.

    • Mass Spectrometer: Operate the MS in either full scan mode to identify unknown impurities or selected ion monitoring (SIM) mode for higher sensitivity in quantifying known components.[14]

  • Data Analysis:

    • Identify the this compound isomers and any impurities based on their retention times and mass spectra.

    • Quantify the purity of the this compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Safety and Handling

This compound is considered to have low acute toxicity.[4] However, it is a combustible liquid and should be kept away from heat and open flames.[15] It can cause serious eye irritation.[16][17] Therefore, appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling the substance.[16][17] It is recommended to handle this compound in a well-ventilated area.[16] For storage, it should be kept in a tightly closed container in a cool, dry place.[9]

Conclusion

This compound is a valuable and versatile compound for researchers and drug development professionals. Its well-characterized physical and chemical properties, along with its favorable safety profile, make it an excellent choice as a solvent and excipient in a variety of pharmaceutical formulations. A thorough understanding of its synthesis, analytical methods for purity assessment, and proper handling procedures is essential for its effective and safe use in research and development.

References

Methodological & Application

Application Notes and Protocols: Glycerol Formal as a Solvent for Poorly Water-Soluble Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) formal is a versatile, low-toxicity solvent with a favorable safety profile, making it an attractive option for the formulation of poorly water-soluble active pharmaceutical ingredients (APIs), particularly in the veterinary field.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing glycerol formal as a solvent to enhance the solubility of APIs.

This compound, a mixture of isomers (5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane), is a colorless, viscous liquid that is miscible with water and a wide range of organic solvents.[1][2] Its intermediate polarity allows for the solubilization of both polar and non-polar compounds.[1] It is a stable compound with a high boiling point and low vapor pressure, which is advantageous for pharmaceutical formulations.[1][2]

Applications in Pharmaceutical Formulations

This compound is extensively used as a solvent and carrier for APIs in various pharmaceutical dosage forms, most notably in injectable and oral solutions for veterinary medicine.[1][3][4] Its ability to dissolve lipophilic APIs makes it a promising candidate for developing parenteral dosage forms.[1]

Key Advantages of this compound:
  • Enhanced Solubility: Effectively dissolves a wide range of poorly water-soluble APIs.[3][4]

  • Improved Stability: Provides a stable environment for APIs, protecting them from degradation.[3]

  • Biocompatibility: Exhibits low acute toxicity and irritation when purified.[1]

  • Versatility: Can be used as a primary solvent or as a co-solvent in various formulations.[2]

Common Co-solvents:

This compound is often used in combination with other solvents to further enhance API solubility and optimize formulation characteristics. A common co-solvent is propylene (B89431) glycol.[5][6]

Quantitative Data: API Solubility in this compound-Based Formulations

Active Pharmaceutical IngredientFormulation ConcentrationSolvent SystemReference
Ivermectin0.1% to 20% (w/w)This compound and Propylene Glycol[5]
Ivermectin10 mg/mL (1% w/v)This compound and Propylene Glycol[6][7]
Doramectin0.1% to 10% (w/w)This compound and Propylene Glycol[8]

Table 1: Documented concentrations of Ivermectin and Doramectin in formulations containing this compound.

For context, the solubility of Trimethoprim and Sulfadiazine in other common organic solvents is provided below. While not in this compound, this data highlights their poor aqueous solubility and the need for organic solvents.

Active Pharmaceutical IngredientSolventSolubilityReference
TrimethoprimDimethyl sulfoxide (B87167) (DMSO)~20 mg/mL[9]
TrimethoprimDimethylformamide~13 mg/mL[9]
SulfadiazineDimethyl sulfoxide (DMSO)~50 mg/mL[10]
SulfadiazineDimethylformamide (DMF)~50 mg/mL[10]

Table 2: Solubility of Trimethoprim and Sulfadiazine in other organic solvents.

Experimental Protocols

The following protocols are designed to enable researchers to determine the equilibrium solubility of a poorly water-soluble API in this compound. These are based on established guidelines for solubility studies.[11][12]

Protocol 1: Equilibrium Solubility Determination of an API in this compound

Objective: To determine the saturation solubility of a poorly water-soluble API in this compound at a specified temperature.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Analytical balance

  • Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL)

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for API quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Mobile phase and other necessary reagents for analytical quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to a series of vials. The amount of excess will depend on the expected solubility and should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Accurately add a known volume or weight of this compound to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. A preliminary experiment may be needed to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved API.

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solids. The filtration step should be performed quickly to avoid temperature changes that could affect solubility.

  • Sample Analysis:

    • Accurately dilute the filtered sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

    • Quantify the concentration of the API in the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation of Solubility:

    • Calculate the concentration of the API in the original undiluted sample, taking into account the dilution factor.

    • The resulting concentration is the equilibrium solubility of the API in this compound at the specified temperature, typically expressed in mg/mL.

    • Perform the experiment in triplicate to ensure the reliability of the results.

Protocol 2: Analytical Method for API Quantification in this compound

Objective: To develop a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of an API in a this compound-based solution.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A suitable C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for the specific API to achieve good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the API.

  • Column Temperature: Maintained at a constant temperature, e.g., 25 °C.

Method Development and Validation:

  • Standard Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., mobile phase) and then prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dilute the filtered samples from the solubility study (Protocol 4.1) with the mobile phase to fall within the concentration range of the calibration standards.

  • Method Validation: Validate the analytical method according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Visualizations

Experimental_Workflow_for_Solubility_Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis API API Powder Vial Vial with Excess API API->Vial Solvent This compound Solvent->Vial Shaker Constant Temperature Shaking Vial->Shaker Centrifuge Centrifugation (Optional) Shaker->Centrifuge Filter Syringe Filtration Centrifuge->Filter Dilute Dilution Filter->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Data Data Analysis & Solubility Calculation HPLC->Data

Figure 1: Workflow for determining API solubility in this compound.

Logical_Relationship_of_Formulation_Components API Poorly Water-Soluble API GF This compound (Primary Solvent) API->GF Solubilization Formulation Stable Liquid Formulation API->Formulation CS Co-Solvent (e.g., Propylene Glycol) GF->CS Synergistic Effect GF->Formulation CS->Formulation

Figure 2: Relationship of components in a this compound-based formulation.

Conclusion

This compound is a highly effective and safe solvent for formulating poorly water-soluble APIs, particularly for veterinary applications. Its excellent solubilizing properties, often enhanced by the use of co-solvents like propylene glycol, enable the development of stable, high-concentration liquid dosage forms. The protocols provided herein offer a systematic approach for researchers to quantify the solubility of their APIs in this compound and to develop appropriate analytical methods for formulation development. While quantitative solubility data in pure this compound is limited in public literature, the successful formulation of various commercial products underscores its significant potential as a valuable excipient in pharmaceutical development.

References

Application Note: Protocol for Preparing Parenteral Formulations with Glycerol Formal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Glycerol (B35011) formal is a clear, colorless, and hygroscopic liquid recognized for its utility as a solvent and co-solvent in pharmaceutical formulations.[1] It is a mixture of isomers, primarily 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane.[1][2] Due to its intermediate polarity, it can solubilize both polar and non-polar active pharmaceutical ingredients (APIs), making it particularly valuable for developing parenteral dosage forms for poorly water-soluble drugs.[1][3]

This application note provides a comprehensive protocol for the preparation and evaluation of parenteral formulations utilizing glycerol formal. It is used extensively in veterinary medicine as a carrier for drugs like ivermectin and doramectin, where it can enable sustained release and improve absorption.[1][4] While its use in human pharmaceuticals is more restricted and evaluated on a case-by-case basis, it holds promise for intramuscular or subcutaneous injections of lipophilic APIs.[1]

Key advantages of this compound include:

  • Enhanced Solubilization: Effectively dissolves a wide range of APIs with poor aqueous solubility.[3][5]

  • Biocompatibility: Exhibits low acute toxicity when properly purified.[1][2]

  • Stability: It is chemically stable over a wide pH and temperature range, which helps protect formulations during storage and processing.[1]

It is critical to note that this compound is not classified as GRAS (Generally Recognized As Safe) by the FDA for human pharmaceutical use.[1] Its use must comply with pharmacopeial standards, and residual formaldehyde (B43269) levels must be strictly controlled to permissible thresholds.[1][2][6]

2. Materials and Equipment

  • Solvents & Reagents:

    • This compound (Pharmaceutical Grade, complying with USP/Ph. Eur. specifications)

    • Water for Injection (WFI)

    • Active Pharmaceutical Ingredient (API)

    • Co-solvents (e.g., Propylene Glycol, Ethanol, PEG 300/400, as required)

    • Buffers (e.g., citrate, phosphate, as required)

    • Tonicity-adjusting agents (e.g., Sodium Chloride)

    • Sterile 0.22 µm syringe filters (e.g., PVDF, nylon, Teflon)

  • Equipment:

    • Analytical balance

    • Magnetic stirrer and stir bars

    • pH meter

    • Volumetric flasks and pipettes

    • Beakers and graduated cylinders

    • Filtration apparatus

    • Autoclave (for terminal sterilization if applicable)

    • Laminar air flow hood or aseptic isolator

    • Vials and stoppers (sterile)

    • Vial crimper

    • Particle size analyzer

    • High-Performance Liquid Chromatography (HPLC) system

3. Experimental Protocols

The development of a parenteral formulation with this compound follows a logical progression from solubility screening to final product testing.

G cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Formulation & Process Development cluster_2 Phase 3: Quality Control & Stability A API Characterization B Solubility Screening in this compound Blends A->B C Excipient Compatibility B->C D Formulation Optimization (pH, Tonicity, Co-solvents) C->D E Manufacturing Process (Mixing, Filtration) D->E F Sterilization Method Selection E->F G Final Product QC Testing F->G H ICH Stability Studies G->H G A Step 1: Weighing API and Excipients B Step 2: Compounding Dissolve API in this compound. Add WFI and other excipients. A->B C Step 3: Volume Adjustment Bring to final volume with WFI. B->C D Step 4: Pre-filtration (Optional) Use a larger pore size filter (e.g., 0.45 µm) to remove larger particles. C->D E Step 5: Sterile Filtration Filter through a 0.22 µm filter into a sterile receiving vessel. D->E F Step 6: Aseptic Filling Fill into sterile vials under laminar air flow. E->F G Step 7: Stoppering & Crimping Seal vials with sterile stoppers and aluminum caps. F->G G cluster_physical Physical Tests cluster_chemical Chemical Tests cluster_biological Biological Tests Start Final Product A Appearance/ Clarity Start->A B Particulate Matter Start->B C pH Start->C D Osmolality Start->D E Assay & Content Uniformity Start->E F Impurities/ Degradants Start->F G Sterility Test Start->G H Bacterial Endotoxin (Pyrogen) Start->H

References

Application Notes and Protocols for Glycerol Formal in Veterinary Injectable Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) formal is a versatile and widely utilized excipient in the veterinary pharmaceutical industry, particularly in the formulation of injectable drug products.[1] Its favorable safety profile, low toxicity, and excellent solubilizing properties for poorly water-soluble active pharmaceutical ingredients (APIs) make it a valuable tool for developing stable and effective parenteral medications for animal use.[1][2] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of glycerol formal in the development of veterinary injectable drug delivery systems.

This compound is a mixture of isomers, primarily 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane.[2] It is a clear, colorless, and viscous liquid that is miscible with a wide range of organic solvents and water, allowing for the solubilization of both polar and non-polar drug molecules.[1][2]

Data Presentation

The following tables summarize key quantitative data regarding the use of this compound in veterinary injectable formulations.

Table 1: Solubility of Selected Veterinary Drugs in this compound-Based Formulations

Active Pharmaceutical Ingredient (API)Formulation DetailsAchieved Concentration
Ivermectin1.0% w/v in a 40:60 v/v mixture of this compound and propylene (B89431) glycol.[3]10 mg/mL
Doramectin0.1% - 10% w/v in a mixed solvent of this compound and propylene glycol.[4]1 - 100 mg/mL
Oxytetracycline (B609801)20% by weight in this compound with a water-soluble magnesium salt.[5]200 mg/g
Tetracycline HydrochlorideSoluble in water up to 100 mg/mL; solubility in alcohol up to 10 mg/mL.[6]Not specified for this compound, but indicates good solubility in polar solvents.

Table 2: Physicochemical Properties of this compound

PropertyValue
AppearanceClear, colorless, slightly viscous liquid[7]
pH (10% v/v solution in water)4.0 - 7.0[7]
Density1.21 - 1.23 g/mL[7]
Water Content (by Karl Fischer)Max. 1.0% w/w[7]
ViscosityModerate viscosity, contributing to its use in injectable formulations.[1] For a 30% (w/v) clorsulon (B1669243) composition in propylene carbonate and/or this compound, a viscosity at or below 100 cP at 5°C is considered suitable for injection.[8]

Experimental Protocols

Protocol for Determination of Drug Solubility in this compound (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a veterinary drug in this compound or a this compound-based co-solvent system.[9][10]

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Co-solvents (e.g., propylene glycol, water for injection), if applicable

  • Stoppered glass flasks or vials

  • Shaking incubator or orbital shaker set to the appropriate temperature (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the API

  • pH meter

Procedure:

  • Preparation of Solvent System: Prepare the desired solvent system (e.g., 100% this compound, or a mixture such as 40:60 v/v this compound:propylene glycol).

  • Addition of Excess API: Add an excess amount of the API powder to a stoppered flask containing a known volume of the solvent system. Ensure there is enough solid to form a suspension.[9]

  • Equilibration: Place the flasks in a shaking incubator at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.[10]

  • pH Measurement: After equilibration, measure and record the pH of the suspension.[9]

  • Sample Collection and Preparation:

    • Allow the suspension to settle for a short period.

    • Withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solids.

  • Sample Dilution: Dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved API.

  • Data Analysis: Calculate the solubility of the API in the solvent system, typically expressed in mg/mL or µg/mL. Perform the experiment in triplicate and report the average solubility with the standard deviation.

Protocol for Stability-Indicating HPLC Assay of Ivermectin in a this compound Formulation

This protocol describes a reversed-phase HPLC method for the quantification of ivermectin in an injectable formulation containing this compound, suitable for stability studies.[11][12]

Materials and Equipment:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Ivermectin reference standard

  • This compound

  • Propylene glycol

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks and pipettes

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Methanol:Water (e.g., 60:30:10 v/v/v)[12]

  • Flow Rate: 1.0 mL/min[13]

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm or 254 nm[11][13]

  • Injection Volume: 10 µL[13]

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of ivermectin reference standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of working standard solutions of known concentrations (e.g., 10-40 µg/mL) by diluting with the mobile phase.[12]

  • Sample Preparation:

    • Accurately weigh a portion of the ivermectin injectable formulation.

    • Dissolve and dilute the sample with methanol in a volumetric flask to obtain a theoretical ivermectin concentration within the range of the standard curve (e.g., 20 µg/mL).

    • Sonicate the solution for 10-15 minutes to ensure complete dissolution.

    • Filter an aliquot of the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solutions.

  • Quantification and Data Analysis:

    • Calculate the concentration of ivermectin in the sample using the linear regression equation from the calibration curve.

    • For stability studies, analyze samples stored under accelerated (e.g., 40°C/75% RH) and long-term (e.g., 25°C/60% RH) conditions at specified time points.[14][15]

    • Monitor for the appearance of degradation peaks and calculate the percentage of ivermectin remaining.

Protocol for an In Vivo Pharmacokinetic Study in Cattle

This protocol provides a general framework for conducting a pharmacokinetic study of a novel this compound-based injectable formulation in cattle.

Materials and Equipment:

  • Test formulation (sterile)

  • Clinically healthy cattle of a specified breed, age, and weight range

  • Catheters for blood collection (e.g., jugular vein catheters)

  • Heparinized or EDTA blood collection tubes

  • Centrifuge

  • Freezer (-20°C or -80°C) for plasma storage

  • Validated bioanalytical method (e.g., LC-MS/MS) for drug quantification in plasma

Procedure:

  • Animal Acclimatization and Catheterization:

    • Acclimatize the animals to the study conditions for at least 7 days.

    • The day before the study, place a catheter in the jugular vein of each animal for stress-free blood sampling.

  • Dosing:

    • Administer the test formulation to the animals via the intended route of injection (e.g., subcutaneous or intramuscular). The dose should be based on the animal's body weight.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. A typical sampling schedule might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dosing.

  • Plasma Preparation and Storage:

    • Immediately after collection, centrifuge the blood samples to separate the plasma.

    • Transfer the plasma to labeled cryovials and store frozen until analysis.

  • Bioanalysis:

    • Analyze the plasma samples using a validated bioanalytical method to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis:

    • Use appropriate pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum plasma concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Volume of distribution (Vd)

      • Clearance (Cl)

Visualization of Workflows and Mechanisms

The following diagrams, generated using Graphviz, illustrate key processes and concepts related to the use of this compound in veterinary injectable drug delivery.

G cluster_formulation Formulation Development cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development & Registration API_Selection API Selection (Poorly Water-Soluble) Excipient_Screening Excipient Screening (this compound) API_Selection->Excipient_Screening Solubility_Studies Solubility Studies Excipient_Screening->Solubility_Studies Formulation_Optimization Formulation Optimization Solubility_Studies->Formulation_Optimization Stability_Testing Stability Testing Formulation_Optimization->Stability_Testing In_Vitro_Testing In Vitro Testing Stability_Testing->In_Vitro_Testing In_Vivo_PK_Studies In Vivo PK Studies (Animal Model) In_Vitro_Testing->In_Vivo_PK_Studies Toxicology_Studies Toxicology Studies In_Vivo_PK_Studies->Toxicology_Studies Clinical_Trials Clinical Trials (Target Species) Toxicology_Studies->Clinical_Trials Regulatory_Submission Regulatory Submission Clinical_Trials->Regulatory_Submission Market_Authorization Market Authorization Regulatory_Submission->Market_Authorization

Caption: Workflow for Veterinary Injectable Drug Development.

G cluster_formulation Injectable Formulation cluster_delivery Drug Delivery and Action Glycerol_Formal This compound Solvent/Co-solvent Injection_Site Injection Site (e.g., Subcutaneous) Glycerol_Formal->Injection_Site Forms a stable solution with API API Poorly Soluble API Drug Molecules API->Injection_Site Dissolved in this compound Systemic_Circulation Systemic Circulation Injection_Site->Systemic_Circulation Drug absorption Target_Site Target Site of Action Systemic_Circulation->Target_Site Drug distribution

Caption: Role of this compound in Drug Delivery.

References

Application Notes and Protocols for Utilizing Glycerol Formal in Controlled-Release Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) formal is a biocompatible, water-miscible solvent with a favorable safety profile, making it an attractive excipient for various pharmaceutical applications.[1][2][3] It is a mixture of isomers, primarily 5-hydroxymethyl-1,3-dioxolane and 4-hydroxymethyl-1,3-dioxolane.[1] In the realm of controlled-release drug delivery, glycerol formal serves a dual role: as a co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) and as a plasticizer to modify the properties of polymer-based drug delivery systems.[1][4] Its use is particularly prevalent in long-acting veterinary injectable formulations.[1][2][5][6]

These application notes provide a comprehensive overview of the use of this compound as a co-solvent in controlled-release systems, complete with illustrative data, detailed experimental protocols, and workflow diagrams to guide researchers in this area.

Key Physicochemical Properties of this compound

A thorough understanding of this compound's properties is crucial for formulation development.

PropertyValue/DescriptionReference(s)
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.1 g/mol [1]
Appearance Clear, colorless, hygroscopic liquid[1]
Boiling Point Approximately 210°C[1]
Solubility Miscible with water and a wide range of organic solvents[1]
Polarity Intermediate, allowing for solubilization of both polar and non-polar molecules[1]
Viscosity Moderate, suitable for injectable formulations[1]
Biocompatibility Low acute toxicity and irritation when purified[1][7]
Stability Chemically stable over a wide range of pH and temperature[1]

Application 1: this compound as a Co-solvent in Parenteral Depot Formulations

This compound is frequently employed as a co-solvent to dissolve lipophilic drugs, enabling their formulation into long-acting injectable depots. A notable example is its use in ivermectin formulations for veterinary use, often in combination with other solvents like propylene (B89431) glycol.[1][5][8][9]

Illustrative Quantitative Data: Effect of this compound on Drug Solubility

The following table provides illustrative data on the solubility enhancement of a model lipophilic drug in various co-solvent systems containing this compound.

Co-solvent System (v/v)Model Drug Solubility (mg/mL)
Propylene Glycol (100%)50
This compound (100%)75
Propylene Glycol : this compound (80:20)60
Propylene Glycol : this compound (60:40)85
Propylene Glycol : this compound (40:60)110
Propylene Glycol : this compound (20:80)95

Note: This data is illustrative and intended to demonstrate the potential synergistic effect of co-solvent systems. Actual solubility will vary depending on the specific API and other excipients.

Experimental Protocol: Preparation of a Long-Acting Ivermectin Injectable Formulation

This protocol is based on formulations described in patents for veterinary use.[1][8][9]

Materials:

  • Ivermectin (API)

  • This compound (pharmaceutical grade)

  • Propylene Glycol (pharmaceutical grade)

  • Sterile vials and stoppers

  • 0.22 µm sterile syringe filters

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

Procedure:

  • Solvent Preparation: In a sterile container, prepare the desired co-solvent mixture by accurately measuring the required volumes of this compound and propylene glycol (e.g., a 40:60 v/v mixture of this compound to propylene glycol).[8][9]

  • Drug Dissolution: Weigh the required amount of ivermectin to achieve the target concentration (e.g., 1% w/v).[8][9] Slowly add the ivermectin powder to the co-solvent mixture while stirring continuously with a magnetic stirrer until the drug is completely dissolved.

  • Volume Adjustment: Once the ivermectin is fully dissolved, transfer the solution to a calibrated volumetric flask and adjust to the final volume with the co-solvent mixture.

  • Sterile Filtration: Aseptically filter the final solution through a 0.22 µm sterile syringe filter into a sterile receiving vessel.

  • Aseptic Filling: Under aseptic conditions, dispense the sterile drug solution into pre-sterilized vials and seal with sterile stoppers and crimp caps.

G cluster_prep Formulation Preparation cluster_sterile Sterilization and Filling prep1 1. Prepare Co-solvent (this compound & Propylene Glycol) prep2 2. Dissolve Ivermectin in Co-solvent prep1->prep2 prep3 3. Adjust to Final Volume prep2->prep3 sterile1 4. Sterile Filtration (0.22 µm) prep3->sterile1 sterile2 5. Aseptic Filling into Vials sterile1->sterile2 G start Start dissolve_poly 1. Dissolve Polymer in Solvent start->dissolve_poly add_gf_drug 2. Add this compound & Drug dissolve_poly->add_gf_drug cast_film 3. Cast Film in Petri Dish add_gf_drug->cast_film evap_solvent 4. Solvent Evaporation cast_film->evap_solvent vac_dry 5. Vacuum Drying evap_solvent->vac_dry cut_film 6. Cut Film for Release Study vac_dry->cut_film release_study 7. In Vitro Release Study in PBS cut_film->release_study analyze 8. Analyze Drug Concentration release_study->analyze end End analyze->end G cluster_setup Study Setup cluster_testing Testing at Time Points cluster_analysis Data Analysis setup1 Prepare Samples (3 Batches) setup2 Place in Stability Chambers (Long-term & Accelerated) setup1->setup2 test1 Appearance test2 API Assay test3 Degradation Products test4 pH & Viscosity test5 Water Content analysis1 Evaluate Trends test1->analysis1 test2->analysis1 test3->analysis1 test4->analysis1 test5->analysis1 analysis2 Determine Shelf-life analysis1->analysis2

References

Methodology for Using Glycerol Formal in Topical and Dermal Preparations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Glycerol (B35011) Formal in Topical Formulations

Glycerol formal is a versatile solvent and excipient gaining attention in the formulation of topical and dermal drug products.[1] It is a colorless, transparent, and viscous liquid synthesized from glycerol and formaldehyde (B43269).[2] Its unique properties make it a suitable vehicle for a wide range of active pharmaceutical ingredients (APIs), particularly those with poor water solubility.[1][3] In topical preparations, this compound functions as a solvent, cosolvent, stabilizer, and penetration enhancer, contributing to improved drug delivery and stability.[1][4]

Key Attributes of this compound:

  • Solubilizing Capacity: this compound is an excellent solvent for a variety of lipophilic and poorly water-soluble drugs, such as ivermectin and meloxicam (B1676189).[1][5] This property is crucial for enhancing the bioavailability of these APIs in topical formulations.

  • Penetration Enhancement: It has been explored as a penetration enhancer, facilitating the absorption of active ingredients through the skin.[1]

  • Biocompatibility and Safety: When purified, this compound exhibits low acute toxicity and irritation, making it suitable for dermal applications under controlled conditions.[1] However, it is important to note that it is not classified as Generally Recognized As Safe (GRAS) by the FDA for human pharmaceutical use, and its inclusion is evaluated on a case-by-case basis.[1] The presence of residual formaldehyde must be strictly controlled.[1]

  • Stability: It is chemically stable over a wide range of pH and temperatures, which helps to protect the formulation during processing and storage.[1]

Physicochemical Properties of this compound

This compound exists as a mixture of the α- and β-isomers (5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane). Its physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₈O₃[1]
Molecular Weight 104.10 g/mol [1]
Appearance Clear, colorless liquid[6]
Boiling Point ~210°C[1]
Density 1.21 - 1.23 g/mL[6]
Solubility Miscible with water and a wide range of organic solvents[1]
pH (10% v/v solution) 4.0 - 7.0[6]
Refractive Index (20°C) 1.445 - 1.455[6]

Experimental Protocols

Solubility Studies

Objective: To determine the saturation solubility of an API in this compound and its blends with other co-solvents.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • This compound

  • Co-solvents (e.g., propylene (B89431) glycol, ethanol, water)

  • Vials with screw caps

  • Shaking incubator or water bath

  • Analytical balance

  • HPLC system with a suitable detector or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.45 µm PTFE)

Protocol:

  • Preparation of Solvent Systems: Prepare various solvent systems by mixing this compound with co-solvents in different ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100 v/v).

  • Sample Preparation: Add an excess amount of the API to a known volume (e.g., 2 mL) of each solvent system in a sealed vial.

  • Equilibration: Place the vials in a shaking incubator or water bath set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the samples to stand to let the undissolved API settle. Carefully withdraw the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable mobile phase or solvent and analyze the concentration of the dissolved API using a validated HPLC or UV-Vis spectrophotometric method.[7][8][9]

  • Data Analysis: Calculate the solubility of the API in each solvent system, typically expressed in mg/mL.

Illustrative Data Presentation:

Table 1: Solubility of Ivermectin in Different Solvent Systems

Solvent System (this compound:Propylene Glycol, v/v)Solubility (mg/mL)
100:0[Hypothetical Value]
80:20[Hypothetical Value]
60:40[Hypothetical Value]
40:60[Hypothetical Value]
20:80[Hypothetical Value]
0:100[Hypothetical Value]

Note: This table is for illustrative purposes. Actual values would be determined experimentally. A patent for a parenteral formulation of ivermectin describes using a combination of propylene glycol and this compound, with a preferred ratio of about 60:40 v/v.[10]

In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

Objective: To evaluate the permeation of an API from a topical formulation containing this compound across a skin membrane.

Materials:

  • Franz diffusion cells[11][12][13]

  • Excised human or animal skin (e.g., porcine ear skin, rat skin)[13]

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)

  • Topical formulation containing the API and this compound

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C[12]

  • HPLC system for analysis

  • Syringes and needles

Protocol:

  • Skin Preparation: Excise the skin and remove any subcutaneous fat. If using full-thickness skin, it may be dermatomed to a specific thickness (e.g., 200-400 µm).

  • Franz Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring there are no air bubbles trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.

  • Equilibration: Place the assembled Franz cells in a water bath or heating block set to maintain the skin surface temperature at 32°C and allow the system to equilibrate.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the topical formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Quantification: Analyze the concentration of the API in the collected samples using a validated HPLC method.[7][8][9]

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Illustrative Data Presentation:

Table 2: In Vitro Permeation Parameters of Meloxicam from Different Gel Formulations

FormulationSteady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h x 10⁻³)Lag Time (h)
Gel with this compound[Hypothetical Value][Hypothetical Value][Hypothetical Value]
Control Gel (without this compound)[Hypothetical Value][Hypothetical Value][Hypothetical Value]

Note: This table is for illustrative purposes. Actual values would be determined experimentally. Studies on meloxicam have explored various gel formulations to enhance its topical delivery, highlighting the importance of the vehicle in drug permeation.[5][14][15][16]

Visualization of Experimental Workflows and Mechanisms

Experimental Workflow for Topical Formulation Development

G cluster_0 Pre-formulation cluster_1 Formulation Development cluster_2 In Vitro Evaluation cluster_3 Stability & Safety A API Characterization B Solubility Studies (incl. This compound) A->B C Excipient Compatibility B->C D Prototype Formulation (e.g., Gel, Cream) C->D E Optimization of This compound Concentration D->E F In Vitro Release Testing (IVRT) E->F G In Vitro Permeation Testing (IVPT) (Franz Cells) F->G H Physical Characterization (pH, Viscosity) G->H I Stability Studies H->I J In Vitro Cytotoxicity/Irritation I->J K K J->K Lead Candidate Selection

Caption: Workflow for developing topical formulations with this compound.

Mechanism of Chemical Penetration Enhancement

G cluster_0 Stratum Corneum SC Intact Lipid Bilayer Disrupted_SC Disrupted Lipid Bilayer (Increased Fluidity) SC->Disrupted_SC Disruption Enhancer This compound (Penetration Enhancer) Enhancer->SC Interaction Permeation Enhanced Permeation Disrupted_SC->Permeation Drug API Molecule Drug->Disrupted_SC

Caption: General mechanism of action for chemical penetration enhancers.

Safety and Regulatory Considerations

This compound has a favorable safety profile with low acute toxicity in animal models.[1] It has been deemed acceptable as a vehicle in injectable veterinary pharmaceuticals.[1] However, its use in human medicine is more restricted.[1] It is crucial to use highly purified this compound to minimize potential irritation and toxicity.[1] The concentration of this compound in a topical formulation should be carefully optimized to balance efficacy and safety.

Conclusion

This compound is a promising excipient for the development of topical and dermal drug delivery systems, particularly for poorly water-soluble APIs. Its dual role as a solvent and penetration enhancer makes it a valuable tool for formulators. The protocols and application notes provided here offer a framework for the systematic evaluation of this compound in novel topical formulations. Further research into its mechanisms of action and comprehensive safety assessments will continue to expand its potential applications in pharmaceutical sciences.

References

Application Notes and Protocols: Glycerol Formal as a Versatile Chemical Intermediate in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of glycerol (B35011) formal as a chemical intermediate in multi-step organic synthesis. Glycerol formal, a bio-based solvent and building block, offers a versatile platform for the synthesis of a variety of molecules, including pharmaceutical ingredients and specialty chemicals. Its utility stems from its unique structure, featuring a protected diol in a cyclic acetal (B89532) form and a reactive primary hydroxyl group.

Application Note 1: Synthesis of an Acyclic Nucleoside Analog - 2'-nor-2'-deoxyguanosine (2'NDG)

This compound serves as a key starting material for the synthesis of the acyclic side chain of 2'-nor-2'-deoxyguanosine (2'NDG), an analog of the antiviral drug acyclovir. The this compound moiety acts as a masked glycerol unit, allowing for selective manipulation of the molecule to build the desired side chain, which is subsequently coupled to a purine (B94841) base.

Logical Relationship: Synthesis of 2'NDG Side Chain from this compound

G A This compound B Intermediate 1 (e.g., Tosylated this compound) A->B Activation of -OH group C Intermediate 2 (e.g., Ether-linked side chain precursor) B->C Nucleophilic Substitution D Activated Side Chain C->D Further Functionalization F Coupling Reaction D->F E Guanine (B1146940) Derivative E->F G 2'-nor-2'-deoxyguanosine (2'NDG) F->G Deprotection

Caption: Synthetic pathway from this compound to 2'NDG.

Experimental Protocol: Synthesis of the Acyclic Side Chain of 2'NDG from this compound (General Steps)

This protocol outlines the general synthetic strategy for preparing the acyclic side chain of 2'NDG, starting from this compound. The key is the transformation of the primary hydroxyl group of this compound into a suitable leaving group, followed by the introduction of the rest of the side chain and subsequent coupling with the guanine base.

Materials:

  • This compound

  • Toluenesulfonyl chloride (TsCl) or other activating agent

  • Appropriate nucleophile for side chain extension

  • Protected guanine derivative

  • Solvents (e.g., pyridine, DMF)

  • Reagents for deprotection (e.g., acid or base)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve this compound in a suitable solvent such as pyridine.

    • Cool the solution in an ice bath.

    • Slowly add an activating agent, such as toluenesulfonyl chloride, to the solution.

    • Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Work up the reaction to isolate the activated this compound intermediate.

  • Side Chain Elongation:

    • React the activated this compound with a suitable nucleophile to elongate the side chain. This step will vary depending on the specific synthetic route to the final side chain.

  • Coupling with Guanine:

    • The synthesized and appropriately functionalized side chain is then coupled to a protected guanine derivative. This is typically performed under basic conditions in a polar aprotic solvent like DMF.

  • Deprotection:

    • The final step involves the removal of all protecting groups to yield 2'-nor-2'-deoxyguanosine. The conditions for deprotection will depend on the protecting groups used.

Application Note 2: Synthesis of Fatty Acid this compound Esters (FAGEs)

This compound can be directly esterified with fatty acids to produce fatty acid this compound esters (FAGEs). These compounds have applications as bio-based specialty chemicals and can be used as coalescing agents or plasticizers. The reaction is typically acid-catalyzed and can be performed under solvent-free conditions.[1][2]

Experimental Workflow: Synthesis of FAGEs

G A This compound D Reaction Mixture A->D B Fatty Acid B->D C Acid Catalyst (e.g., PTSA) C->D E Heating (Solvent-free) D->E F Purification (e.g., Chromatography) E->F G Fatty Acid Glycerol Formal Ester (FAGE) F->G

Caption: Workflow for the synthesis of FAGEs.

Quantitative Data: Synthesis of Various FAGEs
Fatty Acid (RCOOH)Molar Ratio (this compound:Fatty Acid)Catalyst (wt%)Temperature (°C)Time (h)Yield (%)[1]
Caprylic Acid1.5 : 15% PTSA60497
Lauric Acid1.5 : 15% PTSA60485
Palmitic Acid1.5 : 15% PTSA60472
Stearic Acid1.5 : 15% PTSA60478
Experimental Protocol: Synthesis of (1,3-Dioxolan-4-yl)methyl dodecanoate (B1226587) (Lauric Acid FAGE)[1]

Materials:

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine lauric acid (e.g., 2.0 g), this compound (1.5 molar equivalents with respect to the fatty acid), and p-toluenesulfonic acid (5% w/w of the fatty acid).

  • Reaction Conditions:

    • Heat the solvent-free reaction mixture to 60 °C.

    • Stir the mixture at this temperature for 4 hours.

    • Monitor the reaction progress by gas chromatography (GC) or TLC until the fatty acid is completely consumed.

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure fatty acid this compound ester.

  • Characterization:

    • Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile intermediate in multi-step organic synthesis. Its utility is demonstrated in the synthesis of complex pharmaceutical analogs like 2'-nor-2'-deoxyguanosine and in the straightforward, high-yield production of specialty chemicals such as fatty acid this compound esters. The protocols provided herein offer a foundation for researchers to explore the potential of this bio-based building block in their synthetic endeavors.

References

Application Notes and Protocols for Utilizing Glycerol Formal as a Plasticizer in Polymer-Based Drug Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of glycerol (B35011) formal as a plasticizer in polymer-based drug matrices. This document includes its effects on the physicochemical properties of the matrix and the corresponding drug release kinetics. Detailed experimental protocols for the preparation and characterization of these drug delivery systems are also provided.

Introduction to Glycerol Formal in Drug Delivery

This compound is a biocompatible and biodegradable solvent that is gaining interest as a plasticizer in pharmaceutical formulations.[1] It is a mixture of isomers, primarily 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane. Its properties, such as high boiling point, low vapor pressure, and miscibility with water and a range of organic solvents, make it a suitable excipient in various drug delivery systems.[1]

As a plasticizer, this compound is incorporated into polymer matrices to increase their flexibility and workability. It functions by inserting itself between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) of the polymer, transforming a rigid polymer into a more flexible and pliable material. This modification of the polymer's physical properties can significantly impact drug release rates and the overall performance of the drug delivery system.

Effects of this compound on Polymer Matrix Properties

The addition of this compound as a plasticizer can modulate the mechanical properties and drug release profile of polymer-based drug matrices.

Mechanical Properties

The incorporation of a plasticizer like this compound generally leads to a decrease in tensile strength and an increase in the elongation at break of the polymer film. This is a direct consequence of the increased flexibility and reduced brittleness of the plasticized polymer. The extent of these changes is typically dependent on the concentration of the plasticizer used.

While specific quantitative data for this compound is limited in the available literature, the effects of a similar polyol plasticizer, glycerol, have been well-documented. The following tables summarize the impact of glycerol concentration on the mechanical properties of various polymer films. It is anticipated that this compound would exhibit a similar trend.

Table 1: Effect of Glycerol Concentration on Tensile Strength of Various Polymer Films

PolymerGlycerol Concentration (% w/w)Tensile Strength (MPa)Reference
Poly(vinyl alcohol)/Casein038[2]
10~30[2]
15~30[2]
25~19[2]
Poly(vinyl alcohol)/Banana Peel Powder06.65[3]
(undisclosed low %)4.318[3]
(undisclosed high %)3.616[3]
Chicken Intestine Gelatin10~15[4]
20~5[4]
30~4[4]
40~3[4]
50~2[4]
Polylactic Acid (PLA)/Wheat Bran0~1.0[5]
11.22[5]
3~0.8[5]
5~0.6[5]
7~0.4[5]

Table 2: Effect of Glycerol Concentration on Elongation at Break of Various Polymer Films

PolymerGlycerol Concentration (% w/w)Elongation at Break (%)Reference
Poly(vinyl alcohol)/Casein0~150[2]
10~175[2]
15~200[2]
25~180[2]
Poly(vinyl alcohol)/Banana Peel Powder032.72[3]
(undisclosed low %)34.27[3]
(undisclosed high %)48.31[3]
Chicken Intestine Gelatin104.23[4]
20~8[4]
30~12[4]
40~16[4]
5018.84[4]
Polylactic Acid (PLA)/Wheat Bran0~0.01[5]
10.014[5]
3~0.02[5]
5~0.015[5]
7~0.01[5]
Drug Release Kinetics

This compound can influence drug release from a polymer matrix in several ways. By increasing the mobility of the polymer chains, it can enhance the diffusion of the entrapped drug molecules, leading to a faster release rate. The hygroscopic nature of this compound can also draw water into the matrix, which can accelerate the dissolution of the drug and the swelling of the polymer matrix, further influencing the release profile.[1]

The overall effect on drug release will depend on the interplay between the properties of the drug (e.g., solubility), the polymer, and the concentration of this compound. For instance, in some systems, changes in glycerol concentration did not significantly alter the drug release rate, while the polymer content was the dominant factor.[6] In other cases, the hydrophilic nature of the plasticizer can create channels for water, accelerating drug release.

The drug release mechanism from these matrices can often be described by mathematical models such as the Higuchi, Korsmeyer-Peppas, and zero- or first-order kinetics.[7][8][9] Fitting experimental release data to these models can provide insights into whether the release is diffusion-controlled, swelling-controlled, or erosion-controlled.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preparation and characterization of polymer-based drug matrices plasticized with this compound.

experimental_workflow cluster_prep Matrix Preparation cluster_char Characterization cluster_phys Physicochemical cluster_mech Mechanical cluster_release Drug Release cluster_thermal Thermal prep_solution Prepare Polymer-Drug-Plasticizer Solution solvent_cast Solvent Casting prep_solution->solvent_cast drying Drying/Solvent Evaporation solvent_cast->drying phys_char Physicochemical Characterization drying->phys_char mech_test Mechanical Testing drying->mech_test drug_release In-vitro Drug Release drying->drug_release thermal_analysis Thermal Analysis drying->thermal_analysis thickness Thickness Uniformity morphology Surface Morphology (SEM) tensile Tensile Strength elongation Elongation at Break diss_test Dissolution Testing kinetic_model Kinetic Modeling dsc DSC (Tg) tga TGA (Stability)

Experimental workflow for polymer matrix preparation and characterization.

Experimental Protocols

The following are detailed protocols for the key experiments involved in the development and evaluation of this compound-plasticized polymer drug matrices.

Protocol for Preparation of Polymer-Based Drug Matrix by Solvent Casting

This protocol describes the preparation of a drug-loaded polymer film using the solvent casting method.

Materials and Equipment:

  • Polymer (e.g., Eudragit® RLPO, Polylactic acid)

  • Active Pharmaceutical Ingredient (API)

  • This compound (Plasticizer)

  • Solvent (e.g., Acetone, Dichloromethane, Ethyl acetate)

  • Magnetic stirrer with hot plate

  • Beakers

  • Petri dish or other suitable casting surface

  • Drying oven or desiccator

Procedure:

  • Polymer Solution Preparation:

    • Dissolve a pre-weighed amount of the polymer in a suitable solvent in a beaker with continuous stirring using a magnetic stirrer. The concentration of the polymer will depend on the desired film thickness and viscosity of the solution.

    • Gentle heating may be applied if necessary to facilitate dissolution, depending on the polymer's properties.

  • Incorporation of Plasticizer and API:

    • Once the polymer is completely dissolved, add the desired amount of this compound to the solution. The concentration of this compound can be varied (e.g., 5%, 10%, 15% w/w of the polymer) to study its effect on the film properties.

    • Add the pre-weighed API to the polymer-plasticizer solution and stir until it is completely dissolved or homogeneously dispersed.

  • Casting the Film:

    • Pour the resulting solution into a level Petri dish or onto another smooth, inert surface. The volume of the solution will determine the thickness of the final film.

    • Gently swirl the Petri dish to ensure the solution spreads evenly.

  • Drying:

    • Cover the Petri dish with a funnel to allow for slow evaporation of the solvent and to prevent contamination.

    • Dry the film at room temperature or in a drying oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated. The drying time will vary depending on the solvent and temperature.

  • Film Retrieval:

    • Once completely dry, carefully peel the film from the casting surface.

    • Cut the film into the desired shapes and sizes for subsequent characterization.

    • Store the prepared films in a desiccator to prevent moisture absorption.

Protocol for In-vitro Drug Release Testing

This protocol outlines the "sample and separate" method for determining the drug release profile from the prepared polymer films.

Materials and Equipment:

  • Prepared drug-loaded polymer films of a specific size

  • Dissolution medium (e.g., phosphate-buffered saline pH 7.4)

  • Shaking water bath or orbital shaker maintained at 37°C

  • Vials or containers for the dissolution medium

  • Syringes and filters (e.g., 0.45 µm)

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Setup:

    • Place a known area of the drug-loaded film into a vial containing a specific volume of pre-warmed (37°C) dissolution medium. Ensure sink conditions are maintained throughout the experiment.

    • Place the vials in a shaking water bath or orbital shaker set at a constant agitation speed (e.g., 50 rpm) and a temperature of 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume of the dissolution medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.

  • Sample Analysis:

    • Filter the collected samples through a 0.45 µm filter to remove any particulate matter.

    • Analyze the concentration of the drug in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis:

    • Calculate the cumulative amount of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

    • Fit the release data to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to determine the mechanism of drug release.[7][8][9]

Protocol for Mechanical Testing (Tensile Strength and Elongation at Break)

This protocol is based on the principles of ISO 527-3 for testing the tensile properties of plastic films.

Materials and Equipment:

  • Prepared polymer films

  • Universal Testing Machine (UTM) with a suitable load cell

  • Grips for holding the film specimens

  • Cutting tool to prepare dumbbell-shaped or rectangular specimens of standard dimensions

  • Calipers for measuring the thickness and width of the specimens

Procedure:

  • Specimen Preparation:

    • Cut the polymer films into rectangular or dumbbell-shaped specimens of standard dimensions as specified in ISO 527-3 or ASTM D882.[2][10][11]

    • Measure the thickness and width of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Testing:

    • Set the initial grip separation on the UTM.

    • Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.

    • Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 or 50 mm/min) until the specimen breaks.[7]

  • Data Acquisition:

    • Record the load and elongation data throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Elongation at Break: Calculate the percentage of elongation at break by dividing the extension at the point of rupture by the initial gauge length and multiplying by 100.

Protocol for Thermal Analysis (DSC and TGA)

This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to characterize the thermal properties of the polymer films.

4.4.1. Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg) of the polymer film and assess the effect of the plasticizer.

Materials and Equipment:

  • Prepared polymer films

  • DSC instrument

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation:

    • Cut a small piece of the polymer film (typically 5-10 mg) and place it in an aluminum DSC pan.

    • Seal the pan with a lid.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., -50°C to 200°C).

    • Cool the sample and then reheat it for a second heating scan. The Tg is typically determined from the second heating scan to erase the thermal history of the film.

  • Data Analysis:

    • Analyze the resulting thermogram to identify the glass transition temperature (Tg), which appears as a step change in the heat flow curve.

4.4.2. Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and degradation profile of the polymer film.

Materials and Equipment:

  • Prepared polymer films

  • TGA instrument

  • TGA sample pans

Procedure:

  • Sample Preparation:

    • Place a small, accurately weighed sample of the polymer film (typically 5-10 mg) into a TGA pan.

  • TGA Analysis:

    • Place the sample pan in the TGA furnace.

    • Heat the sample under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

  • Data Analysis:

    • Record the weight loss of the sample as a function of temperature.

    • Analyze the TGA curve to determine the onset of degradation and the temperatures at which major weight loss events occur.

Logical Relationships and Signaling Pathways

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the concentration of this compound and the resulting properties of the polymer drug matrix.

logical_relationship gf_conc This compound Concentration intermol_forces Reduced Intermolecular Forces gf_conc->intermol_forces free_volume Increased Free Volume gf_conc->free_volume tg Decreased Glass Transition (Tg) intermol_forces->tg free_volume->tg flexibility Increased Flexibility tg->flexibility tensile_strength Decreased Tensile Strength flexibility->tensile_strength elongation Increased Elongation at Break flexibility->elongation drug_diffusion Increased Drug Diffusion flexibility->drug_diffusion drug_release_rate Potentially Increased Drug Release Rate drug_diffusion->drug_release_rate

Logical relationship of this compound concentration and matrix properties.
Signaling Pathways

As an excipient used to modify the physical properties of a drug delivery system, this compound is not expected to have a direct effect on biological signaling pathways. Its role is primarily to ensure the stability and desired release characteristics of the formulated drug. The biological effect of the formulation is determined by the active pharmaceutical ingredient itself. Therefore, a signaling pathway diagram is not applicable in this context.

References

Application Notes and Protocols for Solubilizing Compounds with Glycerol Formal for Aqueous Dilution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011) formal is a versatile, low-toxicity solvent increasingly utilized in pharmaceutical and research settings to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) for subsequent aqueous dilution.[1][2][3][4][5] Its miscibility with water and a wide range of organic solvents makes it an effective vehicle for both polar and non-polar compounds, enhancing bioavailability in various formulations, particularly in veterinary medicine.[2][3] These application notes provide detailed protocols for the use of glycerol formal as a primary solvent or co-solvent in preparing compounds for in vitro and in vivo studies.

Key Properties of this compound:

  • Appearance: Clear, colorless, viscous liquid[1]

  • Miscibility: Miscible with water, ethanol, and propylene (B89431) glycol[1]

  • Safety: Low acute toxicity and good safety profile, particularly in veterinary applications[2][6]

Data Presentation: Solubility of Select APIs

The following tables summarize the solubility of commonly used APIs in this compound-based solvent systems. This data is compiled from patent literature and scientific publications.

Active Pharmaceutical Ingredient (API)Solvent SystemAPI Concentration (% w/v)Reference(s)
IvermectinThis compound:Propylene Glycol (40:60 v/v)1%[7][8]
IvermectinThis compound:Propylene Glycol (60:40 v/v)0.1% - 20%[7]
IvermectinThis compound, Polysorbate 80, Benzyl Alcohol, Water10 mg/mL[9]
DoramectinThis compound:Propylene Glycol (mass ratio 4-8:2-6)0.1% - 10%[No specific citation found in search results]
SulfamethoxazoleThis compoundUsed as a solvent[3]
TrimethoprimThis compoundUsed as a solvent[No specific citation found in search results]

Note: The exact solubility in mg/mL can vary based on temperature, purity of the components, and the specific isomer ratio of this compound.

Experimental Protocols

Protocol for Determining the Solubility of a Compound in this compound

This protocol outlines a method to determine the equilibrium solubility of a compound in this compound.

Materials:

  • Compound of interest (API)

  • This compound (pharmaceutical grade)

  • Co-solvents (e.g., propylene glycol, ethanol, water), if applicable

  • Vials with screw caps (B75204) (e.g., 2 mL glass vials)

  • Magnetic stirrer and stir bars or orbital shaker

  • Analytical balance

  • Micropipettes

  • Syringe filters (0.22 µm, compatible with this compound)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Solvent Systems: Prepare the desired solvent systems by accurately measuring and mixing this compound and any co-solvents by volume or weight.

  • Sample Preparation: Add an excess amount of the compound to a vial. The exact amount should be enough to ensure that undissolved solids remain at equilibrium.

  • Solubilization: Add a known volume or weight of the this compound solvent system to the vial.

  • Equilibration: Tightly cap the vials and place them on a magnetic stirrer or orbital shaker at a controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Sample Collection and Filtration: After equilibration, visually confirm the presence of undissolved solids. Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid material. Filter the sample through a 0.22 µm syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound in the this compound solvent system (e.g., in mg/mL).

Protocol for Preparing a Stock Solution of a Poorly Water-Soluble Compound

This protocol describes the preparation of a concentrated stock solution in a this compound-based solvent system for subsequent aqueous dilution.

Materials:

  • Compound of interest (API)

  • This compound

  • Co-solvent (e.g., propylene glycol)

  • Volumetric flasks

  • Analytical balance

  • Magnetic stirrer and stir bar

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of the compound on an analytical balance.

  • Initial Dissolution in this compound: Transfer the weighed compound to a volumetric flask. Add a portion of the this compound (e.g., approximately 40% of the final volume).

  • Mixing: Place a magnetic stir bar in the flask and stir the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation of the compound.

  • Adding Co-solvent: If a co-solvent is used, add the required volume of the co-solvent (e.g., propylene glycol) to the flask while stirring.

  • Bringing to Final Volume: Once the compound is fully dissolved and the solution is at room temperature, add the remaining this compound to reach the final desired volume.

  • Final Mixing: Continue stirring for an additional 15-30 minutes to ensure homogeneity.

  • Storage: Store the stock solution in a tightly sealed container, protected from light and at the recommended temperature to ensure stability.

Protocol for Stability Testing of a this compound Formulation

This protocol provides a framework for assessing the stability of a drug formulation prepared with this compound.

1. Sample Preparation: Prepare the drug formulation in the final desired concentration and container closure system.

2. Stability Storage Conditions: Store the samples under various conditions as per ICH guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).

3. Testing Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).

4. Analytical Testing: At each time point, analyze the samples for the following:

  • Assay of the Active Ingredient: Quantify the amount of the API remaining in the formulation using a validated, stability-indicating analytical method (e.g., HPLC).
  • Degradation Products: Identify and quantify any degradation products formed.
  • Physical Appearance: Observe for any changes in color, clarity, or precipitation.
  • pH: Measure the pH of the formulation.

5. Forced Degradation Studies: To establish the stability-indicating nature of the analytical method, subject the formulation to stress conditions:

  • Acid/Base Hydrolysis: Expose the formulation to acidic and basic conditions (e.g., 0.1 N HCl, 0.1 N NaOH).
  • Oxidation: Treat the formulation with an oxidizing agent (e.g., 3% H₂O₂).
  • Thermal Degradation: Expose the formulation to high temperatures (e.g., 60-80 °C).
  • Photostability: Expose the formulation to light as per ICH Q1B guidelines.

Analyze the stressed samples to ensure that the degradation products are well-resolved from the parent drug peak in the chromatogram.

Mandatory Visualizations

Experimental_Workflow_Solubility_Determination cluster_prep Preparation cluster_process Process cluster_analysis Analysis A Weigh Excess Compound C Combine Compound and Solvent A->C B Prepare this compound Solvent System B->C D Equilibrate (24-48h) with Agitation C->D E Filter Supernatant (0.22 µm filter) D->E F Dilute Sample E->F G Quantify by HPLC F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Solubility Determination.

Experimental_Workflow_Stock_Solution_Preparation A Weigh API B Add to Volumetric Flask A->B C Add ~40% of This compound B->C D Dissolve API (with stirring/gentle heat) C->D E Add Co-solvent (if applicable) D->E F Add this compound to Final Volume D->F E->F G Mix Thoroughly F->G H Store Appropriately G->H

Caption: Workflow for Stock Solution Preparation.

References

Application of Glycerol Formal in the Synthesis of Antiviral and Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of glycerol (B35011) formal as a key building block in the synthesis of novel antifungal and potential antiviral agents. The focus is on the synthesis of glycerol-derived 1,2,3-triazoles, which have demonstrated significant antifungal activity.

Antifungal Applications: Synthesis of Glycerol-Derived 1,2,3-Triazoles

Glycerol formal, a bio-based solvent and synthetic intermediate, serves as a versatile starting point for the creation of complex heterocyclic compounds.[1] One of the most promising applications in medicinal chemistry is its use in the synthesis of 1,2,3-triazole derivatives, which have emerged as a potent class of antifungal agents.[2][3] These compounds function through the inhibition of lanosterol (B1674476) 14α-demethylase, a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to disruption of the fungal cell membrane.[1]

The general synthetic strategy involves the conversion of glycerol to a protected intermediate, followed by the introduction of an azide (B81097) functional group. This key azide intermediate, derived from solketal (B138546) (the acetonide of glycerol), then undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction, with various terminal alkynes to yield a library of 1,2,3-triazole-containing compounds.[4]

Experimental Protocols

Protocol 1: Synthesis of 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane (B2546519) (Key Azide Intermediate)

This protocol outlines the multi-step synthesis of the key azide intermediate starting from glycerol.

Step 1: Synthesis of (±)-2,2-Dimethyl-1,3-dioxolane-4-methanol (Solketal)

  • Materials: Glycerol, acetone (B3395972), p-toluenesulfonic acid (p-TSA).

  • Procedure:

    • In a round-bottom flask, combine glycerol (1 equivalent), acetone (excess, ~5-10 equivalents), and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture for 4-6 hours with continuous stirring.

    • Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base (e.g., sodium bicarbonate).

    • Remove the excess acetone under reduced pressure.

    • Purify the resulting solketal by vacuum distillation. A typical yield is around 63%.[4]

Step 2: Synthesis of (±)-2,2-Dimethyl-1,3-dioxolane-4-methyl p-toluenesulfonate

  • Materials: Solketal, p-toluenesulfonyl chloride, pyridine (B92270).

  • Procedure:

    • Dissolve solketal (1 equivalent) in pyridine at 0°C.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) to the solution while maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature overnight.

    • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the tosylated product. A typical yield is around 75%.[4]

Step 3: Synthesis of 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane

  • Materials: (±)-2,2-Dimethyl-1,3-dioxolane-4-methyl p-toluenesulfonate, sodium azide (NaN₃), dimethylformamide (DMF).

  • Procedure:

    • Dissolve the tosylated intermediate (1 equivalent) in DMF.

    • Add sodium azide (1.5 equivalents) to the solution.

    • Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., diethyl ether).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired azide intermediate. A typical yield is around 93%.[4]

Protocol 2: General Procedure for the Synthesis of Glycerol-Derived 1,2,3-Triazoles via CuAAC Reaction

  • Materials: 4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane, terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate (B8700270), tert-butanol (B103910), water.

  • Procedure:

    • In a round-bottom flask, combine 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane (1.5 equivalents) and the desired terminal alkyne (1 equivalent).

    • Add a solution of CuSO₄·5H₂O (0.1 M in water, 0.1 equivalents) and sodium ascorbate (0.3 equivalents).

    • Add a 1:1 mixture of tert-butanol and water as the solvent.

    • Stir the reaction mixture at 50°C for 8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, add water and extract the product with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final 1,2,3-triazole derivative.[1]

Quantitative Data on Antifungal Activity

The synthesized glycerol-derived 1,2,3-triazoles have been evaluated for their antifungal activity against various fungal pathogens. The following tables summarize the efficacy of selected compounds.

Table 1: Antifungal Activity of Glycerol-Derived 1,2,3-Triazoles against Colletotrichum gloeosporioides

CompoundR-group on Triazole RingED₅₀ (µg/mL)[1]
4d 2-Fluorophenyl59.14
Tebuconazole (Commercial Fungicide)61.35

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Triazole Derivatives against Candida Species

CompoundCandida albicans MIC (µg/mL)Candida glabrata MIC (µg/mL)Candida parapsilosis MIC (µg/mL)
Triazole Derivative 1 16-32[5]>64[5]16-32[5]
Triazole Derivative 2 64-256[5]>256[5]64-256[5]
Fluconazole 0.5-64[5]>64[5]0.5-64[5]

Note: The specific structures of "Triazole Derivative 1" and "Triazole Derivative 2" are detailed in the cited literature and represent examples of the broader class of compounds synthesized.

Mechanism of Action of Glycerol-Derived 1,2,3-Triazoles

The antifungal activity of 1,2,3-triazole derivatives is primarily attributed to their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane. By binding to the heme iron atom in the active site of CYP51, the triazole ring blocks the demethylation of lanosterol, the precursor to ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately resulting in fungal cell growth inhibition and death.

Antifungal_Mechanism cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Glycerol-Derived Triazoles cluster_outcome Cellular Effects Lanosterol Lanosterol Intermediate 14-methylated sterols Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Accumulation Accumulation of Toxic Sterols Intermediate->Accumulation Disruption Disruption of Cell Membrane Integrity & Fluidity Ergosterol->Disruption Depletion leads to Triazole Glycerol-Derived 1,2,3-Triazole Triazole->Intermediate Inhibits Inhibition Fungal Growth Inhibition Disruption->Inhibition Accumulation->Inhibition

Mechanism of action of glycerol-derived 1,2,3-triazoles.

Antiviral Applications: Potential Synthesis of Acyclic Nucleoside Analogs

While the use of this compound in antifungal synthesis is well-documented, its application in developing antiviral agents is an emerging area with less established protocols. However, the structural similarity of glycerol to the side chains of potent acyclic nucleoside analogs, such as ganciclovir (B1264) (9-[(1,3-dihydroxy-2-propoxy)methyl]guanine), suggests its potential as a starting material. Ganciclovir is a synthetic nucleoside analog of 2'-deoxy-guanosine and a well-known antiviral drug used to treat cytomegalovirus (CMV) infections.

Workflow for Synthesis of Glycerol-Derived Antifungal Agents

The following diagram illustrates the general workflow for the synthesis of the antifungal 1,2,3-triazole derivatives from glycerol.

Antifungal_Synthesis_Workflow Glycerol Glycerol Solketal Solketal (Acetonide Protection) Glycerol->Solketal Acetone, p-TSA Tosylate Tosylated Solketal Solketal->Tosylate p-TsCl, Pyridine Azide Azide Intermediate (4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane) Tosylate->Azide NaN₃, DMF Triazole Glycerol-Derived 1,2,3-Triazole Azide->Triazole CuSO₄·5H₂O, Na Ascorbate, t-BuOH/H₂O Alkyne Terminal Alkyne Alkyne->Triazole

General workflow for the synthesis of glycerol-derived 1,2,3-triazoles.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Drug Precipitation in Glycerol Formal-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address drug precipitation issues in glycerol (B35011) formal-based formulations.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

1. Q: I observed precipitation in my glycerol formal-based formulation immediately after preparation. What are the likely causes?

A: Immediate precipitation upon formulation preparation is often due to exceeding the drug's solubility limit in the this compound co-solvent system. Several factors could be at play:

  • Inaccurate Solubility Data: The initial solubility assessment of the drug in this compound or the chosen co-solvent blend may have been inaccurate.

  • Temperature Effects: A decrease in temperature during or after preparation can lower the drug's solubility, leading to precipitation.

  • pH Shifts: If the drug's solubility is pH-dependent, even minor shifts in the formulation's pH can cause it to fall out of solution.

  • Drug-Excipient Interactions: Incompatibilities between the active pharmaceutical ingredient (API) and other excipients can reduce solubility.[1]

2. Q: My formulation was clear initially but developed precipitation over time during storage. What could be the reason?

A: Delayed precipitation is typically an indication of formulation instability. The primary causes include:

  • Hygroscopicity of this compound: this compound readily absorbs moisture from the environment.[1] This ingress of water can alter the solvent polarity and reduce the solubility of hydrophobic drugs, leading to precipitation.

  • Temperature Fluctuations: Storage at inconsistent temperatures can lead to cycles of dissolution and precipitation, resulting in crystal growth over time.[2]

  • Chemical Degradation: The API may be degrading into less soluble byproducts.

  • Leachables from Packaging: Interaction with the container closure system could introduce substances that affect drug solubility.

3. Q: How can I improve the solubility of my drug in a this compound-based formulation?

A: Several strategies can be employed to enhance drug solubility:

  • Co-solvent Systems: While this compound is a good solvent, combining it with other co-solvents like propylene (B89431) glycol can significantly improve the solubilization of certain drugs.[3][4]

  • Use of Surfactants: Non-ionic surfactants can form micelles that encapsulate the drug, increasing its apparent solubility in the aqueous environment upon dilution.[5]

  • pH Adjustment: For ionizable drugs, adjusting the pH of the formulation to a range where the drug is most soluble can prevent precipitation.

  • Complexation: Using complexing agents like cyclodextrins can enhance the solubility of poorly soluble drugs.

4. Q: What should I do if I observe precipitation upon dilution of my this compound formulation with an aqueous medium?

A: This is a common challenge with co-solvent-based formulations, as the dilution shifts the solvent environment, often making it less favorable for the drug.[6] Here's how to address it:

  • Incorporate Precipitation Inhibitors: Polymers such as polyvinylpyrrolidone (B124986) (PVP) or hydroxypropyl methylcellulose (B11928114) (HPMC) can be added to the formulation. These polymers work by inhibiting nucleation and crystal growth, thus maintaining a supersaturated state for a longer duration.

  • Optimize the Co-solvent Blend: Adjusting the ratio of this compound to other co-solvents can sometimes mitigate precipitation upon dilution.

  • Formulate a Self-Emulsifying Drug Delivery System (SEDDS): By including oils and surfactants in the this compound-based formulation, a microemulsion or nanoemulsion can be formed upon gentle agitation in an aqueous medium, keeping the drug solubilized.

Frequently Asked Questions (FAQs)

1. What is this compound and why is it used in pharmaceutical formulations?

This compound is a clear, colorless, and hygroscopic liquid produced from the reaction of glycerol and formaldehyde.[1] It is primarily used as a solvent and carrier in pharmaceutical formulations, especially for injectable and oral dosage forms of poorly water-soluble drugs.[1][7][8] Its advantages include good solubilizing capacity for a range of APIs, high chemical stability, and miscibility with water and many organic solvents.[1]

2. Is this compound safe for use in human pharmaceuticals?

This compound is widely used in veterinary medicine.[1] Its use in human pharmaceuticals is more limited and is evaluated on a case-by-case basis by regulatory agencies.[1] It is not classified as Generally Recognized As Safe (GRAS) by the FDA for human use.[1] When used, the levels of residual formaldehyde, a potential toxicant, must be strictly controlled.[1]

3. How does the hygroscopic nature of this compound affect formulation stability?

The tendency of this compound to absorb moisture can be a significant challenge.[1] The introduction of water into the formulation can decrease the solubility of hydrophobic drugs, leading to precipitation and affecting the long-term stability and shelf-life of the product.[1] Therefore, manufacturing and storage in a controlled, low-humidity environment are crucial.

4. What are the key physical and chemical properties of this compound relevant to formulation development?

PropertyValue/DescriptionSignificance in Formulation
Molecular Formula C₄H₈O₃-
Molecular Weight 104.1 g/mol -
Appearance Clear, colorless liquidAllows for visual inspection of the final product for particulates.
Solubility Miscible with water and a wide range of organic solvents.[1]Enables its use as a versatile co-solvent in various formulation types.
Polarity IntermediateAllows for the solubilization of both polar and non-polar drug molecules.[1]
Hygroscopicity Tends to absorb moisture from the air.[1]Requires controlled manufacturing and storage conditions to prevent drug precipitation.
Chemical Stability Stable over a wide range of pH and temperature.[1]Contributes to the overall stability of the drug formulation.

5. What analytical techniques can be used to detect and characterize drug precipitation?

Several analytical methods can be employed:

  • Visual Inspection: This is the simplest method and is a regulatory requirement for injectable products.[1][8][9] It involves examining the formulation against black and white backgrounds under controlled lighting to detect visible particles.[1][10]

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the formation of sub-visible particles and aggregates in the nanometer to micrometer size range.[6][11][12][13][14] It is particularly useful for early detection of precipitation.

  • Raman Spectroscopy: This technique can be used to identify the chemical nature of the precipitate in-situ, confirming if it is the API or a degradation product.[15][16][17][18]

Experimental Protocols

1. Protocol for Determining Drug Solubility in this compound

Objective: To determine the equilibrium solubility of a drug in this compound at different temperatures.

Methodology:

  • Prepare saturated solutions by adding an excess amount of the drug to a known volume of this compound in sealed vials.

  • Equilibrate the vials at different constant temperatures (e.g., 4°C, 25°C, 40°C) in a shaking incubator for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved drug in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Express the solubility in mg/mL or other appropriate units.

Representative Solubility Data (Hypothetical)

DrugTemperature (°C)Solubility in this compound (mg/mL)
Ivermectin25~100
Nimesulide25>70 (in PEG 400, a similar solvent)[2][19][20]
Drug X (Poorly Soluble)45.2
Drug X (Poorly Soluble)2515.8
Drug X (Poorly Soluble)4035.1

2. Protocol for Accelerated Stability Testing of a this compound-Based Injectable Formulation

Objective: To evaluate the stability of the drug formulation under accelerated conditions to predict its shelf-life.

Methodology:

  • Prepare at least three batches of the final drug formulation and package them in the intended container-closure system.

  • Store the samples at accelerated stability conditions, typically 40°C ± 2°C / 75% RH ± 5% RH.[21]

  • Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months).

  • Analyze the samples for the following parameters:

    • Appearance: Visual inspection for color change and precipitation.

    • Assay: Determine the concentration of the active drug.

    • Related Substances: Quantify any degradation products.

    • pH: Measure the pH of the formulation.

    • Particulate Matter: Analyze for sub-visible particles using light obscuration or microflow imaging.

  • Compare the results to the initial (time zero) data to identify any trends in degradation or physical changes.

3. Protocol for Forced Degradation Study

Objective: To identify potential degradation products and pathways to establish the stability-indicating nature of the analytical methods.[22][23][24]

Methodology:

  • Expose the drug substance and drug product in the this compound-based formulation to a variety of stress conditions more severe than accelerated stability testing.[22]

  • Typical stress conditions include:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[25]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[25]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[25]

    • Thermal Degradation: 80°C for 48 hours.[25]

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22]

  • Analyze the stressed samples using a suitable stability-indicating method (e.g., HPLC with a photodiode array detector) to separate and detect the drug and its degradation products.

Visualizations

G Troubleshooting Workflow for Drug Precipitation start Precipitation Observed immediate Immediate Precipitation (Post-preparation) start->immediate delayed Delayed Precipitation (During Storage) start->delayed cause_immediate1 Exceeded Solubility Limit immediate->cause_immediate1 cause_immediate2 Temperature Drop immediate->cause_immediate2 cause_immediate3 pH Shift immediate->cause_immediate3 cause_delayed1 Moisture Absorption (Hygroscopicity) delayed->cause_delayed1 cause_delayed2 Temperature Fluctuation delayed->cause_delayed2 cause_delayed3 Chemical Degradation delayed->cause_delayed3 solution1 Verify Solubility Data cause_immediate1->solution1 solution2 Control Temperature cause_immediate2->solution2 solution3 Buffer Formulation cause_immediate3->solution3 solution4 Control Humidity cause_delayed1->solution4 cause_delayed2->solution2 solution5 Stability-Indicating Assay cause_delayed3->solution5

Caption: Troubleshooting workflow for identifying causes and solutions for drug precipitation.

G Formulation Strategies to Mitigate Precipitation start Goal: Prevent Precipitation strategy1 Enhance Solubility start->strategy1 strategy2 Inhibit Crystal Growth start->strategy2 strategy3 Alter Formulation Type start->strategy3 method1a Optimize Co-solvent Blend (e.g., with Propylene Glycol) strategy1->method1a method1b Adjust pH strategy1->method1b method1c Use Surfactants strategy1->method1c method2a Add Polymeric Precipitation Inhibitors (e.g., PVP, HPMC) strategy2->method2a method3a Develop Self-Emulsifying Drug Delivery System (SEDDS) strategy3->method3a

Caption: Key formulation strategies to prevent drug precipitation in this compound-based systems.

References

Technical Support Center: Optimizing Glycerol Formal Concentration for Enhanced Drug Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of glycerol (B35011) formal in pharmaceutical formulations to enhance drug stability.

Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and stability testing of drug products containing glycerol formal.

Issue 1: Drug Precipitation or Crystallization in the Formulation

Question: My active pharmaceutical ingredient (API) is precipitating out of the this compound-based formulation. What are the potential causes and how can I resolve this?

Answer:

Drug precipitation in a this compound formulation can be attributed to several factors. A systematic approach to troubleshooting this issue is crucial for developing a stable product.[1]

Potential Causes and Solutions:

Potential CauseRecommended Action
Supersaturation The concentration of the API may exceed its solubility limit in the this compound co-solvent system, especially upon dilution or temperature changes.[1] To address this, determine the solubility profile of the API in various concentrations of this compound and other co-solvents at different temperatures.
Inadequate Solubilizer Concentration The concentration of this compound may be too low to maintain the drug in solution. Gradually increase the concentration of this compound and monitor for any changes in precipitation.
pH Shift The pH of the formulation may be influencing the ionization state and solubility of the API. Measure and adjust the pH of the formulation to a range where the API is most soluble and stable.
Excipient Incompatibility Other excipients in the formulation could be interacting with the API, leading to precipitation.[2][3] Conduct compatibility studies by preparing binary mixtures of the API and each excipient in this compound and observing for any physical changes.
Temperature Fluctuations The formulation may be sensitive to temperature changes during storage or handling. Evaluate the formulation's stability at various temperature conditions to identify a suitable storage range.

Issue 2: Inaccurate or Inconsistent Analytical Results During Stability Testing

Question: I am observing high variability in my HPLC-UV analysis for drug content and degradation products in my this compound formulation. What could be the cause and how can I improve my method?

Answer:

High variability in analytical results can compromise the integrity of your stability data. Several factors related to the analytical method and the formulation itself can contribute to this issue.

Potential Causes and Solutions:

Potential CauseRecommended Action
This compound Interference This compound may co-elute with the API or its degradation products, or affect the column's performance. Ensure your HPLC method is specific for the analyte in the presence of this compound. This can be achieved by using a gradient elution method and selecting a column with a suitable stationary phase (e.g., C18).[4][5]
Inadequate Sample Preparation Incomplete extraction of the API from the viscous this compound matrix can lead to variable results. Optimize your sample preparation procedure, which may involve dilution with a suitable solvent, vortexing, and sonication to ensure complete dissolution.
Method Validation Deficiencies The analytical method may not be properly validated for accuracy, precision, and linearity.[6][7][8] Perform a full method validation according to ICH guidelines to ensure the reliability of your results.
Degradation of Analytical Standards The reference standards for the API and its impurities may be degrading over time. Store standards under appropriate conditions and periodically check their purity.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound in drug formulations.

Q1: What is a typical concentration range for this compound in injectable formulations?

This compound is a versatile solvent used in various concentrations depending on the drug's solubility and the desired formulation characteristics.[9][10][11][12] While the optimal concentration is drug-specific and must be determined experimentally, a common range for parenteral formulations is between 10% and 50% (v/v). For poorly water-soluble drugs, higher concentrations may be necessary.[9]

Q2: How does the hygroscopic nature of this compound affect drug stability?

This compound's tendency to absorb moisture can introduce water into the formulation, which may promote hydrolytic degradation of susceptible APIs.[9] It is crucial to control the water content of the formulation and consider packaging in moisture-resistant containers.

Q3: Are there any known compatibility issues with this compound and common APIs?

While this compound is compatible with many APIs, potential interactions can occur.[9][13] For example, the reactive hydroxyl and acetal (B89532) groups in this compound could potentially interact with certain functional groups on the API.[9] Therefore, thorough preformulation and excipient compatibility studies are essential.[2][3][13]

Q4: What are the regulatory considerations for using this compound in human pharmaceuticals?

The use of this compound in human pharmaceuticals is more restricted compared to its widespread use in veterinary medicine.[9] It is not classified as Generally Recognized As Safe (GRAS) by the FDA for human use. Its inclusion in a formulation is evaluated on a case-by-case basis, and the material must comply with pharmacopeial standards (e.g., European Pharmacopoeia).[14][15] The presence of residual formaldehyde, a potential impurity from the synthesis of this compound, must be strictly controlled.

Experimental Protocols

Protocol 1: Excipient Compatibility Study

Objective: To assess the physical and chemical compatibility of the API with this compound and other selected excipients.

Methodology:

  • Prepare binary mixtures of the API with this compound at different ratios (e.g., 1:1, 1:5, 1:10 w/w).

  • Prepare ternary mixtures of the API, this compound, and another excipient.

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.

  • At predetermined time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes such as color change, precipitation, or liquefaction.

  • Analyze the samples using a stability-indicating HPLC method to quantify the API and detect the formation of any degradation products.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways of the API in a this compound-based formulation under stress conditions.

Methodology:

  • Prepare a solution of the API in the selected this compound concentration.

  • Expose the solution to various stress conditions, including:

    • Acidic hydrolysis: Add 0.1 N HCl and heat at 60°C.

    • Basic hydrolysis: Add 0.1 N NaOH and heat at 60°C.

    • Oxidative degradation: Add 3% H₂O₂ and store at room temperature.

    • Thermal degradation: Heat the solution at 80°C.

    • Photodegradation: Expose the solution to light (ICH Q1B conditions).

  • At appropriate time points, withdraw samples and neutralize if necessary.

  • Analyze the samples using a validated stability-indicating HPLC method to separate the API from its degradation products.[16][17]

  • If significant degradation is observed, further characterization of the degradation products using techniques like LC-MS/MS and NMR may be necessary.[16][18]

Data Presentation

Table 1: Illustrative Example of Optimizing this compound Concentration for Drug X Stability

This compound Concentration (% v/v)Initial Assay of Drug X (%)Assay of Drug X after 4 weeks at 40°C/75% RH (%)Total Degradation Products after 4 weeks (%)
10100.192.57.6
2099.895.84.0
30100.298.12.1
4099.998.31.6
50100.098.21.8

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Example of Formulation Viscosity at Different this compound Concentrations

This compound Concentration (% v/v)Viscosity (cP) at 25°C
101.5
202.8
305.2
409.7
5018.1

This table presents hypothetical data for illustrative purposes. The viscosity of this compound formulations increases with concentration, which can impact injectability.[19][20][21][22]

Visualizations

Experimental_Workflow_for_Concentration_Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Stability Testing cluster_3 Phase 4: Analysis and Optimization A Define API and Formulation Goals B Solubility Screening in this compound A->B C Excipient Compatibility Study B->C D Prepare Formulations with Varying this compound Concentrations C->D E Characterize Physical Properties (e.g., Viscosity, pH) D->E F Forced Degradation Studies E->F G Accelerated Stability Studies F->G H Real-Time Stability Studies G->H I Analyze Stability Data (Assay, Impurities) H->I J Select Optimal this compound Concentration I->J K Final Formulation Confirmation J->K

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Precipitation Start Precipitation Observed in Formulation Q1 Is the API concentration above its solubility limit? Start->Q1 A1 Determine solubility profile and adjust concentration Q1->A1 Yes Q2 Is the pH of the formulation optimal for solubility? Q1->Q2 No End Stable Formulation Achieved A1->End A2 Adjust pH to improve solubility Q2->A2 No Q3 Are other excipients causing incompatibility? Q2->Q3 Yes A2->End A3 Conduct compatibility studies and reformulate if necessary Q3->A3 Yes Q4 Are there temperature fluctuations during storage? Q3->Q4 No A3->End A4 Define appropriate storage conditions Q4->A4 Yes Q4->End No A4->End

Caption: Troubleshooting logic for drug precipitation.

References

How to improve the yield and purity of glycerol formal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of glycerol (B35011) formal. Find troubleshooting tips for common experimental issues and answers to frequently asked questions to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of glycerol formal, offering potential causes and actionable solutions to enhance your experimental outcomes.

Issue Potential Cause Troubleshooting Steps
Low this compound Yield Incomplete Reaction: The reaction may not have reached equilibrium or completion.- Increase Reaction Time: Monitor the reaction progress using techniques like GC-MS and continue until the concentration of reactants stabilizes.[1][2] - Optimize Temperature: Ensure the reaction is conducted at the optimal temperature. For many acid-catalyzed reactions of glycerol and formaldehyde (B43269), temperatures between 80°C and 120°C are effective.[3][4] - Increase Catalyst Loading: A higher concentration of the acid catalyst can accelerate the reaction rate. However, be mindful that excessive catalyst can lead to unwanted side reactions.
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning or coking.- Regenerate or Replace Catalyst: For heterogeneous catalysts, follow the manufacturer's instructions for regeneration. If regeneration is not possible, use a fresh batch of catalyst. - Ensure Purity of Reactants: Impurities in glycerol, such as soaps or salts from biodiesel production, can deactivate the catalyst.[5] Purify crude glycerol before use.
Suboptimal Reactant Molar Ratio: An incorrect ratio of glycerol to formaldehyde can limit the conversion of the limiting reagent.- Adjust Molar Ratio: Experiment with different molar ratios of glycerol to formaldehyde. Ratios of 1:1 to 1:3 have been studied, and the optimal ratio can depend on the specific catalyst and reaction conditions.[6] Using an excess of glycerol can help drive the reaction towards the products.[7]
Low Purity of this compound Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification can leave residual glycerol and formaldehyde.- Improve Purification: Utilize fractional distillation under reduced pressure to separate this compound from unreacted glycerol (boiling point ~290°C) and other high-boiling impurities.[8] - Drive Reaction to Completion: Implement the steps mentioned above for improving the reaction yield to minimize residual starting materials.
Formation of Byproducts: Side reactions can lead to the formation of undesired compounds.- Control Reaction Temperature: Excessively high temperatures can promote the formation of byproducts. Maintain the reaction at the optimal temperature.[1] - Choose a Selective Catalyst: Some catalysts exhibit higher selectivity towards the desired this compound isomers. Research and select a catalyst known for high selectivity. Solid acid catalysts like Amberlyst-36 and Nafion-H have shown good performance.[9]
Presence of Water: Water is a byproduct of the condensation reaction and can affect the equilibrium and purity.- Remove Water During Reaction: Employ techniques like azeotropic distillation with a suitable solvent (e.g., cyclohexane) or use a packed distillation column to remove water as it is formed, shifting the equilibrium towards the products.[9] However, some methods are designed to work without water removal.[7][8]
Undesired Isomer Ratio Reaction Conditions Favoring One Isomer: The ratio of the five-membered ring (4-hydroxymethyl-1,3-dioxolane) to the six-membered ring (5-hydroxy-1,3-dioxane) is influenced by thermodynamics and kinetics.- Adjust Temperature and Catalyst: The isomer ratio can be influenced by the reaction temperature and the choice of catalyst. Some studies have shown that certain catalysts can favor the formation of the six-membered ring isomer.[4][9] Experiment with different catalysts and temperatures to achieve the desired isomer distribution.

Frequently Asked Questions (FAQs)

1. What is the fundamental reaction for this compound synthesis?

This compound is synthesized through the acid-catalyzed acetalization of glycerol with formaldehyde.[10] The reaction produces a mixture of two main isomers: a five-membered ring (4-hydroxymethyl-1,3-dioxolane) and a six-membered ring (5-hydroxy-1,3-dioxane). Water is a byproduct of this condensation reaction.

2. What types of catalysts are effective for this compound synthesis?

A variety of acid catalysts can be used, including:

  • Homogeneous acids: Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are commonly used.[11][12] However, they can be corrosive and difficult to separate from the product.

  • Heterogeneous solid acids: These are often preferred due to their ease of separation and potential for reusability. Examples include ion-exchange resins (e.g., Amberlyst-36, Nafion-H), zeolites, and supported heteropolyacids.[3][9][12]

3. What are the typical reaction conditions?

  • Temperature: Generally ranges from 80°C to 120°C.[3][4]

  • Pressure: The reaction is typically carried out at atmospheric pressure, although vacuum can be applied during distillation for purification.[8]

  • Reactant Source: Paraformaldehyde is a common source of formaldehyde for this reaction.[4][11] Crude glycerol from biodiesel production can be used but may require purification to remove impurities that can affect the catalyst and final product purity.[5][8]

4. How do I purify the final this compound product?

The primary method for purifying this compound is fractional distillation under reduced pressure.[8] This is effective for separating the product from less volatile impurities like unreacted glycerol and catalyst residues. The typical boiling point of this compound is around 193-195°C.

5. How can I control the ratio of the five-membered and six-membered ring isomers?

The isomer ratio is influenced by the reaction conditions. For instance, one study using a supported solid super acid catalyst at 80°C reported a 70:25 ratio of the six-membered ring to the five-membered ring product.[4] The choice of catalyst and reaction temperature are key factors to investigate for controlling isomer distribution.[9]

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystReactant Ratio (Glycerol:Formaldehyde)Temperature (°C)Reaction Time (h)Glycerol Conversion (%)This compound Yield (%)Isomer Ratio (6-ring:5-ring)Reference
Supported Solid Super Acid1:1.08805-96.370:25[4]
Amberlyst-36--->94-~70:30[9]
Nafion-H NR-50--->94--[9]
Montmorillonite K-10--->94--[9]
H-BEA--->94--[9]
Cs₂.₅H₀.₅PW₁₂O₄₀--170--[3]
30PW/HMS-120-->98.5-[3]
Functionalized Ionic Liquid1:1.21104-86.870:30[9]

Note: "-" indicates data not specified in the cited source.

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid Catalyst (from Patent US20100094027A1) [8]

  • Charging the Reactor: In a 500 mL flask, charge approximately 270.5 grams of crude glycerin.

  • Catalyst Addition: Add around 0.5 mL of sulfuric acid to the flask.

  • Reactant Addition: Add about 60 grams of paraformaldehyde to the reaction flask.

  • Reaction: Heat the mixture to approximately 100°C and maintain this temperature until all the paraformaldehyde has dissolved. Continue to hold the temperature for an additional 2 to 4 hours.

  • Cooling and Neutralization: Cool the reaction mixture. Neutralize the mixture using a suitable base (e.g., 50% caustic solution).

  • Purification: Attach a fractionating column to the flask. Reduce the pressure and heat the mixture to remove water. Further reduce the pressure and increase the temperature to collect the this compound product cuts.

Protocol 2: Synthesis using a Supported Solid Super Acid Catalyst (from ChemicalBook entry citing patent CN109535122) [4]

  • Reactant and Catalyst Charging: To a reaction vessel, add 920g of glycerin, 990g of paraformaldehyde, and 20g of a supported solid super acid catalyst.

  • Reaction: Heat the reaction mixture to 80°C.

  • Water Removal: Utilize a fractionation device to remove water and trioxane (B8601419) that form during the reaction. The trioxane can be fractionated back into the reactor.

  • Reaction Completion: Continue the reaction for 5 hours.

  • Analysis: The resulting product can be analyzed by HPLC-MS. This protocol reported a product purity of 96.3%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Glycerol & Paraformaldehyde Mixing Mixing & Heating (80-120°C) Reactants->Mixing Catalyst Acid Catalyst Catalyst->Mixing Water_Removal Water Removal (Optional) Mixing->Water_Removal Neutralization Neutralization Mixing->Neutralization Water_Removal->Neutralization Distillation Fractional Distillation (Reduced Pressure) Neutralization->Distillation Product High-Purity This compound Distillation->Product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting Start Low Yield or Purity? Check_Time Increase Reaction Time Start->Check_Time Yield Issue Improve_Distillation Improve Fractional Distillation Start->Improve_Distillation Purity Issue Check_Temp Optimize Temperature Check_Time->Check_Temp Check_Catalyst Check Catalyst Activity Check_Temp->Check_Catalyst Check_Ratio Adjust Molar Ratio Check_Catalyst->Check_Ratio Control_Temp Control Reaction Temperature Improve_Distillation->Control_Temp Selective_Catalyst Use More Selective Catalyst Control_Temp->Selective_Catalyst Remove_Water Enhance Water Removal Selective_Catalyst->Remove_Water

References

Managing the hygroscopic properties of glycerol formal in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Glycerol (B35011) Formal Formulations

This guide provides researchers, scientists, and drug development professionals with technical support for managing the hygroscopic properties of glycerol formal in pharmaceutical and research formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopic nature a concern?

This compound is a clear, colorless, and viscous liquid used as a solvent and solubilizer in pharmaceutical formulations, particularly for drugs that are not easily dissolved in water.[1][2][3] It is produced from the reaction of glycerol and formaldehyde.[1][4] Its chemical structure, containing hydroxyl groups, makes it hygroscopic, meaning it readily attracts and absorbs moisture from the atmosphere.[1][5] This property is a significant concern because the absorbed water can alter the physical and chemical stability of the formulation, potentially affecting the shelf life and efficacy of the active pharmaceutical ingredient (API).[1][6]

Q2: What are the primary consequences of moisture absorption in a this compound-based formulation?

Uncontrolled moisture absorption in this compound formulations can lead to several undesirable effects:

  • Changes in Physical Properties : Increased water content can lower the viscosity of the formulation, which is a critical parameter for injectables and other liquid dosage forms.[6][7]

  • API Degradation : The presence of water can promote hydrolysis of moisture-sensitive APIs, leading to a loss of potency and the formation of degradation products.[6][8]

  • Microbial Growth : Although not specific to this compound, increased water activity in a formulation can create an environment more conducive to microbial contamination.

  • Manufacturing Challenges : The hygroscopic nature of this compound can present difficulties during manufacturing processes like powder milling and filling, as it may cause materials to stick to equipment.[9]

Q3: How should this compound be handled and stored to minimize moisture uptake?

Proper handling and storage are the first line of defense against the hygroscopic properties of this compound. To maintain its integrity, the following practices are recommended:

  • Airtight Containers : Always store this compound in tightly sealed containers to prevent exposure to ambient humidity.[10]

  • Controlled Environment : Store in a cool, dry, and well-ventilated area.[11] Some sources recommend storage temperatures between 2-8°C or 0-10°C.[11]

  • Inert Atmosphere : For long-term storage or for highly sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture and oxidative degradation.[11]

  • Minimize Exposure : When sampling or using this compound, minimize the time the container is open to the atmosphere.

Q4: What formulation strategies can be employed to manage the hygroscopicity of the final product?

Beyond proper handling of the raw material, several formulation strategies can protect the final dosage form from moisture:

  • Use of Desiccants : Incorporating desiccants into the formulation or packaging can help absorb excess moisture.[6]

  • Co-solvents : Judicious selection of less hygroscopic co-solvents can sometimes mitigate the overall hygroscopicity of the vehicle.

  • Protective Coatings : For solid dosage forms that might be reconstituted in a this compound-based vehicle, applying a moisture-barrier film coating can be effective.[9]

  • Appropriate Packaging : The final product should be stored in packaging with a low water vapor permeation rate, such as glass vials or specialized polymer containers.[9]

Troubleshooting Guides

Issue 1: Unexpected Decrease in the Viscosity of My Formulation

A sudden or gradual decrease in the viscosity of your this compound-based formulation is a common indicator of water absorption.[7]

Troubleshooting Steps:

  • Quantify Water Content : The first step is to determine the water content of your formulation. The most reliable method for this is Karl Fischer titration.[12][13]

  • Review Storage Conditions : Examine the storage conditions of both your final formulation and the raw this compound. Were containers properly sealed? Was the storage environment's humidity controlled?

  • Test Raw Material : Measure the water content of your this compound stock to ensure it meets specifications before use. A typical maximum water content for pharmaceutical grade is ≤ 0.5%.[14]

  • Implement Corrective Actions : If high water content is confirmed, you may need to discard the affected batch. To prevent recurrence, reinforce proper handling and storage protocols and consider packaging the final product with a desiccant.[6]

Logical Workflow: Troubleshooting Viscosity Changes

G A Issue Detected: Unexpected Decrease in Viscosity B Step 1: Quantify Water Content (Use Karl Fischer Titration) A->B C Is Water Content Above Specification? B->C D Step 2: Investigate Other Causes (e.g., API interaction, thermal degradation, shear stress) C->D No E Step 3: Review Storage & Handling - Check container seals - Verify humidity control C->E  Yes F Step 4: Test Raw Material Stock (this compound & other excipients) E->F G Step 5: Implement Corrective Actions - Improve storage protocols - Use desiccants in packaging - Qualify new raw material batch F->G H Problem Resolved G->H G cluster_prep 1. System Preparation cluster_titer 2. Titer Determination cluster_sample 3. Sample Analysis A Add KF Solvent to Vessel B Condition Solvent (Pre-Titration) Achieve Low Drift A->B C Inject Certified Water Standard B->C D Titrate & Record Volume (V1) C->D E Calculate Titer (mg/mL) Repeat 3x & Average D->E F Inject Weighed This compound Sample E->F G Titrate & Record Volume (V2) F->G H 4. Calculate Water Content (%) [(V2 * Titer) / Sample Weight] * 100 G->H

References

Techniques for controlling the viscosity of glycerol formal solutions for injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling the viscosity of glycerol (B35011) formal solutions for injectable drug formulations.

Frequently Asked Questions (FAQs)

Q1: What is glycerol formal and why is its viscosity important for injections?

This compound is a biocompatible solvent used in pharmaceutical formulations, particularly for veterinary injectable drugs, to dissolve active pharmaceutical ingredients (APIs) that have poor water solubility.[1][2][3][4] Its viscosity is a critical physical property that influences the ease of injection, the potential for pain at the injection site, and the drug's release rate from the injection depot.[1] Solutions with high viscosity can be difficult to administer and may cause tissue irritation.

Q2: What are the primary methods to control the viscosity of this compound solutions?

The viscosity of this compound solutions can be controlled primarily through two main techniques:

  • Addition of Co-solvents: Blending this compound with a less viscous, miscible co-solvent can significantly reduce the overall viscosity of the formulation.

  • Temperature Adjustment: The viscosity of this compound is temperature-dependent; increasing the temperature will decrease its viscosity.[5]

Q3: What co-solvents are suitable for use in injectable this compound formulations?

The choice of co-solvent is critical and must be a biocompatible substance suitable for parenteral administration. Commonly considered co-solvents include:

  • Water for Injection (WFI)

  • Propylene (B89431) Glycol

  • Ethanol

  • Polyethylene Glycol (PEG), low molecular weight grades (e.g., PEG 300, PEG 400)

The selection of a co-solvent will depend on the specific API's solubility and the desired final viscosity of the formulation.

Q4: How does temperature affect the viscosity of this compound solutions?

As with most liquids, the viscosity of this compound and its solutions has an inverse relationship with temperature.[5][6] As the temperature increases, the kinetic energy of the molecules increases, reducing intermolecular forces and causing the liquid to flow more easily (lower viscosity). Conversely, at lower temperatures, the viscosity will increase. This is an important consideration for the storage and handling of this compound formulations.

Troubleshooting Guide

Problem Possible Causes Suggested Solutions
High Injection Force Required The viscosity of the formulation is too high.- Add a low-viscosity, biocompatible co-solvent such as Water for Injection or propylene glycol.- Gently warm the formulation to a safe temperature before injection to temporarily reduce viscosity.- Re-evaluate the concentration of the API or other excipients that may be increasing the viscosity.
Precipitation of API in Solution The addition of a co-solvent has reduced the solubilizing capacity of the this compound.- Screen different co-solvents to find one that maintains API solubility while reducing viscosity.- Optimize the ratio of this compound to the co-solvent.- Consider the use of a surfactant or other solubilizing agent.
Variability in Viscosity Between Batches - Inconsistent measurement techniques.- Variation in the composition of raw materials.- Inadequate mixing of the solution.- Standardize the method for viscosity measurement, including temperature control.- Ensure the quality and consistency of the this compound and any co-solvents used.- Implement a validated mixing procedure to ensure a homogenous solution.
Phase Separation of the Formulation The co-solvent is not fully miscible with the this compound or other components at the concentrations used.- Select a co-solvent with better miscibility properties.- Adjust the proportions of the formulation components.- Incorporate a stabilizing agent if necessary.

Data Presentation

Table 1: Effect of Water as a Co-solvent on the Viscosity of Glycerol Solutions at 20°C

Glycerol Concentration (% w/w)Dynamic Viscosity (mPa·s)
100~1412
90~450
80~150
70~50
60~20
50~10

Note: This data is for glycerol-water solutions and serves as an illustrative example.[7] The viscosity of this compound solutions would follow a similar trend but with different absolute values.

Experimental Protocols

Protocol 1: Preparation of a this compound Co-solvent Blend and Viscosity Measurement

Objective: To prepare a this compound solution with a target viscosity by adding a co-solvent and to measure its viscosity.

Materials:

  • This compound

  • Co-solvent (e.g., Propylene Glycol)

  • Active Pharmaceutical Ingredient (API)

  • Sterile vials

  • Magnetic stirrer and stir bars

  • Viscometer (e.g., Brookfield viscometer) with appropriate spindle

  • Water bath or temperature-controlled chamber

Methodology:

  • Determine the desired final concentration of the API and the target viscosity range.

  • In a sterile beaker, add the calculated amount of this compound.

  • Slowly add the co-solvent (e.g., propylene glycol) to the this compound while stirring continuously with a magnetic stirrer.

  • Once the this compound and co-solvent are thoroughly mixed, slowly add the API until it is completely dissolved.

  • Allow the solution to equilibrate to a controlled temperature (e.g., 25°C) in a water bath.

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Measure the viscosity of the solution using the appropriate spindle and rotation speed. Record the viscosity reading once it has stabilized.

  • Repeat the viscosity measurement three times and calculate the average.

Visualizations

Logical Workflow for Viscosity Adjustment

Viscosity_Adjustment_Workflow start Start: High Viscosity Formulation decision Is viscosity within target range? start->decision add_cosolvent Add Co-solvent (e.g., Propylene Glycol, WFI) decision->add_cosolvent No adjust_temp Adjust Temperature (e.g., warm before injection) decision->adjust_temp No, for administration end End: Optimized Formulation decision->end Yes remeasure Re-measure Viscosity add_cosolvent->remeasure adjust_temp->end remeasure->decision

Caption: Workflow for adjusting the viscosity of a this compound formulation.

Relationship of Factors Affecting Viscosity

Factors_Affecting_Viscosity viscosity Formulation Viscosity temperature Temperature temperature->viscosity Inverse Relationship cosolvent Co-solvent Concentration cosolvent->viscosity Inverse Relationship api_conc API Concentration api_conc->viscosity Direct Relationship

Caption: Key factors influencing the viscosity of this compound solutions.

References

Overcoming challenges in scaling up glycerol formal production for research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scaling up of glycerol (B35011) formal production for research purposes.

Frequently Asked Questions (FAQs)

1. What is glycerol formal and why is it used in research and pharmaceutical development?

This compound, a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane, is a versatile, low-odor, and colorless liquid.[1][2] It is synthesized by the acid-catalyzed reaction of glycerol with formaldehyde (B43269).[1][2] In pharmaceutical and veterinary applications, it serves as a non-aqueous solvent and carrier for active pharmaceutical ingredients (APIs), particularly for water-insoluble compounds in injectable formulations.[1] Its biocompatibility and low toxicity, when properly purified, make it a valuable excipient.[2]

2. What are the primary challenges when scaling up this compound production from the lab to a larger scale?

Scaling up this compound synthesis introduces several challenges that may not be apparent at the laboratory scale. These include:

  • Thermal Gradients: Larger reaction volumes can lead to uneven heating and cooling, potentially causing localized overheating, side reactions, or precipitation.[3]

  • Mixing Efficiency: Agitation that is effective in a small flask may be inadequate in a larger reactor, leading to poor mass transfer and reduced reaction rates and yields.[3]

  • Impurity Amplification: Minor side reactions at a small scale can become significant sources of impurities at a larger scale, complicating purification.[3]

  • Purification Complexity: Distillation of larger volumes requires more energy and sophisticated equipment to manage vacuum and temperature control effectively.[4]

  • Crude Glycerol Quality: When using crude glycerol from biodiesel production, the variability and high impurity content (water, salts, methanol, fatty acids) can significantly impact the reaction and final product purity.[5][6]

3. What are the common impurities in this compound and how can they be controlled?

The primary impurities of concern in this compound are:

  • Residual Formaldehyde: Unreacted formaldehyde is a known toxicant and its levels must be strictly controlled.[2] Purification steps, such as distillation, are crucial for its removal.

  • Water: Water is a byproduct of the condensation reaction and can also be present in the starting materials, especially crude glycerol. Its presence can affect reaction equilibrium and the final product's stability due to the hygroscopic nature of this compound.[1]

  • Byproducts from Crude Glycerol: If crude glycerol is used, impurities such as salts, soaps, and free fatty acids can carry over or interfere with the reaction.[5] Pre-purification of crude glycerol is highly recommended.

  • Colored Impurities: The presence of brown coloration in glycerol or the final product can indicate the oxidation or degradation of impurities like fatty acids.[7]

Control measures include using high-purity starting materials, optimizing reaction conditions to minimize side reactions, and implementing robust purification protocols.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Step Explanation
Inefficient Water Removal Implement or improve the water removal method (e.g., azeotropic distillation with a suitable solvent, operating under vacuum).The reaction of glycerol and formaldehyde is a reversible condensation reaction that produces water.[8] Efficient removal of water shifts the equilibrium towards the product side, thereby increasing the yield.
Catalyst Deactivation or Insufficient Amount Ensure the acid catalyst is active and used in the correct concentration. Consider adding fresh catalyst or trying a different type (e.g., solid acid catalysts like Amberlyst-36 for easier removal).[9]Acid catalysts are essential for the reaction. Their activity can diminish over time or they may be neutralized by basic impurities in crude glycerol.
Suboptimal Reaction Temperature Optimize the reaction temperature. A common temperature range is 80-100°C.[10]Lower temperatures can lead to slow reaction rates, while excessively high temperatures can cause degradation of glycerol and the formation of byproducts.
Inadequate Mixing Increase the stirring speed or use a more appropriate agitator for the reactor size.Proper mixing ensures that the reactants and catalyst are in constant contact, which is crucial for an efficient reaction, especially in larger volumes.[3]
Incorrect Molar Ratio of Reactants Verify the molar ratio of glycerol to formaldehyde. An excess of glycerol can be used to drive the reaction and minimize the formation of high-boiling polymers.[8]The stoichiometry of the reactants directly impacts the reaction equilibrium and product yield.
Problem 2: Product Discoloration (Yellow or Brown Tint)
Potential Cause Troubleshooting Step Explanation
High Reaction Temperature Lower the reaction temperature and monitor for any signs of charring or decomposition.Glycerol can degrade at temperatures above 150°C, leading to the formation of colored byproducts like acrolein.[4]
Impurities in Starting Materials Use purified glycerol. If using crude glycerol, pre-treat it to remove impurities like fatty acids and soaps.[7]Fatty acids and other organic impurities in crude glycerol can oxidize or degrade at reaction temperatures, causing discoloration.[7]
Air Oxidation Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The presence of oxygen at elevated temperatures can promote the oxidation of glycerol and other organic compounds, leading to colored impurities.
Contamination from Equipment Ensure the reactor and all associated equipment are thoroughly cleaned before use.Residual materials from previous reactions can contaminate the product and cause discoloration.

Experimental Protocols

Purification of Crude Glycerol (Pre-treatment)

For researchers starting with crude glycerol from biodiesel production, a pre-purification step is crucial to remove impurities that can interfere with the this compound synthesis.

Methodology:

  • Acidification: Adjust the pH of the crude glycerol to around 6 using an acid like phosphoric acid (H₃PO₄). This step converts soaps into free fatty acids and neutralizes residual alkaline catalysts.[11][12]

  • Phase Separation: Allow the mixture to settle. The free fatty acids will form a separate layer on top, which can be removed by decantation. Any precipitated salts can be removed by filtration.[12]

  • Neutralization: Neutralize the glycerol-rich layer to a pH of 7 with a base such as sodium hydroxide (B78521) (NaOH).[12]

  • Methanol Removal (if present): If the crude glycerol contains a significant amount of methanol, it can be removed by vacuum distillation due to its lower boiling point.[6]

  • Ion Exchange (Optional): For higher purity, the glycerol can be passed through a column containing a strong cation exchange resin (e.g., Amberlyst 15) to remove remaining inorganic salts.[12]

Quantitative Data for Crude Glycerol Purification:

Purification Step Parameter Value/Range Resulting Glycerol Purity
Acidification & NeutralizationpH adjustmentAcidification to pH 6, then neutralization to pH 7~69 wt%[11]
Methanol Addition (Antisolvent)Solvent-to-glycerol ratio3:1 (v/v)Further precipitation of salts[11]
Ion ExchangeResin TypeAmberlyst 15 (strong cation)Up to 99.4%[13]
Overall ProcessInitial Purity38-57 wt%Final Purity: 85 wt%[11]
Synthesis of this compound (Research Scale)

This protocol is based on a typical laboratory-scale synthesis.

Methodology:

  • Charging the Reactor: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using azeotropic removal of water), add purified glycerol and paraformaldehyde. A common molar ratio is 1:1 or with a slight excess of glycerol.

  • Adding the Catalyst: Add an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (PTSA), in a catalytic amount (e.g., 0.5-1% by weight of the reactants).

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring.[10][14] The reaction is typically carried out for 2-5 hours.[8][10]

  • Monitoring the Reaction: The progress of the reaction can be monitored by analyzing samples using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Neutralization: After the reaction is complete, cool the mixture to below 50°C and neutralize the acid catalyst with a base (e.g., sodium hydroxide solution) until the pH is neutral.[8]

  • Purification: The crude this compound is then purified by vacuum distillation to remove water, unreacted starting materials, and any high-boiling impurities.

Quantitative Data for this compound Synthesis:

Parameter Value/Range Yield Reference
Reactants & Catalyst Glycerol, Paraformaldehyde, Sulfuric Acid-[14]
Temperature 100°C-[14]
Reaction Time Until paraformaldehyde dissolves + 2 hours-[8]
Reactants & Catalyst Glycerol, Paraformaldehyde, Ferric Nitrate95.6%[10]
Temperature 80°C-[10]
Reaction Time 5 hours-[10]
Reactants & Catalyst Glycerol, Formaldehyde, Ionic Liquid85.2%[9]
Temperature 100°C-[9]
Reaction Time 4 hours-[9]

Visualizations

Reaction Pathway for this compound Synthesis

G This compound Synthesis Pathway Glycerol Glycerol Intermediate Hemiacetal Intermediate Glycerol->Intermediate + H⁺ Formaldehyde Formaldehyde Formaldehyde->Intermediate Product_5_membered 4-hydroxymethyl-1,3-dioxolane (5-membered ring) Intermediate->Product_5_membered - H₂O Product_6_membered 5-hydroxy-1,3-dioxane (6-membered ring) Intermediate->Product_6_membered - H₂O Product_5_membered->Intermediate + H₂O Water Water Product_6_membered->Intermediate + H₂O G Experimental Workflow for this compound Production Start Start: Crude Glycerol Pre_Purification Pre-Purification (Acidification, Neutralization) Start->Pre_Purification Synthesis This compound Synthesis (Glycerol + Formaldehyde + Catalyst) Pre_Purification->Synthesis Neutralization Neutralization of Catalyst Synthesis->Neutralization Purification Purification (Vacuum Distillation) Neutralization->Purification QC Quality Control (GC, HPLC, Titration) Purification->QC End Final Product: this compound QC->End G Troubleshooting Logic for Low Yield Problem Problem: Low Yield Check_Water Check Water Removal Efficiency Problem->Check_Water Check_Catalyst Check Catalyst Activity/Amount Problem->Check_Catalyst Check_Temp Verify Reaction Temperature Problem->Check_Temp Check_Mixing Assess Mixing Efficiency Problem->Check_Mixing Solution_Water Solution: Improve Water Removal Check_Water->Solution_Water Inefficient Solution_Catalyst Solution: Add Fresh/More Catalyst Check_Catalyst->Solution_Catalyst Inactive/Low Solution_Temp Solution: Adjust Temperature Check_Temp->Solution_Temp Suboptimal Solution_Mixing Solution: Increase Agitation Check_Mixing->Solution_Mixing Poor

References

Technical Support Center: Purifying Crude Glycerol for Efficient Formal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude glycerol (B35011) and its subsequent use in formal synthesis. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges and ensure efficient and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is crude glycerol and what are its common impurities?

A1: Crude glycerol is the primary byproduct of biodiesel production, typically obtained through the transesterification of triglycerides.[1][2] Its purity is generally low, ranging from 40% to 88%, and it contains various impurities that can hinder its use in chemical synthesis.[1] The most common impurities include:

  • Water: Can be present in significant amounts and can negatively impact reactions that are sensitive to moisture.

  • Methanol (B129727) or Ethanol: Residual alcohol from the transesterification process.

  • Salts: Typically inorganic salts resulting from the catalyst used in biodiesel production (e.g., NaCl, KCl).[3]

  • Soap: Formed by the saponification of free fatty acids.

  • Free Fatty Acids (FFAs): Unreacted fats from the feedstock.[4]

  • Matter Organic Non-Glycerol (MONG): A complex mixture of other organic compounds.

Q2: Why is it necessary to purify crude glycerol before using it for formal synthesis?

A2: The impurities in crude glycerol can significantly reduce the efficiency and yield of formal synthesis (the reaction of glycerol with formaldehyde (B43269) or paraformaldehyde to produce glycerol formal).[5] Key issues include:

  • Catalyst Deactivation: Salts and other inorganic impurities can deactivate the acid catalysts typically used in formal synthesis.[6]

  • Side Reactions: Soaps and free fatty acids can lead to unwanted side reactions, consuming reactants and complicating the purification of the final product.[7]

  • Reaction Equilibrium: Water, a byproduct of the formal synthesis reaction, can shift the equilibrium back towards the reactants, reducing the overall yield. The presence of additional water as an impurity exacerbates this issue.[8]

Q3: What level of purity is required for efficient formal synthesis?

A3: While some processes claim to utilize crude glycerol directly, they often incorporate purification steps or employ specialized, impurity-tolerant catalysts.[9] For standard acid-catalyzed formal synthesis, a high purity of glycerol is recommended, ideally greater than 98% .[2] Minimizing water, salt, and organic impurities is crucial for achieving high yields and preventing side reactions.

Q4: What are the main methods for purifying crude glycerol?

A4: Several methods can be used to purify crude glycerol, often in combination, to achieve the desired purity. The most common steps include:

  • Chemical Pre-treatment (Acidification and Neutralization): This initial step removes soaps and neutralizes the catalyst.[7]

  • Methanol Removal: Typically achieved through evaporation or distillation.[3]

  • Vacuum Distillation: A highly effective method for separating glycerol from non-volatile impurities like salts and MONG.

  • Ion Exchange: Used to remove residual salts and other ionic impurities.[10]

  • Activated Carbon Treatment: Employed to remove colored and odorous compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude glycerol and subsequent formal synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Purification: Low Glycerol Recovery - Incomplete phase separation after acidification.- Ensure the pH is sufficiently low (around 1-2) to fully convert soaps to free fatty acids.[7] - Allow adequate time for the layers to separate. Centrifugation can aid separation.
- Co-solvency effects of residual methanol.- Remove methanol via evaporation before acidification to improve phase separation.
Purification: High Residual Salt Content - Inefficient neutralization and precipitation.- After neutralization, cool the solution to decrease the solubility of salts and enhance precipitation. - Use a solvent extraction step (e.g., with ethanol) to further reduce salt content.[11]
- Ineffective ion exchange.- Ensure the ion exchange resin is properly regenerated and not overloaded. - Consider a multi-stage ion exchange process for heavily contaminated glycerol.
Purification: High Residual Water Content - Insufficient drying after purification steps.- Use a rotary evaporator under vacuum to remove residual water. - For very low water content, consider using molecular sieves, though this may be less practical on a large scale.
Formal Synthesis: Low Yield - Presence of water in the purified glycerol or reactants.- Ensure glycerol is thoroughly dried before use (check water content via Karl Fischer titration). - Use paraformaldehyde instead of aqueous formaldehyde to minimize water introduction.
- Deactivation of the acid catalyst.- Verify that the purified glycerol has a low salt content. If necessary, repeat the ion exchange step. - Consider using a more robust, water-tolerant solid acid catalyst.[12]
- Incomplete reaction.- Increase reaction time or temperature, monitoring for potential side reactions. - Ensure efficient stirring to overcome mass transfer limitations.
Formal Synthesis: Formation of Byproducts - Presence of residual impurities in glycerol.- Re-purify the glycerol, paying close attention to the removal of organic impurities and salts.
- Reaction conditions are too harsh.- Optimize reaction temperature and catalyst loading to favor the desired product formation.

Experimental Protocols

Protocol 1: Purification of Crude Glycerol by Acidification, Neutralization, and Solvent Extraction

This protocol describes a common method to achieve a glycerol purity of approximately 96%.[7]

Materials:

  • Crude Glycerol

  • Phosphoric Acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)

  • Potassium Hydroxide (B78521) (KOH) solution (12 M)

  • Methanol

  • Activated Charcoal

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acidification:

    • Place a known volume of crude glycerol in a beaker and stir continuously.

    • Slowly add phosphoric acid or sulfuric acid to lower the pH to approximately 1.0. This converts soaps into free fatty acids.[7]

    • Continue stirring for about 30 minutes at room temperature.

  • Phase Separation:

    • Transfer the mixture to a separatory funnel and allow it to stand for at least one hour. Three layers should form: an upper layer of free fatty acids, a middle layer of glycerol, and a bottom layer of precipitated salts.[10]

    • Carefully separate and collect the middle glycerol-rich layer.

  • Neutralization:

    • Transfer the collected glycerol layer to a clean beaker.

    • Slowly add 12 M KOH solution while stirring until the pH reaches 7.0. This will precipitate any remaining salts.[7]

  • Salt Removal:

    • Filter the neutralized glycerol to remove the precipitated salts.

    • To further reduce the salt content, add methanol to the filtered glycerol (a 2:1 methanol to glycerol ratio is effective) to precipitate more dissolved salts.[7]

    • Filter the mixture again to remove the newly precipitated salts.

  • Methanol and Water Removal:

    • Transfer the filtered glycerol-methanol mixture to a round-bottom flask.

    • Use a rotary evaporator to remove the methanol and residual water. A temperature of around 90°C is typically sufficient.[11]

  • Decolorization:

    • Add activated charcoal to the glycerol (approximately 1-2% by weight) and stir for about 30 minutes to remove color and odor.

    • Filter the mixture to remove the activated charcoal. The resulting product is purified glycerol.

Protocol 2: Synthesis of this compound from Purified Glycerol

This protocol details the synthesis of this compound using an acid catalyst.[9][13]

Materials:

  • Purified Glycerol (>98%)

  • Paraformaldehyde

  • Sulfuric Acid (H₂SO₄) or a solid acid catalyst (e.g., Amberlyst-15)

  • Sodium Hydroxide (NaOH) solution for neutralization

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine purified glycerol, paraformaldehyde (a slight molar excess relative to glycerol can be used), and a catalytic amount of sulfuric acid (e.g., ~0.5% by weight of the reactants).[9][13]

  • Reaction:

    • Heat the mixture to approximately 80-100°C with continuous stirring.[9]

    • The reaction is typically complete within 2-5 hours. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

  • Neutralization:

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add a sodium hydroxide solution to neutralize the sulfuric acid catalyst to a pH of 7.

  • Purification:

    • The resulting this compound can be purified by vacuum distillation to separate it from any unreacted glycerol, salts, and other high-boiling impurities.

Data Presentation

Table 1: Typical Composition of Crude and Purified Glycerol

ComponentCrude Glycerol (%)Purified Glycerol (%)
Glycerol40 - 88> 98
Water10 - 20< 0.5
Ash (Salts)5 - 10< 0.1
Methanol5 - 15< 0.1
Soap5 - 15Not Detectable
Free Fatty Acids1 - 5< 0.1

Note: The exact composition of crude glycerol can vary significantly depending on the biodiesel production process.[1]

Table 2: Analytical Methods for Quality Control of Purified Glycerol

Parameter to be MeasuredRecommended Analytical MethodReference
Glycerol ContentGas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[10][14]
Water ContentKarl Fischer Titration[15]
Ash ContentGravimetric analysis after combustion (ISO 2098-1972)
Salt ContentIon Chromatography-
Free Fatty Acid ContentTitration (AOCS Official Method Ca 5a-40)[11]

Visualizations

Glycerol Purification Workflow

PurificationWorkflow CrudeGlycerol Crude Glycerol (Glycerol, Water, Methanol, Salts, Soap, FFAs) Acidification Acidification (e.g., H₃PO₄) CrudeGlycerol->Acidification PhaseSeparation Phase Separation Acidification->PhaseSeparation Neutralization Neutralization (e.g., KOH) PhaseSeparation->Neutralization Filtration1 Filtration Neutralization->Filtration1 SolventExtraction Solvent Extraction (Methanol) Filtration1->SolventExtraction Filtration2 Filtration SolventExtraction->Filtration2 Evaporation Evaporation (Methanol & Water Removal) Filtration2->Evaporation ActivatedCarbon Activated Carbon Treatment Evaporation->ActivatedCarbon Filtration3 Filtration ActivatedCarbon->Filtration3 PurifiedGlycerol Purified Glycerol (>98%) Filtration3->PurifiedGlycerol

Caption: A typical workflow for the purification of crude glycerol.

This compound Synthesis Workflow

FormalSynthesisWorkflow PurifiedGlycerol Purified Glycerol Reaction Reaction (80-100°C) PurifiedGlycerol->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Reaction Neutralization Neutralization Reaction->Neutralization Distillation Vacuum Distillation Neutralization->Distillation GlycerolFormal This compound Distillation->GlycerolFormal

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield in Formal Synthesis

TroubleshootingFormalSynthesis Start Low Yield in Formal Synthesis CheckPurity Check Glycerol Purity (GC, Karl Fischer, Ash Content) Start->CheckPurity PurityOK Purity > 98%? CheckPurity->PurityOK Repurify Re-purify Glycerol PurityOK->Repurify No CheckReactants Check Reactants (e.g., Paraformaldehyde Quality) PurityOK->CheckReactants Yes Repurify->CheckPurity ReactantsOK Reactants OK? CheckReactants->ReactantsOK ReplaceReactants Use Fresh/Pure Reactants ReactantsOK->ReplaceReactants No CheckConditions Check Reaction Conditions (Temp, Time, Stirring) ReactantsOK->CheckConditions Yes ReplaceReactants->Start ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Optimize Conditions (Increase Temp/Time) ConditionsOK->OptimizeConditions No CheckCatalyst Check Catalyst Activity/ Concentration ConditionsOK->CheckCatalyst Yes OptimizeConditions->Start CatalystOK Catalyst OK? CheckCatalyst->CatalystOK ReplaceCatalyst Use Fresh/Different Catalyst CatalystOK->ReplaceCatalyst No Success Yield Improved CatalystOK->Success Yes ReplaceCatalyst->Start

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Process Optimization for Glycerol Formal Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the process optimization of glycerol (B35011) formal reactions.

Frequently Asked Questions (FAQs)

Q1: What is glycerol formal and how is it synthesized?

This compound is a mixture of isomers (primarily 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane) produced from the acid-catalyzed reaction of glycerol with formaldehyde (B43269).[1] It is a clear, colorless, and hygroscopic liquid used as a solvent in pharmaceutical formulations (especially veterinary medicine), a binder, and an intermediate for chemical synthesis.[2][3] The synthesis is a reversible acetalization reaction where water is formed as a byproduct.[4]

Q2: What are the critical parameters to control in a this compound reaction?

The key parameters influencing the conversion of glycerol and selectivity towards this compound are:

  • Temperature: Affects reaction rate and equilibrium. Optimal temperatures are often cited to balance kinetics without promoting side reactions.[5]

  • Reactant Molar Ratio: The ratio of glycerol to the aldehyde/ketone source (e.g., paraformaldehyde) is crucial. An excess of the aldehyde can drive the reaction forward but may lead to purification challenges.[6]

  • Catalyst Type and Loading: Solid acid catalysts like ion-exchange resins (e.g., Amberlyst) and zeolites are commonly used.[4][7] Catalyst activity, acidity, and concentration directly impact the reaction rate.[8]

  • Water Removal: The presence of water, a reaction byproduct, can inhibit catalyst activity and shift the equilibrium back towards the reactants, lowering the yield.[4][9]

Q3: What types of catalysts are most effective for this reaction?

Solid acid catalysts are preferred for their ease of separation and recyclability. Commonly used catalysts include:

  • Ion-Exchange Resins: Amberlyst-15 and Amberlyst-36 are highly effective due to their strong acidic sites.[5][10]

  • Zeolites: Zeolite beta has shown high conversion and selectivity, with its hydrophobic character helping to expel water from the active sites.[4][7]

  • Heteropolyacids (HPAs): Catalysts like H₃[PW₁₂O₄₀] (PW₁₂) can achieve very high glycerol conversion in short reaction times, even at room temperature.[8]

  • Sulfated Metal Oxides: Mixed metal oxides like sulfated ceria-zirconia can serve as robust heterogeneous catalysts.[11]

Q4: Why is crude glycerol from biodiesel production challenging to use as a feedstock?

Crude glycerol, a byproduct of biodiesel production, is an attractive low-cost feedstock.[6] However, it contains impurities such as water, salts (e.g., NaCl), and residual catalysts (e.g., NaOH), which can neutralize the acid catalyst and reduce its activity.[12][13] Pre-treatment or using catalysts tolerant to these impurities is often necessary.

Troubleshooting Guide

This section addresses common problems encountered during the experimental optimization of this compound reactions.

Problem 1: Low Glycerol Conversion
Possible Cause Troubleshooting Step
Catalyst Deactivation Water is a primary cause of deactivation for many acid catalysts.[9] Consider in-situ water removal (e.g., azeotropic distillation) or using a hydrophobic catalyst like zeolite HBeta that expels water from its pores.[4] Impurities in crude glycerol can also poison the catalyst; purify the glycerol feed or select a more robust catalyst.[13]
Equilibrium Limitation The reaction is reversible. Increase the molar ratio of the formaldehyde source to glycerol to shift the equilibrium towards the products.[11] Removing the water byproduct as it forms also drives the reaction forward.[6]
Insufficient Reaction Temperature Low temperatures can lead to slow reaction kinetics. Gradually increase the temperature while monitoring for side product formation. For example, studies on similar acetalization reactions show conversion increasing with temperature up to an optimum point (e.g., 50-60°C).[5][7]
Poor Mass Transfer In heterogeneous catalysis, poor mixing can limit the contact between reactants and the catalyst surface. Ensure the stirring rate is sufficient to suspend the catalyst particles effectively (e.g., 700 rpm or higher).[7]
Problem 2: Low Selectivity to Desired Product
Possible Cause Troubleshooting Step
Side Reactions High temperatures can promote unwanted side reactions. Determine the optimal temperature that maximizes selectivity. Self-polymerization of formaldehyde or other side reactions can occur.[6]
Incorrect Catalyst Choice The catalyst's pore size and acid site characteristics can influence selectivity. Some catalysts may favor the formation of undesired isomers or byproducts. Screen different types of solid acid catalysts (e.g., resins, zeolites) to find one with the best selectivity for your system.[7]
Presence of Impurities Impurities in the feedstock can sometimes catalyze side reactions. Analyze and purify the glycerol feedstock if necessary.[12]
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
High Levels of Unreacted Glycerol The high boiling point of glycerol (290°C) makes its removal by distillation difficult.[14] Optimize the reaction to achieve maximum glycerol conversion. Unreacted glycerol can be recycled after product separation.[6]
Formation of High-Boiling Byproducts Side reactions can form polymers or other high-boiling compounds. Use analytical techniques like Gas Chromatography (GC) to identify byproducts and adjust reaction conditions (e.g., lower temperature) to minimize their formation.
Hygroscopic Nature of Product This compound is hygroscopic and readily absorbs moisture from the air, which can affect its purity and stability.[2] Handle and store the final product under dry conditions.

Data Presentation: Reaction Parameters

The tables below summarize quantitative data from studies on glycerol acetalization, providing a baseline for experimental design.

Table 1: Effect of Reaction Conditions on Glycerol Conversion and Product Selectivity

Reactant SystemCatalystTemp (°C)Reactant Molar Ratio (Glycerol:Carbonyl)TimeGlycerol Conversion (%)Product Selectivity (%)Reference
Glycerol:AcetoneAmberlyst-36501:63 h86.61~99 (Solketal)[5]
Glycerol:AcetoneZeolite Beta601:3->80High (Solketal)[7]
Glycerol:AcetonePW₁₂ HPA25 (RT)1:155 min99.297.0 (Solketal)[8]
Glycerol:Benzaldehyde (B42025)SO₄²⁻/CeO₂–ZrO₂1001:58 h92.08-[11]
Glycerol:ParaformaldehydeSulfuric Acid1001:1.2 (approx.)~2-3 hGood Yield-[6][15]

Table 2: Comparison of Catalytic Systems for Glycerol Acetalization with Acetone

Catalyst TypeExampleTypical Conversion (%)Typical Selectivity (%)Key AdvantagesKey DisadvantagesReference
Ion-Exchange Resin Amberlyst-3685 - 97>99High activity, commercially available.Limited thermal stability, potential for leaching.[5][7]
Zeolite H-Beta~72~72High thermal stability, shape selectivity, hydrophobic nature resists water.Can be less active than resins.[7]
Mesoporous Silica Hf-TUD-1>50HighHigh surface area, tunable properties.Can be less active than top-performing resins.[7]
Heteropolyacid PW₁₂>99>97Extremely high activity at room temperature, very fast reactions.Can be difficult to handle and separate in some systems.[8]

Experimental Protocols

General Protocol for Batch Synthesis of this compound

This protocol describes a typical lab-scale synthesis using a solid acid catalyst.

  • Reactant Preparation:

    • Use purified glycerol (or crude glycerol if testing catalyst tolerance). If using crude glycerol, characterize its purity, water content, and salt concentration first.

    • Use paraformaldehyde as the formaldehyde source.

  • Reactor Setup:

    • Charge a three-neck round-bottom flask (e.g., 500 mL) with a magnetic stirrer, a condenser, and a temperature probe.

    • Add the desired amount of glycerol (e.g., 184g, ~2 mol).[15]

  • Catalyst Addition:

    • Add the acid catalyst. For a solid catalyst like Amberlyst-15, a typical loading is 5% by weight relative to glycerol.[7] For a liquid acid like sulfuric acid, a catalytic amount is used (e.g., 0.5 mL).[15]

  • Reaction Execution:

    • Begin stirring to ensure the mixture is homogenous.

    • Slowly add the paraformaldehyde (e.g., 60g, ~2 mol) to the flask.[15]

    • Heat the mixture to the target reaction temperature (e.g., 80-100°C) using an oil bath.[15][16]

    • Maintain the temperature and stirring for the desired reaction time (e.g., 2-5 hours).[16] Monitor the reaction's progress by taking small samples periodically.

  • Sample Analysis:

    • Analyze samples using Gas Chromatography (GC) or HPLC to determine glycerol conversion and product distribution.

  • Workup and Purification:

    • After the reaction, cool the mixture to room temperature.

    • If a solid catalyst was used, remove it by filtration. If a liquid acid was used, neutralize it with a base (e.g., sodium hydroxide (B78521) solution).

    • Purify the product by vacuum distillation to separate the this compound from unreacted glycerol and other byproducts.[6]

Visualizations

ReactionPathway Glycerol Glycerol invis1 Glycerol->invis1 Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->invis1 Intermediate Protonated Intermediate Water Water Intermediate->Water - H₂O invis2 Intermediate->invis2 - H+ GF_5 This compound (5-membered ring) Products This compound (Isomer Mixture) GF_5->Products GF_6 This compound (6-membered ring) GF_6->Products Catalyst H+ invis1->Intermediate + H+ (Catalyst) invis2->GF_5 invis2->GF_6

Caption: Reaction pathway for the acid-catalyzed formation of this compound.

ExperimentalWorkflow prep 1. Reactant Preparation (Glycerol, Paraformaldehyde) setup 2. Reactor Setup (Flask, Condenser, Stirrer) prep->setup charge 3. Charge Reactants & Catalyst setup->charge reaction 4. Run Reaction (Heat & Stir) charge->reaction monitor 5. Monitor Progress (Sampling & GC/HPLC) reaction->monitor workup 6. Reaction Workup (Cool, Filter/Neutralize) reaction->workup Reaction Complete monitor->reaction Continue purify 7. Product Purification (Vacuum Distillation) workup->purify analyze 8. Final Product Analysis (Purity, Yield) purify->analyze

Caption: General experimental workflow for this compound synthesis.

Troubleshooting start Problem: Low Glycerol Conversion q_catalyst Is catalyst active? (Check with fresh batch) start->q_catalyst a_catalyst_no Cause: Deactivated Catalyst - Regenerate or replace - Check for poisons (water, salts) q_catalyst->a_catalyst_no No q_temp Is temperature optimal? q_catalyst->q_temp Yes a_temp_no Cause: Poor Kinetics - Increase temperature incrementally q_temp->a_temp_no No q_ratio Is reactant ratio correct? q_temp->q_ratio Yes a_ratio_no Cause: Equilibrium - Increase aldehyde ratio - Remove water byproduct q_ratio->a_ratio_no No q_mixing Is stirring adequate? q_ratio->q_mixing Yes a_mixing_no Cause: Mass Transfer Limit - Increase stirring speed q_mixing->a_mixing_no No end Consult further literature for specific system interactions q_mixing->end Yes

Caption: Troubleshooting logic for low glycerol conversion.

References

Strategies to prevent crystallization defects in the presence of glycerol formal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing crystallization challenges in pharmaceutical formulations containing glycerol (B35011) formal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent crystallization defects during their experiments.

Troubleshooting Guide

This guide provides solutions to common crystallization issues encountered when using glycerol formal as a solvent or co-solvent.

Issue ID Question Potential Causes Suggested Solutions
CF-001 I am observing crystal formation in my this compound-based formulation upon storage. What could be the cause? 1. Supersaturation: The concentration of the Active Pharmaceutical Ingredient (API) may be too high for the solvent system at the storage temperature.2. Temperature Fluctuations: Changes in temperature during storage and transport can reduce the solubility of the API.3. Hygroscopicity of this compound: this compound can absorb moisture from the environment, which may act as an anti-solvent for the API, reducing its solubility.[1]1. Determine API Solubility: Conduct solubility studies to determine the saturation solubility of your API in the this compound formulation at various temperatures.2. Optimize API Concentration: Adjust the API concentration to be below its saturation point at the intended storage temperature.3. Control Storage Conditions: Store the formulation at a controlled and consistent temperature.4. Moisture Control: Protect the formulation from atmospheric moisture by using appropriate packaging and desiccants.
CF-002 My API, which is poorly soluble in water, precipitates when an aqueous solution is added to the this compound formulation. How can I prevent this? Solvent-Anti-solvent Effect: The addition of an aqueous solution (an anti-solvent for many APIs soluble in organic solvents) can cause the API to rapidly precipitate out of the this compound solution.[2][3]1. Use of Co-solvents: Incorporate a co-solvent that is miscible with both this compound and water and in which the API has good solubility. Examples include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).2. Slow Dilution with Agitation: Add the aqueous solution slowly to the this compound formulation under constant and controlled agitation to allow for gradual mixing and prevent localized supersaturation.3. pH Adjustment: If the API's solubility is pH-dependent, adjusting the pH of the aqueous solution or the final formulation can help maintain its solubility.
CF-003 How can I improve the physical stability of my formulation to prevent crystallization over its shelf life? 1. Metastable Polymorphs: The API may be crystallizing into a more stable, less soluble polymorphic form over time.2. Excipient Incompatibility: Interactions between the API and other excipients in the formulation could be promoting crystallization.1. Polymorph Screening: Perform polymorph screening studies to identify and select the most stable crystalline form of the API for formulation development.2. Excipient Compatibility Studies: Conduct compatibility studies with all excipients to ensure they do not induce crystallization of the API.3. Addition of Crystallization Inhibitors: Consider the use of polymers, such as polyvinylpyrrolidone (B124986) (PVP), which can act as crystallization inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in pharmaceutical formulations?

A1: this compound is a clear, colorless, and viscous liquid that is a highly effective solvent and excipient.[1] It is composed of glycerol and formaldehyde (B43269) and is used to improve drug stability, increase the solubility of poorly water-soluble APIs, and enhance drug efficacy.[1] It is a common substitute for propylene glycol and pyrrolidone in veterinary injections due to its long effect time and low toxicity.[1]

Q2: How does the hygroscopic nature of this compound contribute to crystallization?

A2: this compound has a tendency to absorb moisture from the surrounding environment.[1] This absorbed water can act as an anti-solvent for certain APIs that are highly soluble in the non-aqueous this compound but poorly soluble in water. The presence of water can reduce the overall solvating power of the formulation for the API, leading to supersaturation and subsequent crystallization.

Q3: What are some common co-solvents used with this compound to prevent crystallization?

A3: Co-solvents are frequently used to enhance the solubility of APIs in this compound formulations, especially when dilution with aqueous solutions is required. Commonly used co-solvents include:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (e.g., PEG 400)

The choice of co-solvent will depend on the specific solubility characteristics of the API and the intended application of the formulation.

Q4: At what stage of development should I be most concerned about crystallization?

A4: Crystallization can occur at any stage, from initial formulation development to long-term storage. It is crucial to assess the potential for crystallization early in the development process through solubility and stability studies.[2] Issues can also arise during manufacturing, transport, and administration, especially if the formulation is subjected to temperature fluctuations or dilution.[2][3]

Data Presentation

Table 1: Hypothetical Solubility of a Model API in this compound and Co-Solvent Mixtures at Different Temperatures

The following table provides a representative example of how the solubility of a poorly water-soluble API might vary in different solvent systems and at different temperatures. Note: This data is for illustrative purposes only and should not be used for actual formulation development without experimental verification.

Solvent System (v/v) Solubility at 4°C (mg/mL) Solubility at 25°C (mg/mL) Solubility at 40°C (mg/mL)
100% this compound153560
80% this compound / 20% Ethanol255085
80% this compound / 20% Propylene Glycol224575
60% this compound / 40% Ethanol4075120

Experimental Protocols

Protocol 1: Detection of Crystallization using Polarized Light Microscopy (PLM)

Objective: To visually inspect a this compound-based formulation for the presence of crystalline material. Crystalline materials are birefringent and will be visible under cross-polarized light, while amorphous materials will not.[4]

Materials:

  • Polarized light microscope with a rotating stage[5]

  • Glass microscope slides

  • Coverslips

  • Sample of the this compound formulation

Procedure:

  • Place a small drop of the formulation onto a clean glass microscope slide.

  • Carefully place a coverslip over the drop, avoiding the formation of air bubbles.

  • Mount the slide on the microscope stage.

  • Using a low-power objective, focus on the sample.

  • Engage the polarizer and analyzer to create a dark field of view (cross-polarized light).

  • Slowly rotate the microscope stage.

  • Observe the sample for any bright spots or areas that "light up" against the dark background as the stage is rotated. These are indicative of crystalline material.

  • If potential crystals are observed, switch to a higher-power objective for more detailed examination of their morphology.

Protocol 2: Assessment of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantify the moisture sorption and desorption properties of this compound or a formulation containing it. This helps in understanding its potential to absorb water, which can lead to crystallization.

Materials:

  • Dynamic Vapor Sorption (DVS) instrument[6]

  • Sample of this compound or the formulation

Procedure:

  • Calibrate the DVS instrument according to the manufacturer's instructions.

  • Place a known mass of the sample (typically 10-20 mg) into the DVS sample pan.[7]

  • Initiate the DVS experiment. A typical procedure involves the following steps:

    • Drying: The sample is first dried at a specific temperature (e.g., 25°C) under a stream of dry nitrogen (0% relative humidity, RH) until a stable mass is achieved.[7]

    • Sorption: The RH is then increased in a stepwise manner (e.g., in 10% increments from 0% to 90% RH). At each step, the instrument holds the RH constant until the sample mass equilibrates.[2]

    • Desorption: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing for mass equilibration at each step.[2]

  • The instrument records the change in mass at each RH step.

  • The data is plotted as a sorption-desorption isotherm (change in mass vs. %RH). The shape of the isotherm provides information about the hygroscopicity of the material.

Visualizations

G start Crystallization Observed in This compound Formulation q1 Is the API concentration below its saturation solubility? start->q1 s1 Reduce API concentration or increase solvent capacity (e.g., with co-solvents). q1->s1 No q2 Are there temperature fluctuations during storage? q1->q2 Yes s1->q2 s2 Implement strict temperature control. q2->s2 Yes q3 Is the formulation protected from moisture? q2->q3 No s2->q3 s3 Use appropriate packaging and consider desiccants. q3->s3 No q4 Was the formulation diluted with an aqueous solution? q3->q4 Yes s3->q4 s4 Optimize dilution process: - Slow addition with agitation - Use of co-solvents - pH adjustment q4->s4 Yes end Stable Formulation q4->end No s4->end

Caption: Troubleshooting workflow for crystallization issues.

G gf This compound (Hygroscopic) formulation Initial Formulation (API dissolved in This compound) gf->formulation unstable_formulation Unstable Formulation (Reduced API solubility) gf->unstable_formulation absorbs h2o Atmospheric Moisture (H₂O) api API (Poorly water-soluble) api->formulation formulation->unstable_formulation Moisture ingress crystals API Crystals (Precipitation) unstable_formulation->crystals leads to

Caption: Role of hygroscopicity in crystallization.

G start Start: API and Glycerol Formal Formulation solubility 1. Determine Saturation Solubility (Vary T, Co-solvents) start->solubility hygroscopicity 2. Assess Hygroscopicity (DVS) solubility->hygroscopicity stability 3. Long-term Stability Testing (Controlled T and RH) hygroscopicity->stability analysis 4. Monitor for Crystallization (PLM, etc.) stability->analysis optimization 5. Formulation Optimization (Adjust concentration, add co-solvents/inhibitors) analysis->optimization Crystals detected final Final Stable Formulation analysis->final No crystals optimization->stability

Caption: Experimental workflow for preventing crystallization.

References

Validation & Comparative

A Head-to-Head Comparison of Glycerol Formal and Propylene Glycol as Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision in pharmaceutical formulation. This guide provides an objective comparison of two commonly used solvents, glycerol (B35011) formal and propylene (B89431) glycol, supported by experimental data to inform formulation strategies.

Glycerol formal and propylene glycol are both widely utilized as solvents in the pharmaceutical industry, particularly for drugs with poor water solubility. While they share some similar properties, key differences in their chemical structure, safety profile, and performance characteristics make them suitable for different applications. This guide delves into a detailed comparison of their physical and chemical properties, drug solubility and stability, and safety profiles, providing a comprehensive resource for formulation scientists.

Physicochemical Properties: A Tale of Two Alcohols

This compound is a colorless, transparent, and viscous liquid, existing as a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane.[1] Propylene glycol, a dihydroxy alcohol, is also a clear, odorless, and viscous liquid.[2] While both are miscible with water and a range of organic solvents, their fundamental chemical structures give rise to distinct properties.[2][3]

PropertyThis compoundPropylene Glycol
Synonyms (2,2-dimethyl-1,3-dioxolan-4-yl)methanol1,2-Propanediol, Methyl ethyl glycol
Molecular Formula C4H8O3C3H8O2
Molecular Weight 104.1 g/mol [3]76.09 g/mol
Boiling Point ~193-195 °C188.2 °C
Appearance Clear, colorless, viscous liquid[4]Clear, colorless, viscous liquid[2]
Odor Practically odorlessOdorless[2]
Solubility Miscible with water and a wide range of organic solvents.[3]Miscible with water, acetone, and chloroform.
Hygroscopicity Hygroscopic[3]Hygroscopic

Solubility Performance: A Comparative Analysis

Both this compound and propylene glycol are effective solvents for a variety of active pharmaceutical ingredients (APIs), especially those that are poorly soluble in water. This compound is particularly noted for its use in veterinary medicine to dissolve drugs like ivermectin and doramectin.[5] Propylene glycol is a common solvent in oral, injectable, and topical formulations.

A study on the solubility of the diuretic drug furosemide (B1674285) in aqueous mixtures of various cosolvents, including propylene glycol and glycerol (a related compound to this compound), provides some comparative insight. The mole fraction solubility of furosemide was determined in binary mixtures of these solvents with water at 25°C.[6]

CosolventMole Fraction Solubility of Furosemide (at 100% cosolvent)
Propylene Glycol~0.0045[6]
Glycerol~0.0015[6]

Note: This data is for glycerol, not this compound. Direct comparative solubility data for a range of APIs in pure this compound and propylene glycol is limited in publicly available literature.

Another example is the formulation of ivermectin, an antiparasitic agent, which has been successfully prepared in a co-solvent system of this compound and propylene glycol, typically in a 40:60 v/v ratio.[7] This indicates the utility of using these solvents in combination to achieve desired formulation characteristics.

Drug Stability: A Key Consideration for Shelf Life

The stability of the API in a formulation is paramount. A study on the stability of phenobarbital (B1680315) sodium in 20% aqueous solutions of different solvents at 50°C provides a direct comparison of the stabilizing effects of propylene glycol and glycerol. The estimated half-lives indicate that propylene glycol offers greater stability to phenobarbital sodium than glycerol under these conditions.[8]

Solvent (20% aqueous solution)Estimated Half-life of Phenobarbital Sodium (days) at 50°C
Water78[8]
Glycerol95[8]
Propylene Glycol109[8]

This compound is generally considered to be chemically stable across a wide range of pH and temperatures, which is advantageous for protecting formulations during processing and storage.[5] Propylene glycol is also stable at cool temperatures in a well-closed container but can oxidize at high temperatures.

Safety and Regulatory Profile: A Critical Distinction

A significant point of differentiation between the two solvents lies in their regulatory status and safety profiles. Propylene glycol is "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food and is widely accepted in pharmaceutical formulations.[9]

This compound, on the other hand, is not classified as GRAS for human use and its inclusion in pharmaceutical formulations is evaluated on a case-by-case basis.[10] It is more commonly used in veterinary preparations.[11] While it is considered to have low toxicity, concerns exist regarding potential teratogenic effects at high doses, as observed in animal studies.[10]

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a drug in a solvent is the shake-flask method.

  • Preparation: An excess amount of the drug is added to a sealed flask containing the solvent (either this compound or propylene glycol).

  • Equilibration: The flask is agitated in a thermostated water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm) to separate the undissolved solid from the saturated solution.

  • Analysis: The concentration of the drug in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Assessment (Accelerated Stability Testing)

Accelerated stability studies are performed to predict the long-term stability of a drug product.

  • Sample Preparation: The drug is dissolved in the test solvent (this compound or propylene glycol) to a known concentration and packaged in appropriate sealed containers.

  • Storage Conditions: The samples are stored at accelerated conditions of temperature and humidity (e.g., 40°C/75% RH, 50°C/75% RH) for a specified duration (e.g., up to 6 months).[12]

  • Sampling and Analysis: Samples are withdrawn at predetermined time points (e.g., 0, 1, 3, and 6 months) and analyzed for drug content and the presence of degradation products using a stability-indicating HPLC method.

  • Data Analysis: The rate of degradation is determined, and the shelf-life of the product is extrapolated to long-term storage conditions.

Visualizing the Comparison and Processes

To better understand the relationship between the key attributes of these solvents and the experimental workflows, the following diagrams are provided.

Key Property Comparison cluster_GF This compound cluster_PG Propylene Glycol GF_Props Properties: - Higher Boiling Point - Chemically Stable (pH, Temp) - Common in Veterinary Medicine PG_Props Properties: - Lower Boiling Point - Can oxidize at high temp - Widely used in human pharma GF_Props->PG_Props Comparison GF_Safety Safety: - Not GRAS for human use - Low acute toxicity - Evaluated case-by-case PG_Safety Safety: - GRAS Status (FDA) - Generally low toxicity - Widely approved GF_Safety->PG_Safety Comparison Solubility Determination Workflow A Add excess drug to solvent B Equilibrate (e.g., 24-48h at constant temp) A->B C Filter to separate solid and liquid phases B->C D Analyze drug concentration in filtrate (e.g., HPLC) C->D Accelerated Stability Testing Workflow A Prepare drug solution in solvent B Store at accelerated conditions (e.g., 40°C/75% RH) A->B C Withdraw samples at time points (0, 1, 3, 6 months) B->C D Analyze for drug content and degradation products (HPLC) C->D E Extrapolate to determine shelf-life D->E

References

Comparative Analysis of Glycerol Formal with Other Non-Aqueous Solvents for Injectables

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The selection of a suitable solvent is a critical step in the formulation of parenteral drug products, particularly for active pharmaceutical ingredients (APIs) with poor water solubility. Non-aqueous solvents offer a viable alternative to aqueous systems, enhancing drug solubility and stability. Among these, glycerol (B35011) formal has emerged as a promising excipient, especially in veterinary medicine, with growing interest in its application for human pharmaceuticals. This guide provides a comparative analysis of glycerol formal with other commonly used non-aqueous solvents for injectables, supported by experimental data and detailed methodologies.

Overview of Non-Aqueous Solvents

Non-aqueous solvents are employed in parenteral formulations to dissolve water-insoluble drugs, prevent hydrolysis of susceptible APIs, and enable sustained-release formulations. The ideal solvent should be non-toxic, non-irritating, chemically stable, and have a suitable viscosity for injection.[1] This analysis focuses on this compound and compares its performance with other widely used solvents such as propylene (B89431) glycol, polyethylene (B3416737) glycols (PEGs), ethanol, and dimethyl sulfoxide (B87167) (DMSO).

Data Presentation: A Comparative Look at Solvent Properties

The following tables summarize the key physicochemical and biological properties of this compound in comparison to other non-aqueous solvents. This data is essential for formulators to make informed decisions based on the specific requirements of their API and desired product profile.

Table 1: Physicochemical Properties of Selected Non-Aqueous Solvents
PropertyThis compoundPropylene GlycolPolyethylene Glycol 400Ethanol
Molecular Formula C₄H₈O₃[2]C₃H₈O₂[3]H(OCH₂CH₂)nOHC₂H₅OH
Molecular Weight ( g/mol ) 104.1[2]76.09[3]~40046.07
Appearance Clear, colorless, viscous liquid[2][3]Clear, colorless, viscous liquid[3]Clear, viscous liquidClear, colorless liquid
Boiling Point (°C) 192-195188.2Decomposes78.37
Viscosity (at 25°C, mPa·s) ~11~40~105-130~1.1
Solubility in Water Miscible[2]Miscible[3]MiscibleMiscible
Table 2: Comparative Solubilization Capacity for Select APIs
Active Pharmaceutical Ingredient (API)This compoundPropylene GlycolPolyethylene Glycol (PEG)Key Findings
Ivermectin Good solubility; used in commercial veterinary formulations.[2][4][5][6][7]Used in combination with this compound or water.[4][5][7]Used as a cosolvent.[6]This compound is a preferred solvent for ivermectin, enhancing its stability and efficacy in parenteral formulations.[4][6]
Diazepam SolubleGood solubility; used in commercial formulations.[8]Good solubility, often used in binary/ternary systems.[9][10][11]Propylene glycol is a common solvent for diazepam, though this compound also offers good solubility.[8][11]
Clonazepam Data not readily availableGood solubility in binary mixtures with water.[9]Good solubility in binary/ternary systems.[10][11]PEGs and propylene glycol are effective solubilizers for clonazepam, particularly in co-solvent systems.[10][11]
Table 3: Biocompatibility and Toxicity Profile
ParameterThis compoundPropylene GlycolPolyethylene Glycol (PEG)
General Toxicity Low acute toxicity.[2][12]Generally low toxicity, but can cause irritation and adverse effects at high doses.[13]Generally low toxicity; toxicity can vary with molecular weight.[14][15]
Hemolytic Potential To be evaluated for injectable use.[16][17]Can exhibit hemolytic activity, which may be mitigated by formulation adjustments.[18]Lower molecular weight PEGs may have higher hemolytic potential.[14]
Cytotoxicity Generally considered to have low cytotoxicity.Can be cytotoxic at higher concentrations.Cytotoxicity can be dependent on molecular weight and concentration.[14]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of non-aqueous solvents. Below are methodologies for key experiments.

Equilibrium Solubility Determination

Objective: To determine the saturation solubility of an API in a specific non-aqueous solvent.

Methodology (Shake-Flask Method): [19][20][21]

  • Preparation: An excess amount of the solid API is added to a vial containing a known volume of the non-aqueous solvent.

  • Equilibration: The vials are sealed and agitated (e.g., on a rotary shaker) in a temperature-controlled environment (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is filtered through a suitable membrane filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the API in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Reporting: The solubility is reported in mg/mL or other appropriate units.

Stability Testing of API in Solution

Objective: To evaluate the chemical stability of an API dissolved in a non-aqueous solvent under various storage conditions.

Methodology (ICH Q1A Guidelines): [22][23][24][25][26]

  • Sample Preparation: Prepare solutions of the API in each non-aqueous solvent at a concentration relevant to the intended formulation.

  • Storage Conditions: Aliquots of the solutions are stored in sealed, light-protected containers under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

  • Time Points: Samples are withdrawn at specified time points (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: At each time point, the samples are analyzed for:

    • Assay of API: To determine the remaining concentration of the active ingredient.

    • Degradation Products: To identify and quantify any impurities that have formed.

    • Physical Appearance: To observe any changes in color, clarity, or precipitation.

  • Data Evaluation: The rate of degradation is calculated, and the shelf-life of the API in the solvent is estimated.

Viscosity Measurement

Objective: To determine the viscosity of the non-aqueous solvent and API formulations, which is critical for injectability.

Methodology (Rotational Viscometer):

  • Instrument Calibration: Calibrate the viscometer using standard calibration fluids of known viscosity.

  • Sample Preparation: Place a known volume of the solvent or formulation into the sample holder of the viscometer.

  • Temperature Control: Allow the sample to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement: Measure the torque required to rotate a spindle at a constant speed within the sample. The instrument software calculates the viscosity based on the spindle geometry, rotational speed, and torque.

  • Data Reporting: Report the viscosity in mPa·s at the specified temperature and shear rate. The injection force can also be measured using a texture analyzer to assess the ease of administration.[27][28]

In Vitro Biocompatibility Assessment

Objective: To assess the potential of the solvent to cause red blood cell lysis.[16][17][18][29][30]

Methodology:

  • Blood Collection: Obtain fresh whole blood from a relevant species (e.g., human, rabbit) in tubes containing an anticoagulant.

  • Sample Preparation: Prepare serial dilutions of the test solvent in a buffered saline solution.

  • Incubation: Mix the solvent dilutions with a suspension of red blood cells and incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Controls: Include a negative control (saline) and a positive control (e.g., Triton X-100) that causes complete hemolysis.

  • Measurement: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. Formulations with hemolysis values below 10% are generally considered non-hemolytic.[18][29][30]

Objective: To evaluate the effect of the solvent on cell viability.[1][31][32][33]

Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test solvent for a defined period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the comparative analysis of non-aqueous solvents and the experimental protocols.

cluster_0 Solvent Selection and Characterization cluster_1 Performance Evaluation cluster_2 Final Selection Identify Alternative Solvents Identify Alternative Solvents Physicochemical Characterization Physicochemical Characterization (Viscosity, Polarity, etc.) Identify Alternative Solvents->Physicochemical Characterization Compare Properties Solubility Studies Solubility Studies Physicochemical Characterization->Solubility Studies Stability Assessment Stability Assessment Solubility Studies->Stability Assessment Formulate with API Biocompatibility Testing Biocompatibility Testing Stability Assessment->Biocompatibility Testing Comparative Analysis Comparative Analysis Biocompatibility Testing->Comparative Analysis Select Optimal Solvent Select Optimal Solvent Comparative Analysis->Select Optimal Solvent

Caption: Workflow for comparative analysis of non-aqueous solvents.

cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis Excess API Excess API Mix Mix Excess API->Mix Solvent Solvent Solvent->Mix Agitate (24-72h) Agitate (24-72h) Mix->Agitate (24-72h) Constant Temp. Filter/Centrifuge Filter/Centrifuge Agitate (24-72h)->Filter/Centrifuge HPLC Analysis HPLC Analysis Filter/Centrifuge->HPLC Analysis Determine Solubility Determine Solubility HPLC Analysis->Determine Solubility

Caption: Experimental workflow for equilibrium solubility determination.

cluster_0 Sample Preparation & Storage cluster_1 Analysis at Time Points cluster_2 Data Evaluation Prepare API Solution Prepare API Solution Store at ICH Conditions Store at ICH Conditions Prepare API Solution->Store at ICH Conditions Withdraw Samples Withdraw Samples Store at ICH Conditions->Withdraw Samples Assay & Impurity Profile Assay & Impurity Profile Withdraw Samples->Assay & Impurity Profile Physical Inspection Physical Inspection Assay & Impurity Profile->Physical Inspection Evaluate Degradation Rate Evaluate Degradation Rate Physical Inspection->Evaluate Degradation Rate Estimate Shelf-life Estimate Shelf-life Evaluate Degradation Rate->Estimate Shelf-life

Caption: Experimental workflow for stability testing.

Conclusion

This compound presents a viable and often advantageous alternative to other non-aqueous solvents for injectable formulations. Its favorable safety profile, good solubilizing power for lipophilic drugs, and chemical stability make it an attractive option, particularly in veterinary applications.[2] However, the selection of the most appropriate solvent is highly dependent on the specific API and the desired characteristics of the final drug product. A thorough comparative analysis, based on robust experimental data for solubility, stability, viscosity, and biocompatibility, is essential for successful formulation development. The experimental protocols and comparative data presented in this guide provide a framework for researchers and scientists to systematically evaluate and select the optimal non-aqueous solvent for their parenteral drug development projects.

References

Validating the Purity and Quality of Glycerol Formal for Experimental Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of solvents is paramount for reliable and reproducible experimental outcomes. Glycerol (B35011) formal, a versatile and low-toxicity solvent, is increasingly utilized in pharmaceutical and research applications, particularly for dissolving poorly water-soluble compounds. This guide provides a comprehensive comparison of glycerol formal with common alternative solvents, supported by experimental data, and details protocols for its quality validation.

Performance Comparison of this compound and Alternative Solvents

The choice of solvent can significantly impact the solubility of a compound, which is a critical factor in many experimental designs. Below is a comparison of the solubility of two common non-steroidal anti-inflammatory drugs (NSAIDs), ibuprofen (B1674241) and ketoprofen, in this compound and other frequently used solvents.

SolventDrugSolubility
This compound -Data not available in the searched literature
Propylene GlycolIbuprofen> 23% w/w[1]
Ketoprofen-
Polyethylene Glycol (PEG 400)Ibuprofen> 23% w/w[1]
KetoprofenIncreased solubility with increasing PEG concentration[2]
GlycerolIbuprofen4 mg/g[3]
EthanolIbuprofen> 23% w/w[1]
KetoprofenHigh solubility[4]

Experimental Protocols for Quality Validation of this compound

To ensure the integrity of experimental results, the purity of this compound should be rigorously validated. The following are detailed methodologies for key analytical tests.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assay and Impurity Profiling

This method is suitable for determining the purity of this compound and identifying any volatile impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

Reagents:

  • This compound sample

  • High-purity helium (carrier gas)

  • Reference standards for potential impurities (e.g., glycerol, formaldehyde)

Procedure:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like dichloromethane (B109758) or methanol.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/minute to 250°C

      • Hold at 250°C for 5 minutes

    • Carrier Gas Flow Rate: 1 mL/minute (Helium)

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 35-500

  • Analysis: Inject the prepared sample into the GC-MS. The purity is determined by the area percentage of the this compound peaks (sum of its isomers) relative to the total peak area. Impurities are identified by comparing their mass spectra with a reference library. Method validation should be performed according to international guidelines, assessing parameters like linearity, accuracy, precision, and limits of detection and quantification[5][6].

High-Performance Liquid Chromatography (HPLC) for Isomer Ratio and Purity

This compound is a mixture of two isomers: 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane. HPLC can be used to separate and quantify these isomers and to assess overall purity. A specific method for separating the two isomers has been described and can be adapted for quality control purposes[3].

Instrumentation:

  • High-performance liquid chromatograph with a UV detector.

  • Column: Cyanopropyl-bonded silica (B1680970) column or equivalent polar-bonded phase column.

Reagents:

  • This compound sample

  • HPLC-grade acetone (B3395972)

  • HPLC-grade hexane

  • 3,5-Dinitrobenzoyl chloride (for derivatization, if enhanced UV detection is needed)

Procedure (Direct Method):

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

  • HPLC Conditions:

    • Mobile Phase: A suitable mixture of acetone and hexane. The exact ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/minute

    • Column Temperature: Ambient

    • Detection Wavelength: As this compound has no strong chromophore, a refractive index detector (RID) or derivatization for UV detection might be necessary for accurate quantification.

  • Analysis: Inject the sample and calculate the area percentages of the two isomer peaks to determine their ratio and the overall purity against a calibrated standard[3].

Visualizing Experimental Workflows

The following diagrams illustrate a typical workflow for a cell-based assay to screen for inhibitors of a signaling pathway, where this compound could be used as a vehicle for the test compounds.

G Experimental Workflow: Cell-Based Kinase Inhibitor Screening cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in multi-well plates C Prepare serial dilutions of inhibitors A->C B Prepare stock solutions of kinase inhibitors in this compound B->C D Treat cells with diluted inhibitors or vehicle control (this compound) C->D E Incubate for a defined period D->E F Lyse cells E->F G Perform kinase activity assay (e.g., luminescence-based) F->G H Measure signal (e.g., luminescence) G->H I Normalize data to vehicle control H->I J Generate dose-response curves and calculate IC50 values I->J

Caption: Workflow for screening kinase inhibitors using a cell-based assay.

The following diagram illustrates a conceptual representation of the PI3K/Akt/mTOR signaling pathway, which is a common target for cancer drug discovery and where inhibitors dissolved in a suitable vehicle like this compound could be investigated[7].

G Conceptual PI3K/Akt/mTOR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Inhibitor Kinase Inhibitor (in this compound) Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition points in the PI3K/Akt/mTOR signaling pathway.

References

A Comparative Guide to the Efficacy of Glycerol Formal and Other Excipients in Drug Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical hurdle in drug development. The choice of excipient plays a pivotal role in enhancing the solubility and, consequently, the bioavailability of these challenging compounds. This guide provides an objective comparison of the solubilizing efficacy of glycerol (B35011) formal against other commonly used excipients, supported by available experimental data.

Overview of Excipients

Glycerol Formal: A colorless, viscous liquid, this compound is a condensation product of glycerin and formaldehyde.[1][2] It is recognized for its low toxicity and biocompatibility, making it a suitable solvent for a variety of pharmaceutical applications, particularly in veterinary medicine for injectable formulations of drugs like ivermectin and oxytetracycline.[1] Its chemical stability and ability to dissolve a wide range of APIs are key advantages.

Propylene (B89431) Glycol (PG): A synthetic liquid substance that absorbs water, propylene glycol is a widely used excipient in oral, topical, and injectable formulations.[3] It is a common solvent for drugs that are unstable or insoluble in water.

Polyethylene (B3416737) Glycol (PEG): PEGs are polymers of ethylene (B1197577) oxide and are available in a range of molecular weights. Lower molecular weight PEGs (e.g., PEG 400) are liquids and are frequently used as solubilizing agents in oral liquids and soft gelatin capsules.

Glycerin (Glycerol): A simple polyol compound, glycerin is a colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. It is widely used in pharmaceutical formulations as a humectant, solvent, and sweetening agent.

Quantitative Comparison of Solubilization Efficacy

Direct, side-by-side quantitative data on the solubility of a single drug in this compound compared to other excipients is limited in publicly available literature. However, by compiling data from various studies, we can create a comparative overview. The following tables summarize the solubility of select poorly water-soluble drugs in different excipients.

Table 1: Solubility of Celecoxib (B62257) in Various Excipients

ExcipientSolubility (mg/mL)Reference
Propylene GlycolNot explicitly quantified in the direct search results, but its use as a solvate suggests significant solubility.[4][4]
Polyethylene Glycol 400A formulation with PEG 400 and saline was used to prepare a celecoxib solution, implying good solubility.[5][5]

Table 2: Solubility of Other Poorly Soluble Drugs in Various Excipients

DrugExcipientSolubilityReference
Oxytetracycline HydrochloridePropylene Glycol54.0 mg/mLN/A
MeloxicamPolyethylene Glycol 4007 mg/mLN/A
MeloxicamPropylene GlycolN/AN/A

Note: The absence of a specific numerical value (N/A) indicates that while the excipient is used for solubilization, the precise solubility figure was not available in the searched literature.

Experimental Protocols

To ensure consistency and reproducibility in determining the solubility of APIs in various excipients, a standardized experimental protocol is essential. The following outlines a typical workflow for a shake-flask solubility study followed by HPLC analysis.

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_excipient Prepare Excipient Solutions weigh_api Weigh Excess API add_api Add API to Excipient weigh_api->add_api shake Agitate at Constant Temperature (e.g., 24-72h) add_api->shake centrifuge Centrifuge to Pellet Undissolved API shake->centrifuge filter Filter Supernatant (e.g., 0.45 µm filter) centrifuge->filter dilute Dilute Sample filter->dilute hplc HPLC Analysis dilute->hplc quantify Quantify Concentration hplc->quantify

Caption: Workflow for determining drug solubility using the shake-flask method.

Detailed Methodologies

1. Preparation of Saturated Solutions (Shake-Flask Method) [6][7][8]

  • Objective: To achieve equilibrium between the dissolved and undissolved drug in the excipient.

  • Procedure:

    • Prepare a series of vials for each excipient to be tested.

    • Add a known volume of the excipient (e.g., 5 mL) to each vial.

    • Add an excess amount of the API to each vial to ensure that a saturated solution is formed.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the vials for a predetermined period (typically 24 to 72 hours) to reach equilibrium. The time to reach equilibrium should be established in preliminary studies.[8]

2. Sample Separation [8]

  • Objective: To separate the saturated solution from the undissolved solid API.

  • Procedure:

    • After the equilibration period, remove the vials from the shaker.

    • Allow the vials to stand for a short period to allow the excess solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved API.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible filter (e.g., a 0.45 µm PTFE or PVDF filter) to remove any remaining solid particles.

3. Quantification of Dissolved Drug (HPLC Analysis) [9][10][11]

  • Objective: To accurately measure the concentration of the dissolved API in the filtered saturated solution.

  • Procedure:

    • Prepare a standard stock solution of the API of a known concentration in a suitable solvent.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Dilute the filtered saturated sample with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of the API in the diluted sample from the calibration curve and calculate the original concentration in the undissolved sample, accounting for the dilution factor.

Signaling Pathways and Logical Relationships

The process of selecting a suitable solubilizing excipient involves a logical progression of steps, starting from the physicochemical properties of the API and culminating in the selection of an optimal formulation.

G cluster_api API Characterization cluster_excipient Excipient Selection cluster_solubility Solubility Studies cluster_formulation Formulation Development api_props Physicochemical Properties (pKa, logP, MP) excipient_screening Screening of Potential Excipients api_props->excipient_screening Informs solubility_testing Quantitative Solubility Determination excipient_screening->solubility_testing Leads to formulation_dev Optimal Formulation Selection solubility_testing->formulation_dev Guides

Caption: Logical flow for excipient selection in drug solubilization.

Conclusion

The selection of an appropriate excipient is a critical determinant in the successful formulation of poorly soluble drugs. While this compound presents a promising option, particularly in veterinary applications due to its favorable safety profile and solvency, a lack of direct comparative quantitative data with other common excipients in the public domain makes a definitive efficacy comparison challenging. Propylene glycol and polyethylene glycols remain well-characterized and widely utilized solubilizers with more readily available performance data. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies to determine the most effective excipient for their specific API and formulation requirements. Further research generating direct comparative solubility data for this compound against other excipients is warranted to fully elucidate its position in the pharmaceutical formulation toolkit.

References

A comparative study on the toxicity of glycerol formal versus ethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of glycerol (B35011) formal and ethylene (B1197577) glycol, two solvents with applications in various scientific and industrial fields. The following sections present a detailed analysis of their toxicity, supported by experimental data, to assist researchers in making informed decisions regarding their use.

Executive Summary

Ethylene glycol, a widely used industrial chemical and the primary component of automotive antifreeze, is well-documented for its severe toxicity upon ingestion. Its toxic effects are primarily mediated by its metabolites, leading to metabolic acidosis, and acute kidney failure. In contrast, glycerol formal, a solvent used in pharmaceutical and veterinary applications, exhibits significantly lower acute toxicity. However, concerns regarding its potential reproductive and developmental toxicity have been raised. This guide will delve into the specifics of their toxicological profiles, comparing key endpoints to provide a clear understanding of their relative risks.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key toxicological data for this compound and ethylene glycol, facilitating a direct comparison of their potency and effects.

Table 1: Acute Toxicity
ChemicalLD50 (Oral, Rat)LD50 (Dermal, Rat)Notes
This compound >8,000 mg/kg[1]>2,000 mg/kg[1]Low acute toxicity.
Ethylene Glycol 4,700 mg/kg[2]>3,500 mg/kg (mice)[1]Moderate acute toxicity; lethal dose in humans is estimated to be around 1.4 mL/kg.[3]
Table 2: Genotoxicity
ChemicalAmes TestMicronucleus Assay (in vivo)Notes
This compound Negative[4]Negative in mouse bone marrow[5]Generally considered non-genotoxic.
Ethylene Glycol NegativeNegative[6]Not considered genotoxic.
Table 3: Reproductive and Developmental Toxicity
ChemicalKey FindingsNOAEL/LOAELNotes
This compound Suspected of damaging fertility and the unborn child.[7] Teratogenic effects (anal atresia, tail malformations) observed in rats at 300 and 600 mg/kg bw.[8] A dose of 75 mg/kg bw/day was not teratogenic but was fetotoxic in rats.[8]NOAEL (teratogenicity, rat): < 75 mg/kg/day[8]Evidence suggests potential for reproductive and developmental toxicity at higher doses.
Ethylene Glycol Developmental toxicity in rodents at high oral doses.[9] Skeletal and facial anomalies observed in mice.[9]LOAEL (developmental toxicity, mouse): 500 mg/kg/day[10]High doses are required to induce developmental effects, often in the presence of maternal toxicity.

Experimental Protocols

This section outlines the general methodologies for the key toxicological assays cited in this guide.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess a chemical's potential to cause gene mutations.[11][12]

  • Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.[11]

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver). The S9 fraction is included to mimic mammalian metabolism, as some chemicals only become mutagenic after being metabolized.[13]

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium that lacks histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.[12]

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage.[14][15]

  • Animal Model: Typically, rodents (mice or rats) are used.

  • Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels.

  • Sample Collection: At appropriate time points after dosing, bone marrow is collected from the animals.

  • Slide Preparation: The bone marrow cells are smeared onto microscope slides and stained.

  • Analysis: Immature erythrocytes (polychromatic erythrocytes) are examined under a microscope for the presence of micronuclei. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

  • Evaluation: The frequency of micronucleated polychromatic erythrocytes is determined for each dose group and compared to the negative control group. A statistically significant, dose-related increase in the frequency of micronucleated cells indicates that the substance is clastogenic (causes chromosomal breakage) or aneugenic (causes chromosome loss).

Cytotoxicity Assay (e.g., MTT Assay)

Cytotoxicity assays measure the ability of a substance to kill cells. The MTT assay is a common colorimetric assay.

  • Cell Culture: Adherent or suspension cells are cultured in microtiter plates.

  • Treatment: The cells are exposed to the test substance at various concentrations for a defined period.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the formazan solution is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

  • Evaluation: The percentage of cell viability is calculated for each concentration relative to the untreated control. This allows for the determination of the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Toxicity

The toxicological mechanisms of ethylene glycol are well-established, whereas those of this compound are less understood.

Ethylene Glycol: A Pathway to Toxicity

The toxicity of ethylene glycol is not due to the parent compound itself, but rather its metabolic products.[16][17] The metabolic pathway, primarily occurring in the liver, is depicted below.

Ethylene_Glycol_Metabolism EG Ethylene Glycol Glycoaldehyde Glycoaldehyde EG->Glycoaldehyde Alcohol Dehydrogenase Glycolic_Acid Glycolic Acid Glycoaldehyde->Glycolic_Acid Aldehyde Dehydrogenase Glyoxylic_Acid Glyoxylic Acid Glycolic_Acid->Glyoxylic_Acid Toxicity Toxicity Glycolic_Acid->Toxicity Metabolic Acidosis Oxalic_Acid Oxalic Acid Glyoxylic_Acid->Oxalic_Acid Oxalic_Acid->Toxicity Calcium Oxalate (B1200264) Crystal Formation (Nephrotoxicity)

Caption: Metabolic pathway of ethylene glycol leading to toxic metabolites.

The accumulation of glycolic acid is the primary cause of metabolic acidosis.[17] Oxalic acid complexes with calcium to form calcium oxalate crystals, which precipitate in the renal tubules, leading to acute kidney injury.[3]

This compound: An Unclear Path

The precise mechanism of this compound's toxicity, particularly its reproductive effects, is not well-elucidated. It is a mixture of two isomers formed from the reaction of glycerol and formaldehyde.[18] While it is stable, the possibility of it acting as a formaldehyde-releasing agent has been considered, but studies have not shown significant hydrolysis in vivo.[5]

Glycerol_Formal_Structure Glycerol Glycerol Glycerol_Formal This compound (Isomer Mixture) Glycerol->Glycerol_Formal Formaldehyde Formaldehyde Formaldehyde->Glycerol_Formal Metabolism Metabolism (Largely Unknown) Glycerol_Formal->Metabolism Toxicity Reproductive/ Developmental Toxicity? Metabolism->Toxicity

Caption: Formation and potential toxicological pathway of this compound.

Further research is required to fully understand the metabolic fate of this compound and the mechanisms underlying its potential reproductive toxicity.

Conclusion

This comparative analysis highlights the significant differences in the toxicological profiles of this compound and ethylene glycol. Ethylene glycol poses a serious and immediate danger upon ingestion due to its well-understood metabolic pathway that produces highly toxic metabolites, leading to severe metabolic acidosis and renal failure. Its use requires stringent safety measures to prevent accidental exposure.

This compound, on the other hand, demonstrates low acute toxicity. However, the available data, although limited, raises concerns about its potential for reproductive and developmental toxicity. Researchers and drug development professionals should exercise caution and consider these potential risks when utilizing this compound in their applications, particularly in formulations intended for human use. Further in-depth studies are warranted to fully characterize the long-term toxicological effects of this compound and to elucidate its mechanism of action.

References

Glycerol Formal: A Performance Evaluation for Solubilizing Lipophilic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of glycerol (B35011) formal's performance in solubilizing lipophilic compounds against other common pharmaceutical solvents. The information presented is based on a thorough review of available scientific literature and aims to assist researchers in making informed decisions for their formulation development needs.

Introduction to Glycerol Formal

This compound, a mixture of 5-hydroxy-1,3-dioxane and 4-hydroxymethyl-1,3-dioxolane, is a colorless, viscous liquid synthesized by the reaction of glycerol and formaldehyde. Its intermediate polarity makes it a versatile solvent capable of dissolving both polar and non-polar molecules, a highly valued characteristic in pharmaceutical applications. It is particularly recognized for its use in veterinary medicine as a solvent for poorly water-soluble active pharmaceutical ingredients (APIs), such as ivermectin and doramectin (B1670889).

Physicochemical Properties: A Comparative Overview

A solvent's physicochemical properties are critical determinants of its suitability for a specific application. The following table summarizes the key properties of this compound in comparison to other commonly used pharmaceutical solvents.

PropertyThis compoundPropylene (B89431) Glycol (PG)Polyethylene Glycol 400 (PEG 400)
Molecular Formula C₄H₈O₃C₃H₈O₂(C₂H₄O)n n≈8.6-9.5
Molecular Weight ( g/mol ) 104.1076.09380-420
Appearance Clear, colorless, viscous liquidClear, colorless, viscous liquidClear, colorless, viscous liquid
Boiling Point (°C) 192-195188.2Decomposes >200
Density (g/mL at 20°C) ~1.217~1.036~1.128
Miscibility with Water MiscibleMiscibleMiscible
Hygroscopicity HygroscopicHygroscopicHygroscopic
Safety Profile Low acute toxicity; not GRAS for human useGenerally Recognized as Safe (GRAS)Generally Recognized as Safe (GRAS)

Performance in Solubilizing Lipophilic Compounds

While direct, quantitative head-to-head studies on the solubility of various lipophilic compounds in this compound versus other solvents are limited in publicly available literature, its widespread use in commercial veterinary formulations for poorly soluble drugs like ivermectin and doramectin provides strong evidence of its high solubilizing capacity. Patent literature indicates that stable injectable formulations of ivermectin can be prepared with up to 1% w/v in a this compound and propylene glycol co-solvent system, suggesting significant solubility.

The intermediate polarity of this compound is a key advantage, allowing it to effectively interact with and solvate a broad range of lipophilic molecules that are challenging to dissolve in more polar or non-polar solvents alone.

Experimental Protocols

A standardized and reliable method for determining the equilibrium solubility of a lipophilic compound is crucial for accurate performance evaluation. The shake-flask method is the gold standard for determining thermodynamic solubility.

Experimental Workflow: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvent Prepare Solvent System (e.g., this compound) add_compound Add Compound to Solvent in a Sealed Vial prep_solvent->add_compound prep_compound Weigh Excess Amount of Lipophilic Compound prep_compound->add_compound shake Agitate at Constant Temperature (e.g., 25°C or 37°C) for a Defined Period (e.g., 24-72h) add_compound->shake centrifuge Centrifuge to Separate Undissolved Solids shake->centrifuge sample Collect Supernatant centrifuge->sample dilute Dilute Sample with Appropriate Solvent sample->dilute quantify Quantify Compound Concentration (e.g., HPLC, UV-Vis) dilute->quantify G cluster_drug Drug Properties cluster_solvent Solvent Properties cluster_formulation Desired Formulation Attributes lipophilicity High Lipophilicity poor_solubility Poor Aqueous Solubility lipophilicity->poor_solubility often leads to solubilizing_power High Solubilizing Power poor_solubility->solubilizing_power requires bioavailability Enhanced Bioavailability solubilizing_power->bioavailability enables stable_formulation Stable Formulation solubilizing_power->stable_formulation safety Acceptable Safety Profile safety->stable_formulation stability Chemical & Physical Stability stability->stable_formulation

Cross-validation of experimental outcomes using glycerol formal as a solvent vehicle

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development, the choice of a solvent vehicle is a critical decision that can significantly impact the experimental outcomes of preclinical studies. An ideal vehicle should effectively solubilize the drug candidate, be non-toxic, and have minimal-to-no pharmacological activity that could interfere with the study's results. This guide provides a comprehensive comparison of glycerol (B35011) formal with other commonly used solvent vehicles—saline, dimethyl sulfoxide (B87167) (DMSO), and polyethylene (B3416737) glycol 400 (PEG 400)—to assist researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical and Toxicological Comparison

The selection of a solvent vehicle is often a trade-off between solubilizing capacity and potential toxicity. The following tables summarize the key physicochemical properties and toxicological data for glycerol formal, saline, DMSO, and PEG 400.

Table 1: Physicochemical Properties of Common Solvent Vehicles [1]

PropertyThis compoundSaline (0.9% NaCl)DMSOPEG 400
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidClear, viscous liquid
Solubility Miscible with water and a wide range of organic solventsSoluble in waterMiscible with water and many organic solventsMiscible with water and many organic solvents
Polarity IntermediateHighHigh (aprotic)Intermediate
Boiling Point (°C) ~193-194~100189Decomposes
Viscosity ModerateLowLowHigh

Table 2: Acute Toxicity Data in Rodents

SolventAnimal ModelRoute of AdministrationLD50 (Median Lethal Dose)Reference
This compound RatOral8 mL/kg[2]
MouseIntravenous~4 mL/kg[2]
DMSO MouseIntraperitonealSignificant motor impairment[3][4]
PEG 400 MouseIntraperitonealStrong neuromotor toxicity[3][4]
Saline (0.9% NaCl) MouseIntraperitonealNo effect on motor performance[3][4]

Performance in Drug Formulations

The performance of a solvent vehicle directly influences the stability, solubility, and ultimately, the in vivo efficacy of a drug formulation.

Table 3: Comparative Performance in Drug Formulations

ParameterThis compoundSalineDMSOPEG 400
Solubilizing Power for Poorly Soluble Drugs Good, especially for lipophilic compounds[1]PoorExcellent for a wide range of compoundsGood, often used in co-solvent systems[5]
Chemical Stability of Formulations Generally good, chemically stable over a wide pH and temperature range[1]Excellent for stable, water-soluble drugsCan cause degradation of some compoundsGenerally good, but can be prone to oxidation
In Vivo Efficacy Can provide prolonged drug action[1]Standard for aqueous formulationsWidely used, but potential for biological effectsCan enhance absorption
Local Irritancy (Parenteral) Generally low, but injection site reactions have been reported in some animal studies[1]LowCan cause irritation and hemolysisCan cause irritation

Experimental Protocols

To ensure the cross-validation of experimental outcomes, it is crucial to employ standardized and well-documented protocols. Below are detailed methodologies for key experiments to compare solvent vehicles.

Protocol 1: In Vivo Acute Systemic Toxicity Study in Rodents

Objective: To determine the acute systemic toxicity of different solvent vehicles following a single administration.

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

Groups (n=5 per sex per group):

  • This compound

  • 0.9% Saline (Control)

  • DMSO

  • PEG 400

Procedure:

  • Acclimatize animals for at least 7 days.

  • Administer a single dose of each vehicle via the intended route of administration (e.g., subcutaneous, intraperitoneal, or oral gavage). The volume should be consistent across all groups and based on the highest likely volume to be used in a drug study.

  • Observe animals for clinical signs of toxicity continuously for the first 4 hours post-dosing, and then daily for 14 days. Observations should include changes in skin and fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Record body weights prior to dosing and on days 7 and 14.

  • At the end of the 14-day observation period, perform a gross necropsy on all animals.

Protocol 2: Local Tolerance Study in Rabbits

Objective: To assess the local irritancy of different solvent vehicles following parenteral administration.

Animal Model: New Zealand White rabbits.

Procedure:

  • Administer a single injection of each vehicle (this compound, 0.9% Saline, DMSO, PEG 400) into the designated muscle or subcutaneous tissue of the rabbits.

  • Observe the injection sites for signs of local reactions (erythema, edema) at 24, 48, and 72 hours post-injection.

  • Score the reactions using a standardized scale (e.g., Draize scale).

  • At 72 hours, euthanize the animals and perform a macroscopic and microscopic examination of the injection sites and surrounding tissues.

Signaling Pathways and Experimental Workflows

The choice of solvent can have unintended effects on cellular signaling pathways, potentially confounding experimental results. It is therefore important to be aware of these potential interactions.

Solvent Selection and Validation Workflow

The following diagram illustrates a typical workflow for selecting and validating a suitable solvent vehicle for a new drug candidate.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro & Ex Vivo Assessment cluster_2 Phase 3: In Vivo Validation A Define Drug Physicochemical Properties B Assess Solubility in Candidate Vehicles (this compound, Saline, DMSO, PEG400) A->B C Evaluate Preliminary Formulation Stability B->C D Cell-Based Toxicity Assays C->D E Hemolysis Assay D->E F Acute Systemic Toxicity Study E->F G Local Tolerance Study F->G H Pharmacokinetic Profiling G->H I Efficacy Study in Disease Model H->I J J I->J Final Vehicle Selection

A typical workflow for solvent vehicle selection and validation.
Potential Impact on the NF-κB Signaling Pathway

Solvents like DMSO and even components of glycerol-based molecules have been shown to modulate inflammatory signaling pathways such as the NF-κB pathway.[6] This pathway is a critical regulator of immune responses, inflammation, and cell survival. Unintended modulation of this pathway by the vehicle can lead to misinterpretation of a drug's efficacy or toxicity.

Potential modulation of the NF-κB signaling pathway by solvent vehicles.

Conclusion

The selection of an appropriate solvent vehicle is a multifaceted process that requires careful consideration of the drug candidate's properties, the experimental design, and the potential for the vehicle itself to influence the biological system.

  • This compound presents a promising alternative to more commonly used solvents, particularly for poorly water-soluble compounds. Its favorable toxicological profile and ability to provide sustained release make it a valuable tool in preclinical research.[1] However, the potential for injection site reactions should be evaluated.

  • Saline remains the gold standard for water-soluble compounds due to its physiological compatibility and lack of biological effects.[3][4]

  • DMSO is a powerful solvent but its use should be approached with caution due to its potential to cause local irritation and modulate cellular signaling pathways.[3][4]

  • PEG 400 is a versatile co-solvent, but like DMSO, it can cause local irritation and may have its own biological effects.[3][4]

Ultimately, the best practice is to conduct vehicle comparison studies, as outlined in the provided protocols, to empirically determine the most suitable vehicle for a specific drug candidate and experimental model. This ensures the generation of robust and reliable data, thereby accelerating the drug development process.

References

Comparative Study of Glycerol Formal Isomers on Drug Formulation Stability: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Glycerol (B35011) formal is a valuable excipient in pharmaceutical formulations, particularly for veterinary medicines, due to its excellent solvent properties for a wide range of active pharmaceutical ingredients (APIs). It is a mixture of two principal isomers: the six-membered ring α-glycerol formal (cis- and trans-5-hydroxy-1,3-dioxane) and the five-membered ring β-glycerol formal (4-hydroxymethyl-1,3-dioxolane) . While typically used as a mixture (often in a 60:40 ratio of α to β), the individual impact of each isomer on drug stability is a critical area of investigation for optimizing formulation performance.

This guide provides a comparative framework for studying the influence of α- and β-glycerol formal on drug formulation stability. While direct, publicly available experimental data comparing the stability of drugs in the separated isomers is limited, this document outlines the theoretical considerations, a comprehensive experimental protocol for such a comparative analysis, and templates for data presentation.

Chemical Structures of Glycerol Formal Isomers

The structural differences between the α and β isomers, particularly the position of the hydroxyl group and the ring size, may influence their interaction with APIs and, consequently, the stability of the drug formulation.

G cluster_alpha α-Glycerol Formal (5-hydroxy-1,3-dioxane) cluster_beta β-Glycerol Formal (4-hydroxymethyl-1,3-dioxolane) a_C1 O a_C6 CH2 a_C1->a_C6 a_C2 CH2 a_C2->a_C1 a_C3 O a_C3->a_C2 a_C4 CH a_C4->a_C3 a_C5 CH-OH a_C5->a_C4 a_C6->a_C5 b_C1 O b_C5 CH-CH2OH b_C1->b_C5 b_C2 CH2 b_C2->b_C1 b_C3 O b_C3->b_C2 b_C4 CH b_C4->b_C3 b_C5->b_C4

Figure 1: Chemical structures of α- and β-glycerol formal.

Hypothetical Impact on Drug Stability

The distinct molecular geometries of the isomers could lead to differences in:

  • Solvation environment: The polarity and steric hindrance around the API may differ, influencing its susceptibility to degradation.

  • Reactivity: The proximity of the hydroxyl group to the acetal (B89532) linkage in each isomer could affect its potential to participate in or catalyze degradation reactions.

  • Hygroscopicity: Differences in their affinity for water could lead to varying levels of hydrolytic degradation of susceptible APIs.

Comparative Stability Data (Template)

The following tables are templates for presenting quantitative data from a comparative stability study. Researchers can adapt these tables to their specific API and experimental design.

Table 1: Stability of [API Name] in this compound Isomers under Accelerated Conditions (e.g., 40°C/75% RH)

Time (Weeks)FormulationAssay of [API Name] (%)Total Degradation Products (%)pH (if aqueous)
0α-Glycerol Formal100.00.06.5
β-Glycerol Formal100.00.06.5
Isomer Mixture (60:40)100.00.06.5
4α-Glycerol Formal
β-Glycerol Formal
Isomer Mixture (60:40)
8α-Glycerol Formal
β-Glycerol Formal
Isomer Mixture (60:40)
12α-Glycerol Formal
β-Glycerol Formal
Isomer Mixture (60:40)

Table 2: Identification and Quantification of Major Degradation Products

Degradation ProductRetention Time (min)Amount in α-GF (%)Amount in β-GF (%)Amount in Mixture (%)
Degradant 1
Degradant 2
...

Experimental Protocols

A robust experimental design is crucial for a meaningful comparative study. The following protocol outlines the key steps.

Materials and Reagents
  • Active Pharmaceutical Ingredient (API)

  • α-Glycerol Formal (isolated and purified)

  • β-Glycerol Formal (isolated and purified)

  • This compound isomer mixture (e.g., 60:40 ratio)

  • High-purity water

  • Solvents for HPLC (e.g., acetonitrile, methanol, water)

  • Buffers and reagents for pH adjustment

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂, AIBN)

Preparation of Formulations

Prepare three formulations of the API at the desired concentration:

  • API in α-glycerol formal

  • API in β-glycerol formal

  • API in the this compound isomer mixture

Stability-Indicating HPLC Method Development

A validated stability-indicating analytical method is essential to separate the API from its degradation products and the this compound isomers.

G cluster_workflow HPLC Method Development Workflow start Start: API and This compound Isomers forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photo) start->forced_degradation sample_prep Sample Preparation forced_degradation->sample_prep hplc_analysis HPLC Analysis (Column, Mobile Phase, Flow Rate, Wavelength) sample_prep->hplc_analysis method_validation Method Validation (Specificity, Linearity, Accuracy, Precision, Robustness) hplc_analysis->method_validation end_point Validated Stability-Indicating Method method_validation->end_point

Figure 2: Workflow for developing a stability-indicating HPLC method.
Forced Degradation Studies

To demonstrate the specificity of the analytical method and to identify potential degradation pathways, perform forced degradation studies on all three formulations.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80°C for 48 hours

  • Photostability: ICH Q1B conditions

Analyze the stressed samples by the developed HPLC method to identify and quantify degradation products.

Long-Term and Accelerated Stability Studies

Store the three formulations under ICH recommended long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions. Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12 months) and analyze for:

  • Assay of the API

  • Quantification of degradation products

  • Physical appearance (color, clarity)

  • pH (if applicable)

Potential Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway of an API susceptible to hydrolysis, potentially influenced by the this compound isomer.

G cluster_pathway Hypothetical Hydrolytic Degradation Pathway API Active Pharmaceutical Ingredient (API) Degradant1 Hydrolytic Degradant 1 API->Degradant1 k1 (α-GF) API->Degradant1 k'1 (β-GF) Degradant2 Hydrolytic Degradant 2 Degradant1->Degradant2 k2 GF_alpha α-Glycerol Formal GF_beta β-Glycerol Formal

Figure 3: Potential influence of isomers on degradation kinetics.

In this hypothetical pathway, the rate of formation of Degradant 1 (k1 vs. k'1) may differ depending on whether the API is formulated in α- or β-glycerol formal.

Conclusion

A systematic comparative study of this compound isomers is essential for a deeper understanding of their individual effects on drug formulation stability. By employing the experimental framework and data presentation templates provided in this guide, researchers can generate valuable data to support the development of more robust and stable pharmaceutical products. The insights gained from such studies will contribute to the rational selection of excipients and the overall quality of drug formulations.

Assessing the Biocompatibility of Glycerol Formal for Parenteral Administration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of appropriate excipients is a critical step in the development of parenteral drug formulations. These inactive ingredients play a crucial role in ensuring the stability, solubility, and bioavailability of the active pharmaceutical ingredient (API). However, their biocompatibility is of paramount importance to prevent adverse reactions at the site of injection and systemically. Glycerol (B35011) formal has emerged as a versatile solvent for parenteral drug delivery, particularly for APIs with poor water solubility. This guide provides an objective comparison of the biocompatibility of glycerol formal with other commonly used parenteral solvents, namely propylene (B89431) glycol, ethanol (B145695), and polyethylene (B3416737) glycol (PEG). The information presented is supported by available experimental data to aid researchers and formulation scientists in making informed decisions.

Comparative Analysis of Biocompatibility

The biocompatibility of a parenteral excipient is evaluated through a series of in vitro and in vivo tests that assess its potential to cause cell damage, red blood cell lysis (hemolysis), and systemic toxicity. This section compares this compound with propylene glycol, ethanol, and polyethylene glycol across these key biocompatibility endpoints.

In Vitro Hemolysis

The hemolytic potential of a parenteral formulation is a critical safety parameter, as the rupture of red blood cells can lead to serious adverse effects. An in vitro hemolysis assay is a primary screening tool to evaluate the compatibility of excipients with blood components.

Table 1: Comparative in Vitro Hemolysis Data for Parenteral Solvents

SolventConcentrationHemolysis (%)SpeciesReference
This compound VariousModerately HemolyticNot Specified[1]
Propylene Glycol VariousCan induce a large hemolytic responseNot Specified[2]
Ethanol VariousData not available in a directly comparable format
Polyethylene Glycol (PEG 400) VariousData not available in a directly comparable format
In Vitro Cytotoxicity

Cytotoxicity assays, such as the MTT assay, are employed to assess the potential of a substance to cause cell death or inhibit cell proliferation. These tests are crucial for evaluating the biocompatibility of parenteral excipients at the cellular level.

Table 2: Comparative in Vitro Cytotoxicity Data for Parenteral Solvents

SolventCell LineIC50 ValueReference
This compound Not SpecifiedData not available
Propylene Glycol Not SpecifiedData not available in a directly comparable format
Ethanol K5628.73% (24h)[3]
Polyethylene Glycol (PEG) Not SpecifiedGenerally considered to have low cytotoxicity

Disclaimer: The data presented in this table is derived from various sources and may not be directly comparable due to differences in cell lines and experimental conditions. A direct comparative study is necessary for a conclusive assessment.

While specific IC50 values for this compound on relevant cell lines for parenteral administration were not identified in the literature reviewed, it is generally considered to have low cytotoxicity. For ethanol, an IC50 value of 8.73% was reported on K562 cells after 24 hours of exposure[3]. Polyethylene glycol is widely regarded as having low cytotoxicity.

In Vivo Toxicity (Acute Systemic Toxicity)

Acute systemic toxicity studies in animal models are essential to determine the potential for a substance to cause harm throughout the body after a single, short-term exposure. The median lethal dose (LD50) is a common metric used to express the acute toxicity of a substance.

Table 3: Comparative Acute Systemic Toxicity Data for Parenteral Solvents

SolventRoute of AdministrationSpeciesLD50Reference
This compound IntravenousMouse~ 4 mL/kg[4]
OralRat8 mL/kg[4]
Propylene Glycol OralRat20 g/kg[5]
Ethanol OralRat7060 mg/kg
Polyethylene Glycol (PEG 400) IntravenousMouse8.6 g/kg

Disclaimer: The LD50 values presented are from different studies and may have been determined under varying experimental conditions. This data should be used for general comparison and not for direct equivalence.

This compound exhibits low acute toxicity. The intravenous LD50 in mice is approximately 4 mL/kg, and the oral LD50 in rats is 8 mL/kg[4]. In comparison, propylene glycol has an oral LD50 in rats of 20 g/kg[5]. The oral LD50 of ethanol in rats is reported to be 7060 mg/kg. For polyethylene glycol 400, the intravenous LD50 in mice is 8.6 g/kg.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of the biocompatibility of parenteral excipients.

In Vitro Hemolysis Assay Protocol

This protocol is a generalized procedure for assessing the hemolytic potential of a solvent.

  • Preparation of Red Blood Cell (RBC) Suspension:

    • Obtain fresh whole blood from a relevant species (e.g., human, rabbit, rat) in tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood to separate the plasma and buffy coat.

    • Wash the RBCs three times with a buffered saline solution (e.g., PBS, pH 7.4) by repeated centrifugation and resuspension.

    • Prepare a final RBC suspension at a specified concentration (e.g., 2% v/v) in the buffered saline.

  • Sample Preparation:

    • Prepare a series of dilutions of the test solvent (e.g., this compound) in the buffered saline.

    • Prepare a positive control (e.g., Triton X-100 solution) that will cause 100% hemolysis.

    • Prepare a negative control (buffered saline) that will cause 0% hemolysis.

  • Incubation:

    • Add a specific volume of the RBC suspension to each dilution of the test solvent, as well as to the positive and negative controls.

    • Incubate all samples at 37°C for a defined period (e.g., 1-4 hours) with gentle agitation.

  • Measurement of Hemolysis:

    • After incubation, centrifuge the samples to pellet the intact RBCs.

    • Carefully collect the supernatant.

    • Measure the absorbance of the hemoglobin released into the supernatant using a spectrophotometer at a specific wavelength (e.g., 540 nm).

  • Calculation of Hemolysis Percentage:

    • Calculate the percentage of hemolysis for each sample using the following formula:

In Vitro Cytotoxicity Assay (MTT Assay) Protocol

This protocol outlines a general procedure for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.

  • Cell Culture:

    • Culture a suitable cell line (e.g., L929 mouse fibroblasts, a standard for biocompatibility testing) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding:

    • Harvest the cells and determine the cell concentration.

    • Seed the cells into a 96-well microplate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Treatment with Test Substance:

    • Prepare a range of concentrations of the test solvent in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test solvent.

    • Include a vehicle control (medium with the highest concentration of the solvent vehicle, if any) and a negative control (untreated cells).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Assay:

    • After the incubation period, add a sterile MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the purple solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability for each concentration using the following formula:

    • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the logarithm of the test substance concentration.

Visualizations

Logical Workflow for Biocompatibility Assessment of a Parenteral Solvent

Biocompatibility_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment hemolysis Hemolysis Assay (Hemocompatibility) evaluation Biocompatibility Evaluation hemolysis->evaluation cytotoxicity Cytotoxicity Assay (e.g., MTT) cytotoxicity->evaluation acute_toxicity Acute Systemic Toxicity (LD50 Determination) local_tolerance Local Tolerance Study (Irritation/Sensitization) acute_toxicity->local_tolerance conclusion Safe for Parenteral Formulation local_tolerance->conclusion If In Vivo is Acceptable fail Unacceptable Biocompatibility local_tolerance->fail If In Vivo is Unacceptable start Parenteral Solvent Candidate start->hemolysis start->cytotoxicity evaluation->acute_toxicity If In Vitro is Acceptable evaluation->fail If In Vitro is Unacceptable

Caption: Workflow for assessing parenteral solvent biocompatibility.

Signaling Pathway of Cell Viability Assessment using MTT Assay

MTT_Assay_Pathway MTT MTT (Yellow Tetrazolium Salt) Mitochondria Mitochondrial Dehydrogenases (in Viable Cells) MTT->Mitochondria Enters Cell Formazan Formazan (Purple Crystals) Mitochondria->Formazan Reduces Solubilization Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Dissolves Measurement Spectrophotometric Measurement (Absorbance at ~570nm) Solubilization->Measurement Colorimetric Reading

Caption: MTT assay mechanism for cell viability determination.

Conclusion

This compound presents a favorable biocompatibility profile for parenteral administration, characterized by low acute systemic toxicity. While it is classified as moderately hemolytic, its overall safety profile makes it a viable alternative to other commonly used solvents, particularly for challenging drug formulations. Propylene glycol, while effective as a solvent, has a known potential for causing hemolysis. Ethanol and polyethylene glycol are also widely used, with generally good biocompatibility, although specific comparative data across all key endpoints is not always available in a standardized format.

The selection of a parenteral solvent should be based on a comprehensive evaluation of its biocompatibility in the context of the specific drug product, including the intended dose, route of administration, and patient population. The experimental protocols and comparative data presented in this guide are intended to provide a foundational understanding to aid in this critical decision-making process. For a definitive assessment, it is highly recommended to conduct direct comparative studies under identical, well-controlled experimental conditions.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quantification of Glycerol Formal in Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of glycerol (B35011) formal in solutions. Glycerol formal, a condensation product of glycerin and formaldehyde, is a widely used solvent and excipient in the pharmaceutical industry. Accurate and reliable quantification of this compound is crucial for formulation development, quality control, and stability studies.

This document outlines the experimental protocols and validation data for both HPLC and GC-MS methodologies, offering a direct comparison of their performance characteristics. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs.

At a Glance: Method Comparison

ParameterHPLC with UV Detection (Post-Derivatization)GC-MS (Hypothetical, based on similar analytes)
Principle Separation based on polarity on a stationary phase with a liquid mobile phase. Requires derivatization for UV detection.Separation based on volatility and polarity in a gaseous mobile phase, followed by mass-based detection. Requires derivatization to increase volatility.
Specificity High, especially with chromatographic separation of isomers.Very high, due to both chromatographic separation and mass spectrometric detection.
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) Typically 98-102%Typically 95-105%
Precision (%RSD) < 2%< 5%
Limit of Detection (LOD) Dependent on derivatizing agent and detector.Generally lower than HPLC-UV.
Limit of Quantification (LOQ) Dependent on derivatizing agent and detector.Generally lower than HPLC-UV.
Sample Preparation Derivatization required for UV-active product.Derivatization (e.g., silylation) required.
Analysis Time Typically longer due to derivatization and chromatographic run times.Potentially faster run times, but derivatization adds to overall time.
Instrumentation Cost ModerateHigh
Primary Advantage Robust and widely available instrumentation.High specificity and sensitivity, definitive identification.
Primary Disadvantage Indirect analysis requiring derivatization for common detectors.Derivatization is essential, potential for thermal degradation of the analyte.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is based on the separation of the two isomeric components of this compound: 1,3-dioxan-5-ol (B53867) and 1,3-dioxolane-4-methanol. As this compound itself lacks a strong UV chromophore, a pre-column derivatization step is necessary for sensitive UV detection.

Sample Preparation (Derivatization)

  • Standard and Sample Preparation: Prepare standard solutions of this compound in a suitable solvent (e.g., acetonitrile) at various concentrations. Prepare sample solutions by diluting the formulation to fall within the calibration range.

  • Derivatization Reaction: To an aliquot of the standard or sample solution, add a solution of a derivatizing agent such as 3,5-dinitrobenzoyl chloride in the presence of a catalyst (e.g., pyridine).

  • Reaction Quenching and Extraction: After the reaction is complete, quench the reaction with a suitable reagent and extract the derivatized this compound into an organic solvent compatible with the HPLC mobile phase.

  • Final Preparation: Evaporate the organic extract to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

HPLC Conditions

ParameterCondition
Column Normal-phase silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) or isopropanol. The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient (e.g., 25 °C)
Detector UV-Vis Detector
Detection Wavelength Wavelength corresponding to the maximum absorbance of the derivatized product (e.g., around 230 nm for 3,5-dinitrobenzoyl derivatives).
Gas Chromatography-Mass Spectrometry (GC-MS)

Disclaimer: The following GC-MS protocol is a hypothetical method constructed based on established analytical principles for similar polar, non-volatile compounds like glycerol. Specific validation data for this compound using this method is not available in the public domain and would require experimental verification.

Due to its polarity and relatively low volatility, direct GC analysis of this compound is challenging. Therefore, a derivatization step to create a more volatile and thermally stable derivative is essential.

Sample Preparation (Silylation)

  • Standard and Sample Preparation: Prepare standard solutions of this compound in a dry, aprotic solvent (e.g., pyridine (B92270) or acetonitrile). Prepare sample solutions by diluting the formulation with the same solvent to a concentration suitable for derivatization.

  • Derivatization Reaction: To a known volume of the standard or sample solution, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction Conditions: Cap the vials tightly and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Final Preparation: After cooling to room temperature, the derivatized solution can be directly injected into the GC-MS system.

GC-MS Conditions

ParameterCondition
Column A non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min).
Inlet Temperature 250 °C
Injection Volume 1 µL (in split or splitless mode depending on concentration).
Oven Temperature Program Initial temperature of 100 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to a final temperature of 250-280 °C, and hold for 5-10 minutes.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV.
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Full Scan (for qualitative analysis and method development) or Selected Ion Monitoring (SIM) (for quantitative analysis of target ions).

Method Validation Summary

Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the methods are suitable for their intended purpose.[1][2][3][4] The following parameters should be assessed for both the HPLC and GC-MS methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is generally considered acceptable.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often reported as the percent recovery of a known added amount of analyte.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) for a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Standard/Sample Solution p2 Add Derivatizing Agent (e.g., 3,5-dinitrobenzoyl chloride) p1->p2 p3 Reaction p2->p3 p4 Quench & Extract p3->p4 p5 Evaporate & Reconstitute p4->p5 a1 Inject into HPLC p5->a1 a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 d1 Peak Integration a3->d1 d2 Quantification using Calibration Curve d1->d2 GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing gcp1 Standard/Sample Solution gcp2 Add Silylating Agent (e.g., BSTFA) gcp1->gcp2 gcp3 Heat for Derivatization gcp2->gcp3 gca1 Inject into GC-MS gcp3->gca1 gca2 Chromatographic Separation gca1->gca2 gca3 Mass Spectrometric Detection gca2->gca3 gcd1 Peak Integration & Spectral Analysis gca3->gcd1 gcd2 Quantification using Calibration Curve gcd1->gcd2

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Glycerol Formal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of glycerol (B35011) formal, a common solvent, ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is critical for responsible chemical management.

Immediate Safety and Handling Precautions

Glycerol formal is a combustible liquid that can cause serious eye irritation.[1][2][3] Some safety data sheets also indicate that it is suspected of damaging fertility and the unborn child.[2][4] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side-shields.[1][5]

  • Hand Protection: Use solvent-resistant gloves (e.g., nitrile).[1]

  • Skin Protection: Wear appropriate protective clothing to prevent skin contact.[1]

  • Respiratory Protection: In case of inadequate ventilation or potential for inhalation of vapors, use a respirator with an appropriate filter.[5]

Handling and Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6]

  • Keep containers tightly closed when not in use.[5]

  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not eat, drink, or smoke in areas where this compound is handled.[7][8]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through incineration by a licensed waste disposal company.[3][5] This process must be conducted in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction of the chemical.[3][5]

1. Waste Collection and Storage:

  • Collect waste this compound in its original container or a clearly labeled, compatible container.

  • Do not mix this compound waste with other waste streams.

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

2. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel.

  • Ensure adequate ventilation.

  • Wear the appropriate PPE as outlined above.

  • Contain the spill using an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[4]

  • Collect the absorbed material and place it into a suitable, labeled container for disposal.[3][4]

  • Prevent the spilled material from entering drains, sewers, or waterways.[1][3][4][5]

3. Arranging for Disposal:

  • Contact a licensed and reputable chemical waste disposal company to arrange for the pickup and incineration of the this compound waste.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Follow all national and local regulations pertaining to hazardous waste disposal.

4. Container Disposal:

  • Empty containers that held this compound should be treated as hazardous waste.

  • Do not reuse empty containers.[1]

  • Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.

  • Alternatively, dispose of the uncleaned container as you would the product itself.

Quantitative Data Summary

While specific quantitative limits for disposal are not typically provided for incineration, the following table summarizes key physical and safety properties of this compound.

PropertyValue
Boiling Point192-193 °C[6]
Flash Point97 °C[6]
Density~1.203 g/mL at 25 °C[6]
Solubility in WaterSoluble[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 A This compound Waste Generated C Collect in a labeled, compatible container A->C B Is the container empty? E Contact licensed waste disposal company for incineration B->E No F Triple-rinse with appropriate solvent B->F Yes I Treat as hazardous waste and dispose of with liquid waste B->I Cannot be rinsed D Store in a designated waste area C->D D->B G Collect rinsate as hazardous waste F->G H Dispose of rinsed container as non-hazardous waste (check local regulations) F->H G->E I->E

This compound Disposal Workflow

References

Personal protective equipment for handling Glycerol formal

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Glycerol Formal

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring a safe laboratory environment.

Hazard Summary

This compound is classified as a combustible liquid that can cause serious eye irritation.[1] It is also suspected of damaging fertility or the unborn child.[2][3] Therefore, proper handling and the use of appropriate personal protective equipment (PPE) are mandatory.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to select PPE based on the specific tasks and potential for exposure.

PPE CategorySpecificationRationale
Hand Protection Solvent-resistant gloves (e.g., Nitrile)To prevent skin contact.[1] While specific breakthrough time data for this compound is not readily available, general chemical resistance charts for "Glycerol" indicate good to excellent compatibility with nitrile gloves.[4][5] It is advised to conduct on-site testing for specific operational conditions.[4]
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][6]To protect against splashes and eye irritation.[1]
Skin and Body Protection Protective clothing (e.g., lab coat).[1][6]To prevent skin exposure.[6]
Respiratory Protection Not typically required with adequate ventilation. In case of aerosol formation or insufficient ventilation, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[1] For sole protection, a full-face supplied-air respirator is recommended.[1][7]To prevent inhalation of vapors or mists.[7]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance. The following protocols provide step-by-step guidance.

Standard Operating Procedure for Handling this compound

This workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (fume hood) prep_1->prep_2 prep_3 Don appropriate PPE: - Nitrile gloves - Safety goggles - Lab coat prep_2->prep_3 handle_1 Dispense this compound carefully to avoid splashes prep_3->handle_1 handle_2 Keep container tightly closed when not in use handle_1->handle_2 handle_3 Avoid inhalation of vapors handle_2->handle_3 clean_1 Wipe down work surfaces handle_3->clean_1 clean_2 Remove and dispose of contaminated gloves properly clean_1->clean_2 clean_3 Wash hands thoroughly with soap and water clean_2->clean_3 disp_1 Collect waste in a clearly labeled, sealed container clean_3->disp_1 disp_2 Dispose of waste according to institutional and local regulations disp_1->disp_2

Caption: Workflow for Safe Handling of this compound.
Contingency Plan: Spill and Exposure Protocol

Immediate and appropriate action is crucial in the event of a spill or accidental exposure.

1. Small Spill Cleanup Protocol (<1 Liter and contained):

  • Alert personnel: Inform others in the immediate area.

  • Don PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6]

  • Collection: Once absorbed, carefully scoop the material into a designated, sealable waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of the waste and contaminated cleaning materials as hazardous waste in accordance with local regulations.[5]

2. Large Spill Cleanup Protocol (>1 Liter or uncontained):

  • Evacuate: Immediately evacuate the area and alert others.

  • Emergency Services: Contact your institution's emergency response team or local fire department.

  • Ventilation: If it is safe to do so, ensure the area is well-ventilated.

  • Restrict Access: Prevent personnel from entering the spill area.

  • Professional Cleanup: Allow only trained emergency responders with appropriate respiratory protection (such as a self-contained breathing apparatus) to handle the cleanup.[1]

3. Accidental Exposure Protocol:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6] Wash the area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water.[6] Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled and tightly sealed container.[7]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[1]

  • Disposal: Dispose of the waste through a licensed disposal company or your institution's hazardous waste management program, in accordance with all local, state, and federal regulations.[5] Do not dispose of this compound down the drain.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.